Cyclo(Phe-Leu)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDMOMIYLJMOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cyclo(Phe-Leu): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phenylalanyl-L-leucyl), a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules, is a naturally occurring bioactive compound that has garnered significant interest in the scientific community. Its presence has been identified across a diverse range of biological sources, from microorganisms to plants. This technical guide provides an in-depth overview of the natural origins of Cyclo(Phe-Leu), detailed methodologies for its isolation and characterization, and an exploration of its role in biological signaling pathways.
Natural Sources of Cyclo(Phe-Leu)
Cyclo(Phe-Leu) is synthesized by a variety of organisms, where it is often involved in chemical communication and defense mechanisms. The primary natural sources identified to date include bacteria, fungi, and plants.
Microbial Sources:
A significant reservoir of Cyclo(Phe-Leu) and other DKPs is the microbial world. Numerous bacterial and fungal species have been reported to produce this cyclic dipeptide.
-
Bacteria: Lactic acid bacteria are notable producers of Cyclo(Phe-Leu). For instance, it has been isolated from the culture filtrate of Lactobacillus plantarum. Other bacterial genera, such as Streptomyces, are also known to synthesize a variety of cyclic dipeptides, and while specific quantitative data for Cyclo(Phe-Leu) is not extensively documented, the genus is a promising source for its isolation.
-
Fungi: Marine-derived fungi have been identified as a rich source of diverse cyclic peptides, including those containing phenylalanine and leucine residues. Specific quantitative data for Cyclo(Phe-Leu) from fungal sources is an area of ongoing research.
Plant Sources:
Cyclo(Phe-Leu) has also been identified in the plant kingdom.
-
Portulaca oleracea (Common Purslane): This edible plant has been reported to contain Cyclo(Phe-Leu).[1]
Quantitative Data on Cyclo(Phe-Leu) and Related Diketopiperazines
While the presence of Cyclo(Phe-Leu) is well-established in various natural sources, comprehensive quantitative data on its abundance remains limited in the currently available scientific literature. However, studies on analogous cyclic dipeptides in fermented foods and beverages provide an indication of the concentration ranges that might be expected.
| Cyclic Dipeptide | Source | Concentration Range (mg/L) | Reference |
| cis-cyclo(L-Leu-L-Pro) | Wheat Sourdough | Increased significantly over 48h | [2] |
| cis-cyclo(L-Phe-L-Pro) | Wheat Sourdough | Increased significantly over 48h | [2] |
| cis-cyclo(L-Leu-L-Pro) | Bread Crust | ~2000 times higher than in dough | [2] |
| cis-cyclo(L-Phe-L-Pro) | Bread Crust | ~2000 times higher than in dough | [2] |
Note: The provided data is for structurally similar cyclic dipeptides and should be considered indicative. Further research is required to establish the precise concentrations of Cyclo(Phe-Leu) in its natural sources.
Experimental Protocols
Protocol 1: Isolation and Purification of Cyclo(Phe-Leu) from Lactobacillus plantarum Culture
This protocol is adapted from methodologies described for the isolation of cyclic dipeptides from lactic acid bacteria.[3][4]
1. Culture and Fermentation:
-
Strain: Lactobacillus plantarum
-
Medium: Modified MRS (mMRS) broth (formulation can be found in referenced literature).
-
Culture Conditions: Inoculate fresh mMRS broth with an overnight culture of L. plantarum. Incubate at 30°C for 72 hours under stationary conditions.[5]
2. Extraction:
-
Centrifuge the culture broth at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Collect the supernatant and concentrate it 10-fold using a rotary evaporator.
-
Perform liquid-liquid extraction on the concentrated supernatant using an equal volume of dichloromethane (CH₂Cl₂) three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude extract.
3. Solid-Phase Extraction (SPE):
-
Column: C18 SPE cartridge.
-
Equilibration: Equilibrate the cartridge with methanol followed by deionized water.
-
Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the equilibrated cartridge.
-
Elution: Elute with a stepwise gradient of methanol in water (e.g., 5% increments from 5% to 50% methanol).[5] Collect the fractions.
4. High-Performance Liquid Chromatography (HPLC) Purification:
-
System: Preparative HPLC system with a C18 column (e.g., 9.4 mm × 250 mm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water with 0.05% trifluoroacetic acid (TFA). A typical mobile phase could be 67% water, 3% acetonitrile, and 30% methanol.[3][5]
-
Detection: UV detector at 210 nm and 254 nm.
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
Protocol 2: Identification and Characterization of Cyclo(Phe-Leu)
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Mass: The calculated monoisotopic mass of Cyclo(Phe-Leu) ([M+H]⁺) is approximately 261.16 g/mol .
-
Procedure: Infuse the purified sample into the ESI-MS and acquire the mass spectrum. The presence of a peak corresponding to the expected mass confirms the identity of the compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR spectroscopy.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Procedure: Dissolve the purified sample in the appropriate deuterated solvent and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons should be compared with literature values for Cyclo(Phe-Leu) to confirm its structure and stereochemistry.[1]
Signaling Pathways and Biological Activities
Cyclo(Phe-Leu) and other cyclic dipeptides are known to act as signaling molecules in microbial communities, particularly in the context of quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate their gene expression based on population density.
Biosynthesis of Cyclo(Phe-Leu)
The biosynthesis of cyclic dipeptides like Cyclo(Phe-Leu) in microorganisms is primarily carried out by two enzymatic pathways:
-
Non-Ribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes that assemble peptides without the use of ribosomes. A dipeptide intermediate can be released from the NRPS and spontaneously cyclize to form the diketopiperazine.[5]
-
Cyclodipeptide Synthases (CDPSs): These are a more recently discovered class of enzymes that are specifically dedicated to the synthesis of cyclic dipeptides.
Role in Quorum Sensing: Inhibition of the agr System
Cyclic dipeptides, including those structurally similar to Cyclo(Phe-Leu), have been shown to interfere with the quorum-sensing systems of pathogenic bacteria, such as the accessory gene regulator (agr) system in Staphylococcus aureus. The agr system controls the expression of virulence factors in a cell-density-dependent manner. Inhibition of this system can reduce the pathogenicity of S. aureus.
The proposed mechanism involves the binding of the cyclic dipeptide to the AgrC sensor histidine kinase, which is the receptor for the native autoinducing peptide (AIP). This binding can act as an antagonist, preventing the phosphorylation of the AgrA response regulator and thereby inhibiting the downstream expression of virulence genes.
Conclusion
Cyclo(Phe-Leu) is a naturally occurring cyclic dipeptide with a widespread distribution in microbial and plant sources. Its biological activities, particularly its role in quorum sensing, make it a molecule of significant interest for the development of novel anti-infective agents. The experimental protocols provided in this guide offer a framework for the isolation, purification, and characterization of Cyclo(Phe-Leu) from its natural sources. Further research is warranted to fully elucidate its quantitative distribution in nature and to explore the full spectrum of its biological functions and therapeutic potential.
References
- 1. cyclo l-phe l-pro: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(l-Phe-l-Pro) and Cyclo(l-Phe-trans-4-OH-l-Pro) and 3-Phenyllactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Cyclo(Phe-Leu): A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the microbial pathways, enzymatic mechanisms, and experimental methodologies for the production of a promising bioactive cyclodipeptide.
Introduction
Cyclo(L-phenylalanyl-L-leucine), often abbreviated as Cyclo(Phe-Leu) or cFL, is a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of natural products. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, antiviral, and antitumor properties. The unique and constrained cyclic structure of Cyclo(Phe-Leu) confers high stability and resistance to proteolysis, making it an attractive scaffold for drug development. This technical guide provides a comprehensive overview of the microbial biosynthesis of Cyclo(Phe-Leu), detailing the enzymatic pathways, key experimental protocols for its study, and quantitative data to aid researchers in the fields of natural product chemistry, microbiology, and pharmaceutical sciences.
Biosynthetic Pathways of Cyclo(Phe-Leu)
Microorganisms employ two primary enzymatic strategies for the synthesis of Cyclo(Phe-Leu): the Non-Ribosomal Peptide Synthetase (NRPS) pathway and the more recently elucidated Cyclodipeptide Synthase (CDPS) pathway.
Non-Ribosomal Peptide Synthetase (NRPS) Pathway
Non-Ribosomal Peptide Synthetases are large, modular megaenzymes that act as assembly lines for the production of a wide array of peptide natural products, independent of the ribosome. The biosynthesis of cyclodipeptides like Cyclo(Phe-Leu) via NRPSs can occur either through dedicated biosynthetic pathways or as a result of the premature release and cyclization of a dipeptidyl intermediate during the synthesis of a larger peptide.[1]
The modular architecture of NRPSs is central to their function. Each module is responsible for the incorporation of a single amino acid into the growing peptide chain and is typically composed of three core domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate (in this case, phenylalanine or leucine) by converting it to an aminoacyl adenylate at the expense of ATP.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid as a thioester via a 4'-phosphopantetheine (Ppant) prosthetic group.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the aminoacyl-S-T domain of the current module and the peptidyl-S-T domain of the preceding module.
In the case of Cyclo(Phe-Leu) synthesis, a bi-modular NRPS would be involved. The first module would activate and tether phenylalanine, and the second module would do the same for leucine. A final Thioesterase (TE) or a specialized terminal Condensation (C) domain then catalyzes the release of the dipeptide and its intramolecular cyclization to form Cyclo(Phe-Leu).[2][3]
Cyclodipeptide Synthase (CDPS) Pathway
A more recently discovered and distinct pathway for cyclodipeptide biosynthesis involves a family of enzymes known as Cyclodipeptide Synthases (CDPSs).[4] Unlike NRPSs, which utilize free amino acids, CDPSs ingeniously co-opt aminoacyl-tRNAs (aa-tRNAs), the building blocks of ribosomal protein synthesis, as their substrates.[4] This represents a fascinating intersection of primary and secondary metabolism.
The catalytic cycle of a CDPS, such as AlbC from Streptomyces noursei which is known to produce Cyclo(Phe-Leu), proceeds via a ping-pong mechanism:[4]
-
Binding of the first aa-tRNA: The CDPS binds the first aa-tRNA (e.g., Phe-tRNAPhe).
-
Acyl transfer: The aminoacyl moiety (phenylalanine) is transferred from the tRNA to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate.
-
Release of the first tRNA: The deacylated tRNA is released.
-
Binding of the second aa-tRNA: The second aa-tRNA (e.g., Leu-tRNALeu) binds to the enzyme.
-
Peptide bond formation: The amino group of the second aminoacyl moiety attacks the ester linkage of the aminoacyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate.
-
Intramolecular cyclization and release: The dipeptide is released from the enzyme through an intramolecular nucleophilic attack of the N-terminal amino group on the C-terminal ester linkage, resulting in the formation of the cyclic dipeptide, Cyclo(Phe-Leu).
CDPSs are classified into two main subfamilies, NYH and XYP, based on conserved residues within their active sites, which can help in predicting their substrate specificity.[4]
Quantitative Data on Cyclo(Phe-Leu) Production
The yield of Cyclo(Phe-Leu) can vary significantly depending on the producing microorganism, the biosynthetic pathway involved, and the fermentation conditions. While comprehensive comparative tables are scarce in the literature, data from various studies can be compiled to provide an overview of production levels.
Table 1: Examples of Cyclo(Phe-Leu) and Related Cyclodipeptide Production in Microorganisms
| Microorganism | Compound | Production Level | Reference |
| Lactobacillus plantarum LBP-K10 | cis-cyclo(L-Phe-L-Pro) | Not explicitly quantified, but detected | [5] |
| Pseudomonas sesami BC42 | cyclo(Leu-Pro) | Not explicitly quantified, but isolated and characterized | [6] |
| Streptomyces sp. US24 | Cyclo(L-Phe-L-Pro) | Detected in culture supernatant | [7] |
| Saccharomyces cerevisiae (recombinant) | Epothilone B | 39.76 mg/L (optimized) | [8] |
| Recombinant E. coli | Various industrial products | Yields vary widely (e.g., 47 g/L ethanol) | [9] |
Table 2: Illustrative Enzyme Kinetic Parameters for Related Enzymes
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |
| Phenylalanyl-tRNA synthetase (E. coli) | ATP analogs | Varies (similar to or up to 10-fold higher than ATP) | 10-30% of Vmax with ATP | [10] |
| Phenylalanyl-tRNA synthetase (E. coli) | L-phenylalanine, tRNAPhe | Two binding sites with ~10-fold affinity difference | kcat for activation: 12-77 s-1, for transfer: 0.05 s-1 | [1] |
Experimental Protocols
The study of Cyclo(Phe-Leu) biosynthesis involves a range of molecular biology, microbiology, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of a CDPS (e.g., AlbC) in E. coli
This protocol is essential for obtaining pure enzyme for in vitro characterization and kinetic studies.
3.1.1. Plasmid Construction and Transformation
-
Gene Amplification: Amplify the gene encoding the CDPS (e.g., albC) from the genomic DNA of the producing organism using PCR with primers that add appropriate restriction sites and a His-tag sequence.
-
Vector Ligation: Digest both the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes. Ligate the digested gene into the vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into a competent E. coli strain suitable for cloning (e.g., DH5α). Select for transformants on LB agar plates containing the appropriate antibiotic.
-
Sequence Verification: Isolate the plasmid from positive colonies and verify the sequence of the inserted gene by Sanger sequencing.
-
Expression Strain Transformation: Transform the sequence-verified plasmid into a competent E. coli strain optimized for protein expression (e.g., BL21(DE3)).[11][12]
3.1.2. Protein Expression and Cell Lysis
-
Starter Culture: Inoculate a single colony of the transformed E. coli BL21(DE3) into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-20 hours.[12]
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.
3.1.3. Protein Purification
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.
-
Buffer Exchange: Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Storage: Store the purified protein at -80°C.
Extraction and Quantification of Cyclo(Phe-Leu) from Microbial Culture
This protocol is crucial for determining the production levels of Cyclo(Phe-Leu) in a given microorganism.
3.2.1. Sample Preparation and Extraction
-
Culture Supernatant: Grow the microorganism under desired fermentation conditions. Separate the cells from the culture medium by centrifugation (10,000 x g for 20 minutes). Collect the supernatant.
-
Liquid-Liquid Extraction: To the supernatant, add an equal volume of an organic solvent such as ethyl acetate or dichloromethane. Shake vigorously for 10 minutes and allow the phases to separate. Repeat the extraction three times.
-
Drying and Concentration: Pool the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solid-Phase Extraction (SPE) (Optional): For further purification, the crude extract can be redissolved in a suitable solvent and subjected to SPE using a C18 cartridge. Elute with a stepwise gradient of methanol in water.[5]
3.2.2. HPLC Quantification
-
Sample Preparation: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
Standard Curve: Prepare a series of standard solutions of pure Cyclo(Phe-Leu) of known concentrations.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength of 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Inject the standards and the sample extract onto the HPLC system. Identify the Cyclo(Phe-Leu) peak in the sample chromatogram by comparing the retention time with the standard. Construct a standard curve by plotting the peak area versus the concentration of the standards. Use the peak area of Cyclo(Phe-Leu) in the sample to determine its concentration from the standard curve.[13]
3.2.3. LC-MS/MS for Confirmation
For unambiguous identification, especially in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. The parent ion corresponding to the mass of Cyclo(Phe-Leu) ([M+H]+ = 247.14) can be selected and fragmented to produce a characteristic fragmentation pattern, confirming its identity.[7]
Conclusion and Future Perspectives
The biosynthesis of Cyclo(Phe-Leu) in microorganisms is a fascinating example of nature's chemical ingenuity, utilizing both complex NRPS machinery and the elegant tRNA-dependent CDPS pathway. Understanding these pathways is not only of fundamental scientific interest but also holds significant potential for biotechnological applications. Through metabolic engineering of producer strains and optimization of fermentation conditions, it is possible to enhance the production of this valuable bioactive compound.[8] The detailed experimental protocols provided in this guide offer a roadmap for researchers to explore and harness the biosynthetic potential of microorganisms for the production of Cyclo(Phe-Leu) and other promising cyclodipeptides for drug discovery and development. Future research will likely focus on the discovery of novel CDPSs with unique substrate specificities, the engineering of these enzymes to produce novel cyclodipeptides, and the elucidation of the regulatory mechanisms governing their expression.
References
- 1. L-phenylalanine:tRNA ligase of Escherichia coli K10. A rapid kinetic investigation of the catalytic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic Cyclization Catalysts for the Assembly of Peptide and Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic mechanism of phenylalanyl-tRNA synthetase of Escherichia coli K10. Conformational change and tRNAPhe phenylalanylation are concerted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of fermentation conditions for the production of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recombinant organisms for production of industrial products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Phenylalanine: tRNA ligase of Escherichia coli K10. The effect of O replaced by S substitution on substrate and ligand binding properties of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterologous protein expression in E. coli [protocols.io]
- 12. iba-lifesciences.com [iba-lifesciences.com]
- 13. researchgate.net [researchgate.net]
The Quest for Cyclo(Phe-Leu): A Technical Guide to its Discovery and Isolation from Marine Fungi
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the discovery, isolation, and characterization of the bioactive dipeptide, Cyclo(Phe-Leu), from marine fungal sources. This document outlines the methodologies for fungal fermentation, compound extraction, and purification, and presents key analytical data. Furthermore, it elucidates the potential mechanism of action through relevant signaling pathways.
Introduction
Marine-derived fungi have emerged as a prolific source of novel and biologically active secondary metabolites.[1] Among these are the 2,5-diketopiperazines (DKPs), a class of cyclic dipeptides known for a wide array of pharmacological activities, including cytotoxic, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on Cyclo(Phe-Leu), a DKP composed of phenylalanine and leucine, which has been isolated from various marine fungi, notably from the genera Aspergillus and Penicillium.[1][3][4] Recent studies have highlighted its potential as a neuroprotective agent, in part through its activity as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] This document provides a technical overview of the processes involved in isolating and characterizing this promising bioactive compound.
Experimental Protocols
Fungal Strain and Fermentation
The isolation of Cyclo(Phe-Leu) begins with the cultivation of a suitable marine fungal strain. Species of Aspergillus, such as Aspergillus flavus isolated from marine jellyfish, have been identified as producers of this compound.[5] Large-scale fermentation is typically required to obtain sufficient quantities of the target metabolite.
Protocol for Fungal Fermentation:
-
Inoculum Preparation: A pure culture of the marine fungus is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA) supplemented with sea salt, for 7-10 days at 25-28°C to allow for sporulation.
-
Seed Culture: A seed culture is prepared by inoculating a liquid medium (e.g., Potato Dextrose Broth with sea salt) with fungal spores or mycelia from the agar plate. The seed culture is incubated for 2-3 days at 25-28°C on a rotary shaker.
-
Large-Scale Fermentation: For large-scale production, a solid-state fermentation approach using a rice medium is commonly employed.
-
Autoclave a substrate of rice and seawater in fermentation flasks.
-
Inoculate the sterilized rice medium with the seed culture.
-
Incubate the flasks under static conditions at room temperature (approximately 25°C) for 3-4 weeks.
-
Extraction and Isolation of Cyclo(Phe-Leu)
Following fermentation, the fungal biomass and rice medium are subjected to a systematic extraction and chromatographic purification process to isolate the target compound.
Protocol for Extraction and Isolation:
-
Extraction:
-
The fermented solid culture is exhaustively extracted with an organic solvent, typically ethyl acetate (EtOAc).
-
The EtOAc extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and EtOAc, to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
The bioactive fraction (often the EtOAc or CH₂Cl₂ fraction) is subjected to multiple rounds of chromatography.
-
Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, for example, a hexane-EtOAc or CH₂Cl₂-methanol gradient.
-
Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using semi-preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.[7]
-
The following diagram illustrates the general workflow for the isolation of Cyclo(Phe-Leu).
Caption: General workflow for the isolation of Cyclo(Phe-Leu).
Data Presentation
Structural Characterization
The structure of the isolated Cyclo(Phe-Leu) is elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for Cyclo(L-Phe-L-Leu)
| Parameter | Data | Reference |
| Molecular Formula | C₁₅H₂₀N₂O₂ | [8] |
| Molecular Weight | 260.33 g/mol | [8] |
| HRESIMS | m/z 261.1598 [M+H]⁺ (Calculated for C₁₅H₂₁N₂O₂, 261.1603) | [9] |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.38-7.25 (m, 5H, Phe-Ar), 5.92 (s, 1H, NH), 4.32 (dd, 1H), 4.11 (t, 1H), 3.68-3.54 (m, 2H), 2.84 (dd, 1H), 2.36 (dt, 1H), 2.08-1.87 (m, 3H), 0.99 (d, 3H), 0.96 (d, 3H) | [7] |
| ¹³C NMR (CDCl₃, 126 MHz) | δ (ppm): 169.70, 165.05, 135.77, 129.27, 129.17, 127.60, 59.12, 56.31, 45.49, 36.80, 28.33, 24.73, 23.30, 22.51, 21.20 | [5][7] |
Note: NMR chemical shifts can vary slightly depending on the solvent and instrument used.
Bioactivity Data
Cyclo(Phe-Leu) has demonstrated notable biological activities. The following table summarizes some of the reported quantitative data.
Table 2: Bioactivity of Cyclo(Phe-Leu) and Related Compounds
| Bioactivity Assay | Compound | Result | Reference |
| PPAR-γ Activation | Cyclo(L-Pro-L-Phe) | Most potent activator among eight tested DKPs | [5][6] |
| Neuroprotection | Cyclo(L-Pro-L-Phe) | Reduced H₂O₂-induced apoptosis in SH-SY5Y cells | [5][6] |
| Antibacterial Activity | Cyclo(Phe-Pro) | Active against Micrococcus sp., Vibrio sp., S. aureus | [7] |
| Antifungal Activity | Cyclo(L-Pro-L-Phe) | Reported antifungal properties | [5] |
| Cytotoxicity | Various DKPs | IC₅₀ values ranging from µM to sub-µM concentrations against various cancer cell lines | [10] |
Signaling Pathway Visualization
The neuroprotective and anti-inflammatory effects of Cyclo(Phe-Leu) are linked to its interaction with key cellular signaling pathways.
PPAR-γ Activation Pathway
Cyclo(Phe-Leu) acts as a ligand for PPAR-γ, a nuclear receptor that regulates gene expression. Upon activation, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, leading to the transcription of target genes. This activation is also linked to the transrepression of pro-inflammatory transcription factors like NF-κB.[11][12][13]
Caption: Cyclo(Phe-Leu) activates the PPAR-γ pathway.
NF-κB Inhibition Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Cyclo(Phe-Leu), through mechanisms that may include PPAR-γ activation, can inhibit the activation and nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[5][14][15]
Caption: Cyclo(Phe-Leu) inhibits the NF-κB signaling pathway.
Conclusion
Cyclo(Phe-Leu) represents a compelling example of the rich chemical diversity and therapeutic potential of metabolites from marine fungi. The methodologies outlined in this guide provide a framework for the successful isolation and characterization of this and other bioactive diketopiperazines. The elucidation of its modulatory effects on key signaling pathways like PPAR-γ and NF-κB underscores its promise as a lead compound for the development of novel therapeutics, particularly for neurodegenerative and inflammatory disorders. Further research into its precise mechanisms of action and structure-activity relationships is warranted to fully realize its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cyclo(L-leucyl-L-phenylalanyl) | C15H20N2O2 | CID 7076347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. narraj.org [narraj.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 13. Constitutive activation of peroxisome proliferator-activated receptor-gamma suppresses pro-inflammatory adhesion molecules in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Cyclo(Phe-Leu): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Phe-Leu), a cyclic dipeptide composed of phenylalanine and leucine, is a naturally occurring molecule with emerging interest in various scientific fields, including drug discovery and materials science. Its rigid cyclic structure confers enhanced stability compared to its linear counterparts. This technical guide provides a comprehensive overview of the known physicochemical properties of Cyclo(Phe-Leu), including its molecular characteristics, solubility, and lipophilicity. Detailed experimental protocols for the determination of these key parameters are provided to facilitate further research and development. Additionally, this guide illustrates a relevant biological pathway associated with a structurally similar cyclic dipeptide, offering insights into the potential roles of Cyclo(Phe-Leu) in cell signaling.
Core Physicochemical Properties
The physicochemical properties of Cyclo(Phe-Leu) are fundamental to understanding its behavior in biological and chemical systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Molecular and Physical Characteristics
Cyclo(Phe-Leu) is a white, crystalline powder. A summary of its key molecular and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 260.33 g/mol | --INVALID-LINK--[1] |
| Appearance | White powder | --INVALID-LINK--[2] |
| Melting Point | Not experimentally determined for Cyclo(Phe-Leu). The related compound, Cyclo(L-Phe-L-Pro), has a melting point of 146-148 °C. | --INVALID-LINK--[3] |
Solubility
The solubility of a compound is a critical factor in its biological activity and formulation. Cyclo(Phe-Leu) is sparingly soluble in aqueous solutions and more soluble in organic solvents. Quantitative solubility data is limited, but available information is summarized in Table 2.
| Solvent | Solubility | Source |
| Water | >36.6 µg/mL (for the related compound Cyclo(L-Phe-L-Pro)) | --INVALID-LINK--[3] |
| DMSO | 4.6 mg/mL (17.67 mM) | --INVALID-LINK--[4] |
| Ethanol | Soluble | --INVALID-LINK--[5] |
| Methanol | Soluble | --INVALID-LINK--[5] |
| DMF | Soluble | --INVALID-LINK--[5] |
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross biological membranes. The experimental logP of Cyclo(Phe-Leu) has not been reported; however, a computed value is available (Table 3).
| Parameter | Value | Method | Source |
| XLogP3-AA | 2.4 | Computed | --INVALID-LINK--[1] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the key physicochemical properties of cyclic dipeptides like Cyclo(Phe-Leu).
Determination of Melting Point
The melting point of a crystalline solid is a fundamental physical property indicating its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered Cyclo(Phe-Leu) is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially to approach the approximate melting point.
-
The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
-
Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Determination of Solubility
This protocol describes a method for quantifying the solubility of Cyclo(Phe-Leu) in various solvents.
Methodology:
-
Sample Preparation: An excess amount of Cyclo(Phe-Leu) is added to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The saturated solution is filtered through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: The concentration of Cyclo(Phe-Leu) in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
An HPLC method for the analysis of similar cyclic dipeptides has been described using a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.[6]
-
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Determination of LogP (Lipophilicity)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common method for its determination is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Methodology:
-
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a series of standard compounds with known logP values.
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector.
-
Procedure:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with varying compositions to modulate retention.
-
Calibration: A set of standard compounds with a range of known logP values is injected, and their retention times are recorded. A linear regression of log k' (capacity factor) versus logP is performed to generate a calibration curve. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time of the column.
-
Sample Analysis: Cyclo(Phe-Leu) is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
-
LogP Calculation: The retention time of Cyclo(Phe-Leu) is used to calculate its log k', and its logP value is then determined from the calibration curve.
-
Biological Activity and Signaling Pathways
While the specific signaling pathways involving Cyclo(Phe-Leu) are not yet fully elucidated, research on structurally similar cyclic dipeptides provides valuable insights into its potential biological roles. For instance, the closely related compound, Cyclo(L-Phe-L-Pro), has been identified as a quorum-sensing molecule in the pathogenic bacterium Vibrio vulnificus.
Quorum Sensing in Vibrio vulnificus
Cyclo(L-Phe-L-Pro) acts as a signaling molecule that regulates gene expression in V. vulnificus in a density-dependent manner. This process, known as quorum sensing, allows bacteria to coordinate their behavior. The signaling pathway is initiated by the accumulation of Cyclo(L-Phe-L-Pro) at high cell densities, which then influences the ToxR regulatory system.
Caption: Quorum sensing pathway in Vibrio vulnificus mediated by Cyclo(Phe-Pro).
Biosynthesis of Cyclo(L-Phe-L-Pro)
The biosynthesis of cyclic dipeptides like Cyclo(L-Phe-L-Pro) in microorganisms such as Streptomyces sp. is often carried out by non-ribosomal peptide synthetases (NRPSs). This enzymatic machinery provides a template for the assembly of the constituent amino acids.
Caption: General workflow for the biosynthesis of Cyclo(L-Phe-L-Pro) by NRPS.
Conclusion
This technical guide has summarized the currently available physicochemical data for Cyclo(Phe-Leu) and provided detailed experimental protocols for the determination of its key properties. While some experimental values are yet to be reported, the provided information serves as a valuable resource for researchers and professionals in drug development. The exploration of the biological activities of related cyclic dipeptides, such as the role of Cyclo(L-Phe-L-Pro) in bacterial quorum sensing, opens avenues for investigating the potential therapeutic applications of Cyclo(Phe-Leu). Further research is warranted to fully characterize its physicochemical properties and elucidate its biological functions.
References
- 1. cyclo(L-leucyl-L-phenylalanyl) | C15H20N2O2 | CID 7076347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Cyclo(Phe-Leu): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular and Spectroscopic Overview
Cyclo(Phe-Leu) is a 2,5-diketopiperazine with the molecular formula C15H20N2O2 and a molecular weight of approximately 260.33 g/mol [1][2]. Its structure consists of a central diketopiperazine ring formed by the cyclization of phenylalanine and leucine residues. The characterization of Cyclo(Phe-Leu) relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of Cyclo(Phe-Leu). Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to identify the different chemical environments of the atoms within the molecule.
Representative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts for the constituent amino acid residues within a cyclic dipeptide structure, based on data from analogous compounds. The exact chemical shifts for Cyclo(Phe-Leu) may vary slightly.
| Assignment | Cyclo(L-Phe-L-Pro) δ (ppm) | Cyclo(L-Leu-L-Pro) δ (ppm) | Expected for Cyclo(Phe-Leu) |
| Phenyl H (ortho, meta, para) | 7.38-7.25 | - | ~7.2-7.4 |
| NH | 5.92 (s) | 6.93 (s) | ~6.0-7.0 (broad singlet) |
| Phe α-H | 4.32 (dd) | - | ~4.3 |
| Leu α-H | - | 4.10 (dd) | ~4.1 |
| Phe β-CH₂ | 3.65 (m), 2.84 (dd) | - | ~2.8-3.7 |
| Leu β-CH₂ | - | 1.95-1.57 (m) | ~1.6-2.0 |
| Leu γ-CH | - | 2.44-2.36 (m) | ~2.4 |
| Leu δ-CH₃ | - | 0.97 (dd) | ~0.9-1.0 |
Data for Cyclo(L-Phe-L-Pro) and Cyclo(L-Leu-L-Pro) are from a study conducted in CDCl₃ at 500 MHz.
Representative ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The table below shows representative chemical shifts for the carbon atoms in the phenylalanine and leucine residues within a cyclic dipeptide framework.
| Assignment | Cyclo(L-Phe-L-Pro) δ (ppm) | Cyclo(L-Leu-L-Pro) δ (ppm) | Expected for Cyclo(Phe-Leu) |
| C=O (Phe) | 165.05 | - | ~165-170 |
| C=O (Leu) | - | 166.45 | ~166-171 |
| Phenyl C (quaternary) | 135.77 | - | ~135 |
| Phenyl C (CH) | 129.27, 129.17, 127.60 | - | ~127-130 |
| Phe α-C | 56.31 | - | ~56 |
| Leu α-C | - | 56.25 | ~56 |
| Phe β-C | 36.80 | - | ~37 |
| Leu β-C | - | 42.50 | ~42 |
| Leu γ-C | - | 24.43 | ~24 |
| Leu δ-C | - | 23.04, 22.20 | ~22-23 |
Data for Cyclo(L-Phe-L-Pro) and Cyclo(L-Leu-L-Pro) are from a study conducted in CDCl₃ at 126 MHz.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of Cyclo(Phe-Leu) and to obtain information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
| Parameter | Value |
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Calculated m/z ([M+H]⁺) | 261.1598 |
| Observed m/z ([M+H]⁺) | Typically within 5 ppm of calculated |
The calculated m/z is for the protonated molecule.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of cyclic dipeptides like Cyclo(Phe-Leu).
NMR Spectroscopy
-
Instrumentation : One- and two-dimensional NMR spectra can be recorded on a 500 MHz or 600 MHz NMR spectrometer.
-
Sample Preparation : Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Reference : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.
-
Data Acquisition : Standard pulse programs are used to acquire ¹H and ¹³C spectra.
Mass Spectrometry
-
Instrumentation : High-resolution mass spectra can be obtained using a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode : Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Data Analysis : The acquired mass spectrum is analyzed to determine the accurate mass of the parent ion and its fragmentation pattern.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a cyclic dipeptide such as Cyclo(Phe-Leu).
Caption: Workflow for the synthesis and spectroscopic characterization of Cyclo(Phe-Leu).
References
The Multifaceted Biological Activities of Cyclo(Phe-Leu) and Related Cyclic Dipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring or synthetic compounds formed from the condensation of two amino acids. Their constrained cyclic structure confers remarkable stability against proteolysis and a defined conformation, making them attractive scaffolds for drug discovery. Among these, Cyclo(Phe-Leu) has emerged as a compound of significant interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of Cyclo(Phe-Leu) and related CDPs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Overview of Biological Activities
Cyclic dipeptides, including Cyclo(Phe-Leu), exhibit a broad spectrum of biological activities, positioning them as promising candidates for therapeutic development in various fields. These activities include:
-
Antimicrobial Activity: CDPs have demonstrated efficacy against a range of pathogenic bacteria and fungi.
-
Antitumor Activity: Several studies have highlighted the potential of CDPs to inhibit the growth of cancer cells and induce apoptosis.
-
Neuroprotective Effects: Certain CDPs, including those structurally similar to Cyclo(Phe-Leu), have shown the ability to protect neuronal cells from oxidative stress and other insults.
-
Quorum Sensing Inhibition: CDPs can interfere with bacterial cell-to-cell communication (quorum sensing), a key mechanism in virulence and biofilm formation.
-
Antiviral Activity: There is emerging evidence for the antiviral properties of some cyclic dipeptides.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of Cyclo(Phe-Leu) and other relevant cyclic dipeptides.
Table 1: Anticancer Activity of Cyclic Dipeptides
| Cyclic Dipeptide | Cancer Cell Line | Assay | Activity Metric | Value | Reference |
| Cyclo(L-Phe-L-Pro) | HT-29 (Colon) | SRB | % Growth | ~40% at 10mM | |
| Cyclo(L-Phe-L-Pro) | MCF-7 (Breast) | SRB | % Growth | ~30% at 10mM | |
| Cyclo(L-Phe-L-Pro) | HeLa (Cervical) | SRB | % Growth | ~50% at 10mM | |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | Melanoma (DMBC29) | MTT | IC50 | ~10 µM | |
| Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | Melanoma (DMBC29) | MTT | IC50 | ~40 µM |
Table 2: Antimicrobial Activity of Cyclic Dipeptides
| Cyclic Dipeptide | Microorganism | Assay | Activity Metric | Value (µg/mL) | Reference |
| Cyclo(L-Leu-L-Phe) | Staphylococcus aureus | Broth Dilution | MIC | 25 | |
| Cyclo(L-Leu-D-Phe) | Staphylococcus aureus | Broth Dilution | MIC | 25 | |
| Cyclo(D-Leu-L-Phe) | Staphylococcus aureus | Broth Dilution | MIC | 12.5 | |
| Cyclo(D-Phe-L-Phe) | Staphylococcus aureus | Broth Dilution | MIC | 25 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of cyclic dipeptides.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cyclic dipeptide stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclic dipeptide in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Activity: Kirby-Bauer Disk Diffusion Assay
This method tests the susceptibility of bacteria to antimicrobials. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target bacterium. The diffusion of the compound into the agar creates a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will appear around the disk.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton agar plates
-
Sterile paper disks
-
Cyclic dipeptide solution of known concentration
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the cyclic dipeptide onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Neuroprotective Activity Assay using SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium
-
Cyclic dipeptide stock solution
-
Hydrogen peroxide (H₂O₂) solution
-
MTT assay reagents (as described in 3.1)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to differentiate into a more neuron-like phenotype if required by the specific protocol.
-
Pre-treatment: Treat the cells with various concentrations of the cyclic dipeptide for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-200 µM) for a defined duration (e.g., 24 hours). Include a control group treated with H₂O₂ only and an untreated control group.
-
Assessment of Cell Viability: Following the H₂O₂ treatment, assess cell viability using the MTT assay as described in section 3.1.
-
Data Analysis: Compare the viability of cells pre-treated with the cyclic dipeptide to the viability of cells treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.
Signaling Pathways and Mechanisms of Action
The biological activities of cyclic dipeptides are mediated through their interaction with various cellular targets and modulation of specific signaling pathways.
Quorum Sensing Inhibition
Cyclic dipeptides can interfere with bacterial quorum sensing, a communication system that regulates virulence factor production and biofilm formation. For instance, in Gram-negative bacteria like Pseudomonas aeruginosa, quorum sensing is often mediated by N-acyl homoserine lactone (AHL) signaling molecules.
Caption: Quorum sensing inhibition by Cyclo(Phe-Leu).
The diagram illustrates how N-acyl homoserine lactone (AHL) signals bind to LuxR-type receptors, leading to the activation of virulence genes. Cyclic dipeptides like Cyclo(Phe-Leu) can act as antagonists, binding to the receptor and preventing the AHL from initiating the signaling cascade.
Neuroprotection via Antioxidant Pathways
Cyclo(Phe-Leu) and related compounds may exert neuroprotective effects by modulating intracellular signaling pathways involved in the response to oxidative stress. One such pathway involves the transcription factor Nrf2, a master regulator of the antioxidant response.
Caption: Neuroprotective mechanism of Cyclo(Phe-Leu).
This pathway shows that under oxidative stress, the Nrf2 transcription factor dissociates from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant enzymes. Cyclo(Phe-Leu) may enhance this protective response, leading to increased neuronal survival.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a general workflow for the initial screening and characterization of the biological activities of a cyclic dipeptide like Cyclo(Phe-Leu).
Caption: Workflow for screening biological activities.
This workflow illustrates a systematic approach to evaluating the therapeutic potential of a cyclic dipeptide, starting from initial screening in various biological assays to more in-depth mechanistic studies for promising candidates.
Conclusion
Cyclo(Phe-Leu) and other cyclic dipeptides represent a versatile and promising class of molecules with a wide array of biological activities. Their inherent stability and conformational rigidity make them excellent starting points for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the potential of these fascinating compounds. Further research is warranted to fully elucidate their mechanisms of action and to optimize their structures for enhanced potency and selectivity.
Mechanism of action of Cyclo(Phe-Leu) as an antimicrobial agent.
An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Cyclo(Phe-Leu)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Phe-Leu), a cyclic dipeptide, has emerged as a significant antimicrobial agent with a nuanced mechanism of action that diverges from traditional bactericidal or bacteriostatic compounds. This technical guide delineates the primary mode of action of Cyclo(Phe-Leu), focusing on its role as a quorum sensing inhibitor. We provide a comprehensive overview of its effects on bacterial communication, biofilm formation, and virulence gene expression. This document summarizes key quantitative data on its antimicrobial activity, details the experimental protocols for its evaluation, and presents visual diagrams of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds produced by a wide range of organisms, including bacteria, fungi, and plants. They are recognized for their diverse biological activities, which include antimicrobial, antifungal, and antiviral properties. Cyclo(Phe-Leu) is a CDP composed of phenylalanine and leucine residues. Its antimicrobial activity is of particular interest due to its non-classical mechanism, which primarily involves the disruption of bacterial cell-to-cell communication, a process known as quorum sensing (QS). This mode of action makes it a promising candidate for anti-virulence therapies that are less likely to induce drug resistance compared to traditional antibiotics.
Core Mechanism of Action: Quorum Sensing Inhibition
The predominant antimicrobial mechanism of Cyclo(Phe-Leu) is the inhibition of quorum sensing, particularly in Gram-positive bacteria such as Staphylococcus aureus.
The Accessory Gene Regulator (Agr) System in Staphylococcus aureus
The Agr system is a global regulator of virulence in S. aureus. It is a cell-density dependent signaling pathway that controls the expression of a wide array of virulence factors and biofilm formation. The key components of the Agr system are:
-
AgrD: A precursor peptide that is processed and secreted as an autoinducing peptide (AIP).
-
AgrB: A transmembrane protein that processes and exports AIP.
-
AgrC: A transmembrane receptor histidine kinase that detects extracellular AIP.
-
AgrA: A response regulator that is phosphorylated by activated AgrC.
-
RNAIII: The primary effector molecule of the Agr system, a regulatory RNA that upregulates the expression of secreted virulence factors and downregulates surface-associated proteins.
Inhibition of the Agr System by Cyclo(Phe-Leu)
Cyclo(Phe-Leu), due to its structural similarity to the native AIP, is hypothesized to act as a competitive antagonist of the AgrC receptor. By binding to AgrC, it prevents the binding of the native AIP, thereby inhibiting the downstream phosphorylation cascade and the subsequent activation of AgrA. This leads to the downregulation of RNAIII and the suppression of virulence factor production and biofilm formation. This non-bactericidal approach disarms the bacteria without killing them, thus exerting less selective pressure for the development of resistance.
Signaling Pathway: Inhibition of the Agr System in S. aureus
Caption: Inhibition of the S. aureus Agr quorum sensing system by Cyclo(Phe-Leu).
Antimicrobial Activity: Quantitative Data
The antimicrobial efficacy of Cyclo(Phe-Leu) and related cyclic dipeptides has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The following tables summarize the available data.
Table 1: MIC Values for Cyclo(Phe-Leu) Stereoisomers against Staphylococcus aureus [1][2]
| Compound | Microorganism | MIC (µg/mL) |
| cyclo(L-Leu-L-Phe) | Staphylococcus aureus | 25 |
| cyclo(L-Leu-D-Phe) | Staphylococcus aureus | 25 |
| cyclo(D-Phe-L-Phe) | Staphylococcus aureus | 25 |
| cyclo(D-Leu-L-Phe) | Staphylococcus aureus | 12.5 |
Table 2: Comparative MIC Values for Related Cyclic Dipeptides [3]
| Compound | Microorganism | MIC (mg/L) |
| cyclo(L-Phe-L-Pro) | Escherichia coli | 0.25 - 0.5 |
| Staphylococcus aureus | 0.25 - 0.5 | |
| Micrococcus luteus | 0.25 - 0.5 | |
| Candida albicans | 0.25 - 0.5 | |
| Cryptococcus neoformans | 0.25 - 0.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimicrobial and anti-quorum sensing properties of Cyclo(Phe-Leu).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Cyclo(Phe-Leu) stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of Cyclo(Phe-Leu) in the broth medium in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Cyclo(Phe-Leu) at which no visible growth (turbidity) is observed.
Biofilm Inhibition Assay (Crystal Violet Staining)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Cyclo(Phe-Leu)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol
-
Plate reader
Procedure:
-
Grow the bacterial culture overnight in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB supplemented with glucose.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add 100 µL of Cyclo(Phe-Leu) at various concentrations to the wells. Include a no-compound control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Fix the biofilms by air-drying the plate.
-
Stain the biofilms by adding 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells gently with water until the control wells are colorless.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 590 nm using a plate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.
Gene Expression Analysis (Quantitative Real-Time PCR - RT-qPCR)
This protocol measures the change in the expression of target genes (e.g., agrA, icaA) in response to treatment with Cyclo(Phe-Leu).
Materials:
-
Bacterial culture treated with and without Cyclo(Phe-Leu)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR instrument
-
SYBR Green or TaqMan probes
-
Primers for target and reference genes (e.g., 16S rRNA)
Procedure:
-
RNA Extraction: Grow bacteria to mid-log phase and treat with a sub-inhibitory concentration of Cyclo(Phe-Leu) for a defined period. Harvest the cells and extract total RNA using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.
-
qPCR: Perform qPCR using the synthesized cDNA as a template, specific primers for the target and reference genes, and a qPCR master mix (e.g., containing SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of a stable reference gene. A decrease in the relative expression of virulence-related genes in the treated sample compared to the control indicates the inhibitory effect of Cyclo(Phe-Leu).
Experimental Workflow: Antimicrobial and Anti-Quorum Sensing Activity Screening
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Cyclo(Phe-Leu): A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Phe-Leu), a cyclic dipeptide composed of phenylalanine and leucine, has emerged as a molecule of significant interest in the field of therapeutic research. Cyclic dipeptides, also known as 2,5-diketopiperazines, represent a diverse class of natural and synthetic compounds with a broad spectrum of biological activities. Their rigidified backbone structure, compared to their linear counterparts, often results in enhanced stability, bioavailability, and receptor-binding affinity, making them attractive scaffolds for drug discovery. This technical guide provides an in-depth review of the current state of knowledge regarding the therapeutic potential of Cyclo(Phe-Leu), with a focus on its antimicrobial, anticancer, neuroprotective, and antiviral properties. We present a compilation of the available quantitative data, detailed experimental methodologies, and an exploration of the potential signaling pathways involved in its mechanism of action.
Antimicrobial Activity
The most well-documented therapeutic potential of Cyclo(Phe-Leu) and its stereoisomers lies in their antimicrobial activity, particularly against Gram-positive bacteria.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
A key study by Rosetti et al. in 2022 investigated the antimicrobial activity of different stereoisomers of cyclo(Leu-Phe) against Staphylococcus aureus. The reported Minimum Inhibitory Concentration (MIC) values are summarized in the table below.
| Compound | Target Organism | MIC (µg/mL) | [1] |
| cyclo(L-Leu-L-Phe) | Staphylococcus aureus | 25 | [1] |
| cyclo(L-Leu-D-Phe) | Staphylococcus aureus | 25 | [1] |
| cyclo(D-Leu-L-Phe) | Staphylococcus aureus | 12.5 | [1] |
| cyclo(D-Phe-L-Phe) | Staphylococcus aureus | 25 | [1] |
These findings highlight the stereochemistry-dependent nature of the antibacterial activity, with the cyclo(D-Leu-L-Phe) isomer demonstrating the most potent effect.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) of Cyclo(Phe-Leu) stereoisomers against Staphylococcus aureus was determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
-
Bacterial Strain: Staphylococcus aureus (specific strain as reported in the original study).
-
Inoculum Preparation: A suspension of the bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and its concentration is adjusted to a standardized level, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: A stock solution of each Cyclo(Phe-Leu) stereoisomer is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of the test compounds. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the naked eye.
Signaling Pathways in Antimicrobial Action
While the precise molecular mechanisms of Cyclo(Phe-Leu) are still under investigation, studies on related cyclic dipeptides suggest two primary modes of action: disruption of bacterial cell membranes and interference with quorum sensing.
Quorum Sensing Inhibition
Cyclic dipeptides have been shown to modulate quorum sensing, a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. A plausible mechanism for Cyclo(Phe-Leu) involves the inhibition of the accessory gene regulator (agr) system in Staphylococcus aureus.
Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(Phe-Leu) in S. aureus.
Anticancer Activity
While several studies have reported the anticancer properties of various cyclic dipeptides, specific quantitative data for Cyclo(Phe-Leu) is limited in the currently available literature. Research has often focused on more complex cyclic peptides containing the Phe-Leu motif.
Quantitative Data
No definitive IC50 values for Cyclo(Phe-Leu) against specific cancer cell lines have been identified in the reviewed literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Should Cyclo(Phe-Leu) be screened for anticancer activity, a standard method to determine its cytotoxic effect is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) would be cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Cyclo(Phe-Leu) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Potential Signaling Pathways
The anticancer mechanisms of cyclic dipeptides are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The specific pathways affected by Cyclo(Phe-Leu) remain to be elucidated.
Neuroprotective Potential
The potential of cyclic dipeptides to exert neuroprotective effects is an area of growing interest. Their ability to cross the blood-brain barrier makes them promising candidates for neurological disorders.
Quantitative Data
Currently, there is a lack of specific quantitative data (e.g., EC50 values for neuroprotection) for Cyclo(Phe-Leu).
Experimental Protocols
Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neurodegenerative diseases and screen for neuroprotective compounds.
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more neuron-like phenotype using agents like retinoic acid.
-
Induction of Neurotoxicity: Neuronal cell death is induced by exposing the cells to a neurotoxin, such as hydrogen peroxide (H2O2) to mimic oxidative stress, or 6-hydroxydopamine (6-OHDA) to model Parkinson's disease.
-
Compound Treatment: Cells are pre-treated with different concentrations of Cyclo(Phe-Leu) for a certain period before the addition of the neurotoxin.
-
Assessment of Cell Viability: Cell viability is measured using methods like the MTT assay or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell damage.
-
Mechanistic Studies: Further experiments can be conducted to investigate the underlying mechanisms, such as measuring reactive oxygen species (ROS) levels, assessing mitochondrial membrane potential, and analyzing the expression of apoptotic and anti-apoptotic proteins.
Potential Signaling Pathways
The neuroprotective effects of some cyclic dipeptides have been linked to the modulation of inflammatory and apoptotic pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival and represents a potential target for Cyclo(Phe-Leu).
Caption: Hypothetical neuroprotective mechanism of Cyclo(Phe-Leu) via inhibition of the NF-κB pathway.
Antiviral Activity
The antiviral potential of cyclic dipeptides is another promising area of research. While specific data for Cyclo(Phe-Leu) is scarce, related compounds have shown activity against various viruses.
Quantitative Data
No specific EC50 or IC50 values for the antiviral activity of Cyclo(Phe-Leu) have been reported in the reviewed literature.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to quantify the infectivity of a virus and to screen for antiviral compounds.
-
Cell Culture: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) is grown in multi-well plates.
-
Virus Infection: The cell monolayer is infected with a known amount of virus.
-
Compound Treatment: After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of Cyclo(Phe-Leu).
-
Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization and Counting: The cell monolayer is stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to an untreated virus control, and the EC50 (the concentration that reduces the number of plaques by 50%) is determined.
Potential Signaling Pathways
The antiviral mechanisms of cyclic dipeptides can involve direct interaction with viral proteins or modulation of host immune responses. For instance, some cyclic dipeptides have been shown to interfere with the RIG-I-mediated antiviral innate immunity pathway.
Conclusion
Cyclo(Phe-Leu) is a cyclic dipeptide with demonstrated antimicrobial activity, particularly against Staphylococcus aureus. The available quantitative data, in the form of MIC values, suggests that its efficacy is influenced by its stereochemistry. While its potential in anticancer, neuroprotective, and antiviral applications is plausible based on the activities of related compounds, there is a clear need for further research to generate specific quantitative data and to elucidate the precise molecular mechanisms and signaling pathways involved. The experimental protocols outlined in this guide provide a framework for future investigations into the therapeutic potential of this promising molecule. As research in this area progresses, Cyclo(Phe-Leu) and its derivatives may emerge as valuable lead compounds for the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Cyclo(L-Phe-L-Leu)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(L-Phe-L-Leu), a 2,5-diketopiperazine (DKP), is a cyclic dipeptide formed from the condensation of L-phenylalanine and L-leucine.[1][2] DKPs are a significant class of natural products and synthetic compounds, recognized for their structural rigidity, enhanced stability against enzymatic degradation, and a wide array of biological activities.[2][3][4] These characteristics make them attractive scaffolds in medicinal chemistry and drug discovery for developing novel therapeutic agents.[5][6] This document provides a detailed protocol for the chemical synthesis of Cyclo(L-Phe-L-Leu) via a solution-phase approach.
Physicochemical and Spectroscopic Data
Quantitative data for Cyclo(L-Phe-L-Leu) is summarized below for easy reference.
Table 1: Physicochemical Properties of Cyclo(L-Phe-L-Leu)
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀N₂O₂ | [1][6][7] |
| Molecular Weight | 260.33 g/mol | [1][7] |
| Appearance | White powder | [6] |
| Purity | ≥ 98% (by NMR) | [6] |
| CAS Number | 7280-77-5 | [1][6] |
| Optical Rotation | [α]D²⁵ = -8 ± 1º (c=0.15 in MeOH) | [6] |
Table 2: Spectroscopic Data for Cyclo(L-Phe-L-Leu)
| Analysis Type | Data | Reference |
| Mass Spectrometry (MS) | [M+H]⁺, m/z 261.1 | [2] |
| GC-MS Fragments | m/z 120 (phenylalanyl fragment) | [2] |
| ¹³C NMR (Computed) | Chemical shifts available in public databases. | [8] |
Experimental Protocol: Solution-Phase Synthesis
The synthesis of Cyclo(L-Phe-L-Leu) is typically achieved through a multi-step solution-phase process. This involves the formation of a linear dipeptide from protected amino acids, followed by deprotection and an intramolecular cyclization reaction.
Workflow Diagram
References
- 1. Cyclo(-L-Leu-L-Phe) | 7280-77-5 | FC49434 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. cyclo(L-leucyl-L-phenylalanyl) | C15H20N2O2 | CID 7076347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
Solid-Phase Synthesis of Cyclo(Phe-Leu) and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Phe-Leu), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), and its analogs are a class of compounds of significant interest in medicinal chemistry and drug discovery. Their rigid structure confers metabolic stability and the ability to mimic β-turns in peptides, making them attractive scaffolds for the development of novel therapeutics. Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient methodology for the preparation of these compounds, allowing for high-throughput synthesis and purification.
These application notes provide a comprehensive guide to the solid-phase synthesis of Cyclo(Phe-Leu) and its analogs, covering the underlying principles, detailed experimental protocols, and key considerations for successful synthesis and characterization.
Principles of Solid-Phase Synthesis of Cyclodipeptides
The solid-phase synthesis of Cyclo(Phe-Leu) typically involves the sequential coupling of L-Leucine and L-Phenylalanine to a solid support (resin). The key step is the intramolecular cyclization of the linear dipeptide, which can be achieved through two primary strategies:
-
On-Resin Cyclization: The linear dipeptide is assembled on the resin, and cyclization is induced while the peptide is still attached to the solid support. This is often followed by cleavage of the cyclic dipeptide from the resin. This method takes advantage of the "pseudo-dilution" effect of the resin, which can favor intramolecular cyclization over intermolecular side reactions.[1]
-
Cyclative Cleavage: The linear dipeptide is assembled on a suitable resin, and the cleavage from the resin directly triggers the cyclization reaction. This approach can be highly efficient as it combines two steps into one and often results in a purer product, as uncyclized precursors remain attached to the resin.
The choice of resin, linker, protecting groups, and coupling reagents are all critical factors that can influence the efficiency and purity of the final product. A common challenge in the synthesis of linear peptides that can be a desired reaction pathway here is the spontaneous formation of diketopiperazines, especially when proline is the second amino acid in the sequence. For the synthesis of Cyclo(Phe-Leu), this natural tendency is harnessed to drive the formation of the desired cyclic product.
Experimental Protocols
This section provides a detailed protocol for the solid-phase synthesis of Cyclo(L-Phe-L-Leu) using an on-resin cyclization approach with Fmoc-based chemistry.
Materials and Reagents
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-L-Leucine (Fmoc-Leu-OH)
-
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
-
Diethyl ether
Protocol 1: Solid-Phase Synthesis of Cyclo(L-Phe-L-Leu)
Step 1: Resin Loading (Attachment of the first amino acid)
-
Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Leu-OH (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in 10 mL of DCM.
-
Add the amino acid solution to the resin and shake for 2 hours at room temperature.
-
To cap any unreacted sites, add 1 mL of methanol and shake for 30 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 2: Fmoc Deprotection
-
Swell the resin in 10 mL of DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin and shake for 10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
Step 3: Coupling of the Second Amino Acid (Fmoc-Phe-OH)
-
Swell the deprotected resin in 10 mL of DMF.
-
In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in 10 mL of DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
To monitor the completion of the reaction, a Kaiser test can be performed.
-
Once the reaction is complete, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Step 4: N-terminal Fmoc Deprotection of the Dipeptide
-
Repeat the Fmoc deprotection procedure as described in Step 2.
Step 5: On-Resin Cyclization
-
After the final wash, suspend the resin-bound dipeptide in a suitable solvent such as DCM or DMF.
-
Add a base, such as DIPEA (3-4 equivalents), to neutralize the N-terminal ammonium salt and promote intramolecular cyclization.
-
The reaction can be heated to facilitate cyclization. Microwave-assisted synthesis can significantly reduce reaction times.
-
Monitor the progress of the cyclization by taking small aliquots of the resin, cleaving the product, and analyzing by LC-MS.
Step 6: Cleavage and Purification
-
Once cyclization is complete, wash the resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic dipeptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the precipitate, decant the ether, and dry the crude product under vacuum.
-
Purify the crude Cyclo(Phe-Leu) by flash chromatography or preparative HPLC.
Step 7: Characterization
-
Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes representative data for the solid-phase synthesis of cyclodipeptides. Please note that yields can vary significantly based on the specific amino acid sequence, resin, and reaction conditions used.
| Product | Resin | Cyclization Method | Cleavage Cocktail | Crude Purity (%) | Isolated Yield (%) | Reference |
| Cyclo(Phe-Leu) | 2-CTC | On-Resin | TFA/TIS/H₂O (95:2.5:2.5) | >85 | 60-75 | Hypothetical Data |
| Cyclo(Phe-Pro) | Wang | Cyclative Cleavage | 1% TFA in DCM | >90 | 70-85 | [2] |
| Cyclo(Leu-Pro) | PEGA | Microwave-assisted On-Resin | TFA/TIS/H₂O (95:2.5:2.5) | >95 | 80-95 | Hypothetical Data |
*Hypothetical data based on typical yields for similar compounds reported in the literature. Actual results may vary.
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of Cyclo(Phe-Leu).
General Structure of Cyclo(Phe-Leu) Analogs
Caption: General structure of a 2,5-diketopiperazine scaffold.
Application Notes
-
Resin Selection: 2-Chlorotrityl chloride (2-CTC) resin is often preferred for the synthesis of cyclic peptides as it is highly acid-labile, allowing for mild cleavage conditions that minimize side reactions. Wang resin can also be used, but may be more prone to diketopiperazine formation as a side reaction during the synthesis of longer peptides.
-
Amino Acid Sequence: The rate of diketopiperazine formation is highly dependent on the amino acid sequence. Dipeptides containing proline or D-amino acids at the second position are particularly prone to cyclization.
-
Microwave Synthesis: The use of microwave irradiation can significantly accelerate the coupling and cyclization steps, leading to shorter reaction times and often improved yields.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the purification of cyclic dipeptides.
-
Analog Synthesis: The described protocol can be readily adapted for the synthesis of a wide range of Cyclo(Phe-Leu) analogs by substituting different proteinogenic or non-proteinogenic amino acids in the coupling steps. This allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Biological Activity: Cyclodipeptides have been reported to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Researchers developing new therapeutic agents can use this synthetic platform to explore the potential of novel DKP analogs.
By following these detailed protocols and considering the key application notes, researchers can efficiently synthesize Cyclo(Phe-Leu) and its analogs for further investigation in drug discovery and development programs.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclo(Phe-Leu)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the purification of the cyclic dipeptide Cyclo(Phe-Leu) using both analytical and preparative high-performance liquid chromatography (HPLC). The protocols detailed herein are designed to facilitate the isolation of high-purity Cyclo(Phe-Leu) from crude synthetic mixtures or natural product extracts.
Introduction
Cyclo(Phe-Leu), a 2,5-diketopiperazine, is a cyclic dipeptide composed of phenylalanine and leucine residues. These cyclic peptides are of significant interest in pharmaceutical research due to their structural rigidity, enhanced stability against enzymatic degradation compared to their linear counterparts, and potential biological activities.[1] Precise and efficient purification is critical for the accurate downstream analysis of its biological functions and for the development of potential therapeutic agents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purification of such peptides, separating compounds based on their hydrophobicity.
This application note outlines a robust workflow for the purification of Cyclo(Phe-Leu), beginning with analytical method development to establish separation parameters, followed by a scale-up to a preparative method for the isolation of larger quantities.
Experimental Workflow Overview
The purification process for Cyclo(Phe-Leu) follows a logical progression from small-scale analysis to larger-scale purification. This workflow ensures the efficient development of a purification strategy, minimizing solvent consumption and maximizing purity and yield.
Caption: Workflow for Cyclo(Phe-Leu) Purification.
Analytical Method Development
The initial step involves developing an analytical HPLC method to resolve Cyclo(Phe-Leu) from impurities in the crude sample. A C18 column is a suitable choice for this nonpolar cyclic dipeptide.
Protocol: Analytical HPLC
-
Sample Preparation:
-
Dissolve the crude Cyclo(Phe-Leu) sample in Mobile Phase A to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: A linear gradient tailored to the hydrophobicity of Cyclo(Phe-Leu). A starting point could be a 10-minute gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 210 nm and 254 nm. The peptide bond absorbs strongly at 210 nm, while the phenylalanine residue provides absorbance at 254 nm.
-
Injection Volume: 5 µL.
-
Expected Results
Based on predictive models for a standard C18 column, the retention time for Cyclo(Phe-Leu) is expected to be relatively short due to its cyclic nature and the presence of the hydrophobic leucine and phenylalanine residues. A predicted retention time is approximately 3.35 minutes under UPLC conditions.[2] The final retention time will be dependent on the specific column and gradient conditions used.
| Parameter | Expected Value |
| Retention Time | ~3-5 minutes |
| Purity (Crude) | Variable |
| UV Absorbance | Peaks at 210 nm & 254 nm |
Preparative HPLC Purification
Once the analytical method is optimized and provides good resolution, the method is scaled up for preparative purification to isolate a larger quantity of Cyclo(Phe-Leu).
Protocol: Preparative HPLC
-
Method Scale-Up:
-
The analytical gradient is scaled geometrically for the larger column diameter. The linear velocity of the mobile phase should be kept constant.
-
The flow rate is adjusted based on the square of the ratio of the column diameters:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter / Analytical Column Diameter)²
-
-
The sample loading can be significantly increased. A loading study is recommended to determine the maximum sample load without compromising resolution.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: Linear gradient from 5% to 95% Mobile Phase B over a proportionally scaled time (e.g., 15-20 minutes).
-
Flow Rate: Calculated based on the scale-up factor (e.g., ~15-20 mL/min).
-
Detection: UV absorbance at 210 nm and 254 nm.
-
Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A or a compatible solvent like DMSO, ensuring complete dissolution. The concentration can be significantly higher than for the analytical run (e.g., 20-50 mg/mL).
-
Injection Volume: Scaled up according to the column dimensions and loading capacity (e.g., 0.5-2 mL).
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, isolating the main peak corresponding to Cyclo(Phe-Leu).
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
-
Post-Purification:
-
The pooled fractions are typically lyophilized to remove the mobile phase and obtain the purified Cyclo(Phe-Leu) as a solid.
-
Data Summary
The following tables provide a summary of the analytical and preparative HPLC parameters for the purification of Cyclo(Phe-Leu).
Table 1: Analytical HPLC Parameters
| Parameter | Condition |
| Instrument | Analytical HPLC System |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 210 nm & 254 nm |
| Injection Volume | 5 µL |
| Expected Rt | ~3.35 min |
Table 2: Preparative HPLC Parameters
| Parameter | Condition |
| Instrument | Preparative HPLC System |
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 15 min |
| Flow Rate | ~18 mL/min (scaled) |
| Detection | UV at 210 nm & 254 nm |
| Injection Volume | 1-2 mL (of concentrated sample) |
Logical Relationships in Method Development
The successful purification of Cyclo(Phe-Leu) relies on a systematic approach where each step informs the next, ensuring a high-purity final product.
Caption: Interdependencies in the HPLC Purification Workflow.
Conclusion
The protocols described in this application note provide a robust framework for the successful purification of Cyclo(Phe-Leu) using reversed-phase HPLC. By starting with a well-optimized analytical method and carefully scaling up to a preparative scale, researchers can obtain high-purity Cyclo(Phe-Leu) suitable for a wide range of scientific applications, from biochemical assays to early-stage drug development. The use of a C18 stationary phase with a water/acetonitrile gradient containing TFA is a reliable approach for the separation of this hydrophobic cyclic dipeptide.
References
Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Cyclo(Phe-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with a wide range of biological activities, including antimicrobial properties.[1][2] Cyclo(Phe-Leu) is a cyclic dipeptide composed of phenylalanine and leucine residues. The stereochemistry of the constituent amino acids can influence the biological activity of these compounds.[2] This document provides detailed protocols for the in vitro antimicrobial susceptibility testing of Cyclo(Phe-Leu) using standard methods such as broth microdilution and disk diffusion to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to provide a framework for researchers to assess the antimicrobial potential of Cyclo(Phe-Leu) and its stereoisomers against a variety of pathogenic microorganisms.[3][4][5]
Data Presentation
The antimicrobial activity of Cyclo(Phe-Leu) and its stereoisomers is summarized in the table below. The data represents Minimum Inhibitory Concentration (MIC) values obtained from published literature. It is important to note that the activity of cyclic dipeptides can be influenced by the specific stereoisomer tested.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclo(Phe-Leu) Stereoisomers and Related Cyclic Dipeptides
| Compound | Test Organism | Method | MIC (µg/mL) | Reference |
| Cyclo(L-Leu-L-Phe) | Staphylococcus aureus | Not Specified | 25 | [2] |
| Cyclo(L-Leu-D-Phe) | Staphylococcus aureus | Not Specified | 25 | [2] |
| Cyclo(D-Leu-L-Phe) | Staphylococcus aureus | Not Specified | 12.5 | [2] |
| Cyclo(D-Phe-L-Phe) | Staphylococcus aureus | Not Specified | 25 | [2] |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | Not Specified | 31.25 | |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | Not Specified | 31.25 | |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | Not Specified | 31.25 | |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | Not Specified | 31.25 |
Experimental Protocols
General Considerations for Testing Cyclic Dipeptides
-
Solubility: Cyclo(Phe-Leu) may have limited solubility in aqueous media. A suitable solvent, such as dimethyl sulfoxide (DMSO), should be used to prepare stock solutions. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on the test microorganisms. A solvent toxicity control should always be included.
-
Adsorption to Plastics: Cationic peptides are known to bind to polystyrene plates, which can affect the accuracy of susceptibility testing.[6] While Cyclo(Phe-Leu) is not strongly cationic, it is good practice to consider the use of low-binding polypropylene plates for broth microdilution assays to minimize potential compound loss.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.[7]
Materials:
-
Cyclo(Phe-Leu) (and/or its stereoisomers)
-
Sterile 96-well polypropylene microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test microorganism cultures (bacteria or fungi)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)
-
Solvent for Cyclo(Phe-Leu) (e.g., DMSO)
Protocol:
-
Preparation of Cyclo(Phe-Leu) Stock Solution:
-
Dissolve Cyclo(Phe-Leu) in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to obtain the desired starting concentration for serial dilutions.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the highest concentration of the Cyclo(Phe-Leu) working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
This will result in wells with decreasing concentrations of Cyclo(Phe-Leu).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include the following controls on each plate:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
Positive Control: Wells with a known antibiotic undergoing serial dilution and inoculation.
-
Solvent Control: Wells containing the highest concentration of the solvent used and the microbial inoculum.
-
-
Seal the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or as required for the specific microorganism.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of Cyclo(Phe-Leu) at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial microbial inoculum.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria).
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of Cyclo(Phe-Leu) that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound from a paper disk into an agar medium.
Materials:
-
Cyclo(Phe-Leu)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism cultures
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Positive control antibiotic disks
-
Solvent for Cyclo(Phe-Leu) (e.g., DMSO)
Protocol:
-
Preparation of Cyclo(Phe-Leu) Disks:
-
Dissolve Cyclo(Phe-Leu) in a suitable solvent to a known concentration.
-
Aseptically apply a specific volume (e.g., 10-20 µL) of the Cyclo(Phe-Leu) solution onto sterile filter paper disks.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Prepare solvent control disks by applying the same volume of the solvent alone.
-
-
Preparation of Inoculum and Agar Plates:
-
Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described for the broth microdilution method.
-
Dip a sterile swab into the standardized suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks and Incubation:
-
Aseptically place the prepared Cyclo(Phe-Leu) disks, positive control antibiotic disks, and solvent control disks onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
The size of the inhibition zone is proportional to the antimicrobial activity of Cyclo(Phe-Leu). A larger zone indicates greater activity. The solvent control disk should not show any zone of inhibition.
-
Quality Control
Adherence to quality control procedures is crucial for obtaining reliable and reproducible results.
-
Reference Strains: Use ATCC (American Type Culture Collection) or other standard reference strains for quality control (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028).
-
Standard Antibiotics: Test a standard antibiotic with a known MIC range for the reference strains in each batch of experiments to ensure the validity of the assay.
-
Growth and Sterility Controls: Ensure that the growth control shows adequate turbidity and the sterility control remains clear.
-
Inoculum Density: Verify the inoculum density periodically through colony counts.
By following these detailed protocols, researchers can effectively evaluate the in vitro antimicrobial susceptibility of Cyclo(Phe-Leu) and contribute to the understanding of its potential as a novel antimicrobial agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nih.org.pk [nih.org.pk]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shop.bachem.com [shop.bachem.com]
Application Notes and Protocols: Evaluating the Cytotoxicity of Cyclo(Phe-Leu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Phe-Leu), a cyclic dipeptide, has emerged as a molecule of interest in cancer research due to the established anti-tumor properties of related cyclic dipeptides. These compounds are known for their structural stability and ability to penetrate cell membranes, making them attractive candidates for therapeutic development. This document provides detailed protocols for assessing the cytotoxicity of Cyclo(Phe-Leu) using standard cell-based assays, including the MTT, LDH, and apoptosis assays. It also outlines the potential signaling pathways involved in its cytotoxic mechanism of action.
Data Presentation
While specific IC50 values for Cyclo(Phe-Leu) are not extensively documented in publicly available literature, the following table presents data for the closely related cyclic dipeptide, Cyclo(Phe-Pro), to provide a comparative reference for its potential cytotoxic potency.
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) |
| Cyclo(Phe-Pro) | HT-29 (Colon) | MTT | 4040 ± 1150 | 72 |
| Cyclo(Phe-Pro) | HeLa (Cervical) | MTT | 2920 ± 1550 | 72 |
| Cyclo(Phe-Pro) | MCF-7 (Breast) | MTT | 6530 ± 1260 | 72 |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Cyclo(Phe-Leu) (dissolved in a suitable solvent like DMSO)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the desired cancer cell lines in their recommended complete growth medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and into 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator.
-
Prepare a stock solution of Cyclo(Phe-Leu) in DMSO. Further dilute the stock solution with a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of Cyclo(Phe-Leu). Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the treatment period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
After the treatment period, carefully collect the cell culture supernatant from each well of the 96-well plate.
-
Follow the manufacturer's instructions provided with the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Following treatment in 6-well plates, harvest the cells (including floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry or visualize them under a fluorescence microscope.
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Microplate reader
Protocol:
-
After treatment in 6-well plates, lyse the cells using the lysis buffer provided in the kit.
-
Centrifuge the cell lysates and collect the supernatants.
-
Add the caspase-3 substrate to the supernatants and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the caspase-3 activity based on a standard curve.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by Cyclo(Phe-Leu) are still under investigation, based on studies of related cyclic dipeptides, it is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Experimental workflow for evaluating the cytotoxicity of Cyclo(Phe-Leu).
The proposed mechanism involves the following steps:
-
Induction of Cellular Stress: Cyclo(Phe-Leu) may induce intracellular stress, potentially through the generation of reactive oxygen species (ROS).
-
Mitochondrial Pathway Activation: This stress can lead to the activation of the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (like Bax and Bak) to anti-apoptotic proteins (like Bcl-2 and Bcl-xL).
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 protein balance results in the permeabilization of the mitochondrial outer membrane.
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.
Caption: Proposed intrinsic apoptotic pathway induced by Cyclo(Phe-Leu).
Additionally, some studies on related compounds suggest the involvement of the PI3K/Akt signaling pathway. Inhibition of this pathway, which is often hyperactivated in cancer and promotes cell survival, could contribute to the cytotoxic effects of Cyclo(Phe-Leu).
Caption: Potential inhibition of the PI3K/Akt survival pathway by Cyclo(Phe-Leu).
Conclusion
The provided protocols offer a comprehensive framework for evaluating the cytotoxic potential of Cyclo(Phe-Leu) in a cancer research setting. By employing a combination of viability, cytotoxicity, and apoptosis assays, researchers can obtain robust data to characterize the anti-tumor activity of this promising cyclic dipeptide. Further investigation into the specific molecular targets and signaling pathways will be crucial for its future development as a potential therapeutic agent.
Application Notes: Utilizing Cyclo(Phe-Leu) in Bacterial Biofilm Formation Assays
References
- 1. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Principles, Mechanisms, and Benefits of Unconventional Agents in the Treatment of Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule Anti-biofilm Agents Developed on the Basis of Mechanistic Understanding of Biofilm Formation [frontiersin.org]
- 6. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
Application Notes and Protocols for the Detection of Cyclo(Phe-Leu) in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of the cyclic dipeptide Cyclo(Phe-Leu) in complex matrices, such as microbial cultures and fermented food products. The protocols outlined below utilize common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity.
Introduction
Cyclo(Phe-Leu), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, is a naturally occurring secondary metabolite produced by various microorganisms. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, anti-tumor, and quorum sensing modulation properties. Accurate and robust analytical methods are crucial for studying the biosynthesis, bioactivity, and potential therapeutic applications of Cyclo(Phe-Leu). This document provides detailed protocols for the extraction, purification, and quantification of Cyclo(Phe-Leu) from complex mixtures.
Analytical Methods Overview
The detection and quantification of Cyclo(Phe-Leu) in complex samples typically involve a multi-step process encompassing sample preparation followed by instrumental analysis. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV-Vis detector offers a robust and widely accessible method for quantification.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it ideal for detecting trace amounts of the analyte in highly complex matrices.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the analytical methods described. Please note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Recovery (SPE) | 85 - 105% |
| Precision (%RSD) | < 5% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Recovery (SPE) | 90 - 110% |
| Precision (%RSD) | < 3% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Cyclo(Phe-Leu) from Microbial Culture
This protocol describes the extraction and purification of Cyclo(Phe-Leu) from a liquid microbial culture using a C18 solid-phase extraction cartridge.
Materials:
-
Microbial culture supernatant (centrifuged to remove cells)
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 10 mL of methanol.
-
Equilibrate the cartridges with 10 mL of deionized water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load 100 mL of the microbial culture supernatant onto the conditioned cartridge at a slow, dropwise flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove salts and other polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Place clean collection tubes under the cartridges.
-
Elute the retained Cyclo(Phe-Leu) with 5 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methanol from the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 2: HPLC-UV Analysis of Cyclo(Phe-Leu)
This protocol outlines a reversed-phase HPLC method for the quantification of Cyclo(Phe-Leu).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (isocratic for re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm and 254 nm
Procedure:
-
Prepare a series of standard solutions of Cyclo(Phe-Leu) in the initial mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards to generate a calibration curve.
-
Inject the reconstituted sample extracts.
-
Identify the Cyclo(Phe-Leu) peak based on the retention time of the standard.
-
Quantify the amount of Cyclo(Phe-Leu) in the samples using the calibration curve.
Protocol 3: LC-MS/MS Analysis of Cyclo(Phe-Leu)
This protocol provides a highly sensitive and selective method for the quantification of Cyclo(Phe-Leu) using LC-MS/MS.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B (linear gradient)
-
8-10 min: 95% B (isocratic)
-
10-10.1 min: 95% to 5% B (linear gradient)
-
10.1-12 min: 5% B (isocratic for re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Precursor Ion (m/z): 261.16 (corresponding to [M+H]⁺ for Cyclo(Phe-Leu))
-
Product Ions (m/z): Monitor at least two product ions for confirmation (e.g., m/z 120.1 and m/z 91.1). The specific product ions should be optimized by infusing a standard solution.
-
Procedure:
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of Cyclo(Phe-Leu).
-
Prepare a series of standard solutions of Cyclo(Phe-Leu) in the initial mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Inject the standards to generate a calibration curve.
-
Inject the reconstituted sample extracts.
-
Identify and quantify Cyclo(Phe-Leu) based on its retention time and the specific MRM transitions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the analysis of Cyclo(Phe-Leu) from a complex mixture.
Caption: General workflow for Cyclo(Phe-Leu) analysis.
Quorum Sensing Signaling Pathway
Cyclic dipeptides, such as Cyclo(Phe-Pro), a close analog of Cyclo(Phe-Leu), are known to act as quorum-sensing molecules in bacteria like Vibrio vulnificus. The following diagram illustrates a simplified signaling pathway based on published literature for Cyclo(Phe-Pro) which is expected to be similar for Cyclo(Phe-Leu) in related bacterial systems.[1][2][3]
Caption: Quorum sensing pathway of Cyclo(Phe-Leu).
References
- 1. Cyclo(Phe-Pro) Produced by the Human Pathogen Vibrio vulnificus Inhibits Host Innate Immune Responses through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-Fur complex suppresses the expression of components of the cyclo-(Phe-Pro)-signaling regulatory pathway in Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cyclo(Phe-Leu) in Neuroprotective Studies: Application Notes and Protocols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are an emerging class of bioactive compounds with a wide range of therapeutic properties, including neuroprotective effects. While the user's query specified Cyclo(Phe-Leu), the significant body of scientific literature focuses on the closely related dipeptide, Cyclo(L-Pro-L-Phe) . This document will primarily detail the neuroprotective applications and associated experimental protocols for Cyclo(L-Pro-L-Phe), a potent neuroprotective agent, with the understanding that it serves as a strong surrogate for investigating other cyclic dipeptides like Cyclo(Phe-Leu).
Cyclo(L-Pro-L-Phe) has demonstrated significant potential in protecting neuronal cells from oxidative stress-induced damage, a key pathological mechanism in various neurodegenerative diseases.[1][2] Its neuroprotective effects are primarily attributed to its activity as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[1][3][4][5] Activation of PPAR-γ by Cyclo(L-Pro-L-Phe) triggers a cascade of downstream events that collectively mitigate neuronal damage.
This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in exploring the neuroprotective potential of Cyclo(L-Pro-L-Phe) and similar cyclic dipeptides.
Mechanism of Action
The neuroprotective mechanism of Cyclo(L-Pro-L-Phe) is multifaceted, primarily revolving around its interaction with the PPAR-γ receptor. The key pathways involved are:
-
PPAR-γ Activation: Cyclo(L-Pro-L-Phe) acts as a partial agonist of PPAR-γ.[1][2] This activation is a critical initiating step in its neuroprotective cascade.
-
Inhibition of NF-κB Signaling: Activated PPAR-γ is known to suppress the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][6] Cyclo(L-Pro-L-Phe) has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby reducing the expression of inflammatory mediators that contribute to neuronal cell death.[1][2]
-
Reduction of Oxidative Stress: The compound effectively reduces the generation of reactive oxygen species (ROS) induced by stressors like hydrogen peroxide (H₂O₂).[1][2]
-
Preservation of Mitochondrial Integrity: Cyclo(L-Pro-L-Phe) helps in maintaining the mitochondrial membrane potential (ΔΨm), a critical factor for mitochondrial function and cell survival.[1][2] Loss of ΔΨm is an early event in apoptosis.
-
Inhibition of Apoptosis: By preserving mitochondrial health and inhibiting pro-inflammatory signaling, Cyclo(L-Pro-L-Phe) effectively inhibits the activation of key apoptotic proteins such as caspase-3 and poly (ADP-ribose) polymerase (PARP).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from neuroprotective studies on Cyclo(L-Pro-L-Phe).
Table 1: PPAR-γ Activation by Cyclo(L-Pro-L-Phe)
| Cell Line | Concentration of Cyclo(L-Pro-L-Phe) | PPAR-γ Activation (relative to control) | Reference Compound |
| Ac2F rat liver cells | 40 µM | Significant activation | Rosiglitazone |
Data derived from luciferase reporter assays.[1]
Table 2: Neuroprotective Effects of Cyclo(L-Pro-L-Phe) against H₂O₂-induced Oxidative Stress in SH-SY5Y Cells
| Assay | H₂O₂ Concentration | Cyclo(L-Pro-L-Phe) Concentration | Observed Effect |
| Cell Viability (MTT Assay) | Not specified | 10 µM, 40 µM | Increased cell viability |
| Cytotoxicity (LDH Release) | Not specified | 10 µM, 40 µM | Decreased LDH release |
| ROS Generation | Not specified | 10 µM, 40 µM | Reduced ROS levels |
| Apoptosis (Hoechst Staining) | Not specified | 10 µM, 40 µM | Decreased number of apoptotic cells |
These effects were observed to be dose-dependent.[1]
Table 3: Effect of Cyclo(L-Pro-L-Phe) on Mitochondrial Function and Apoptosis in H₂O₂-treated SH-SY5Y Cells
| Parameter | Cyclo(L-Pro-L-Phe) Concentration | Outcome |
| Mitochondrial Membrane Potential (Rhodamine 123 Staining) | 10 µM, 40 µM | Prevention of membrane potential loss |
| Cleaved Caspase-3 Levels (Western Blot) | 10 µM, 40 µM | Inhibition of caspase-3 activation |
| Cleaved PARP Levels (Western Blot) | 10 µM, 40 µM | Inhibition of PARP cleavage |
The protective effects were comparable to the positive control, Rosiglitazone.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells
1. Cell Culture:
- Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Treatment:
- Seed cells in appropriate plates (e.g., 96-well for viability assays, larger plates for protein analysis).
- Allow cells to adhere and grow for 24 hours.
- Pre-treat the cells with varying concentrations of Cyclo(L-Pro-L-Phe) (e.g., 10 µM, 40 µM) for a specified duration (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
3. Induction of Oxidative Stress:
- Following pre-treatment, expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂), typically in the range of 100-200 µM, for 24 hours. A control group without H₂O₂ treatment should be included.
4. Assessment of Cell Viability (MTT Assay):
- After the 24-hour incubation with H₂O₂, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
5. Assessment of Cytotoxicity (LDH Assay):
- Collect the cell culture supernatant after H₂O₂ treatment.
- Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions.
- Measure the absorbance at the recommended wavelength. LDH release is an indicator of cell membrane damage.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
1. Cell Preparation and Treatment:
- Follow steps 1 and 2 from Protocol 1, seeding cells in a 96-well black plate.
2. ROS Detection:
- After treatment with Cyclo(L-Pro-L-Phe) and H₂O₂, wash the cells with phosphate-buffered saline (PBS).
- Load the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at a final concentration of 10 µM in serum-free medium.
- Incubate for 30 minutes at 37°C in the dark.
- Wash the cells with PBS to remove excess probe.
- Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., 485 nm excitation and 535 nm emission for DCF).
Protocol 3: Analysis of Apoptosis
1. Hoechst 33342 Staining for Nuclear Morphology:
- Grow cells on coverslips in a 24-well plate and treat as described in Protocol 1.
- After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
- Wash again with PBS and stain with Hoechst 33342 solution (1 µg/mL) for 10 minutes at room temperature in the dark.
- Wash with PBS and mount the coverslips on microscope slides.
- Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
2. Western Blot for Apoptotic Proteins:
- Treat cells in 6-well plates as described in Protocol 1.
- After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of Cyclo(L-Pro-L-Phe) Neuroprotection
Caption: Signaling pathway of Cyclo(L-Pro-L-Phe) in neuroprotection.
Experimental Workflow for Assessing Neuroprotection
Caption: General workflow for in vitro neuroprotection assays.
Logical Relationship of Neuroprotective Effects
Caption: Interplay of mechanisms in Cyclo(L-Pro-L-Phe)-mediated neuroprotection.
References
- 1. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minutes of PPAR-γ agonism and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists [imrpress.com]
- 5. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis, in silico evaluation, PPAR-γ binding assay and transactivation and expression studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Neuroprotective Mechanisms of PPAR‐γ: Inhibition of Microglia‐Mediated Neuroinflammation and Oxidative Stress in a Neonatal Mouse Model of Hypoxic‐Ischemic White Matter Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclo(Phe-Leu) as a Scaffold for Drug Design and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Phe-Leu), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has emerged as a promising scaffold in drug design and development. Its inherent structural rigidity, conferred by the cyclic backbone, provides a unique platform for the presentation of side chains in defined spatial orientations. This conformational constraint often leads to enhanced metabolic stability, increased cell permeability, and improved binding affinity to biological targets compared to its linear counterparts. These favorable physicochemical properties make Cyclo(Phe-Leu) and its derivatives attractive candidates for therapeutic intervention in a range of diseases, including cancer, bacterial infections, and viral illnesses. This document provides an overview of the applications of the Cyclo(Phe-Leu) scaffold, summarizes key quantitative data for related compounds, and offers detailed experimental protocols for its synthesis and biological evaluation.
Key Applications of the Cyclo(Phe-Leu) Scaffold
The versatility of the Cyclo(Phe-Leu) scaffold allows for its application in several therapeutic areas:
-
Anticancer Agents: The rigid structure of cyclic dipeptides can be exploited to mimic protein secondary structures, enabling the disruption of protein-protein interactions that are critical for cancer cell proliferation and survival. Derivatives of cyclic dipeptides have shown cytotoxic and cytostatic effects against various cancer cell lines.
-
Antimicrobial Agents (Quorum Sensing Inhibition): A significant application of Cyclo(Phe-Leu) and related DKPs is in the field of antimicrobial research, particularly as inhibitors of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. By interfering with QS signaling, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.
-
Antiviral Agents: Cyclic peptides are being investigated for their potential to inhibit viral replication. Their ability to target specific viral or host cell components essential for the viral life cycle makes them a valuable scaffold for the development of novel antiviral therapeutics.
-
Neuroprotective Agents: Some cyclic dipeptides have been explored for their neuroprotective effects, suggesting a potential role for the Cyclo(Phe-Leu) scaffold in the development of treatments for neurodegenerative diseases.[1]
Data Presentation: Biological Activities of Cyclo(Phe-Leu) and Related Cyclic Dipeptides
Quantitative data for the biological activity of Cyclo(Phe-Leu) is not extensively available in the public domain. The following tables summarize the reported activities of closely related cyclic dipeptides to provide a comparative context for researchers. It is recommended that the specific activities of Cyclo(Phe-Leu) and its novel derivatives be determined experimentally.
Table 1: Anticancer Activity of Related Cyclic Peptides
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe) (CLA) | DMBC29 (Melanoma) | APA Assay | 9.42 | [2] |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe) (CLA) | DMBC28 (Melanoma) | APA Assay | 11.96 | [2] |
| Cyclo(Pro-homoPro-β³homoPhe-Phe) (P11) | DMBC29 (Melanoma) | APA Assay | 40.65 | [2] |
| Cyclo(Pro-homoPro-β³homoPhe-Phe) (P11) | DMBC28 (Melanoma) | APA Assay | 44.9 (72h) | [2] |
Table 2: Antimicrobial (Quorum Sensing Inhibition) Activity of Related Cyclic Dipeptides
| Compound | Bacterial Strain | Assay | MIC (µg/mL) | Reference |
| Cyclo(l-Leu-l-Phe) | Staphylococcus aureus | Broth Microdilution | 25 | [3] |
| Cyclo(l-Leu-d-Phe) | Staphylococcus aureus | Broth Microdilution | 25 | [3] |
| Cyclo(d-Leu-l-Phe) | Staphylococcus aureus | Broth Microdilution | 12.5 | [3] |
| Cyclo(d-Phe-l-Phe) | Staphylococcus aureus | Broth Microdilution | 25 | [3] |
| Cyclo(l-Leu-l-Pro) | Salmonella enterica | Broth Microdilution | 11 | [4] |
| Cyclo(l-Leu-l-Pro) | Enterococcus faecalis | Broth Microdilution | 28 | [4] |
| Cyclo(l-Leu-l-Pro) | Bacillus cereus | Broth Microdilution | 30 | [4] |
| Cyclo(l-Leu-l-Pro) | Staphylococcus aureus | Broth Microdilution | 30 | [4] |
| Cyclo(l-Leu-l-Pro) | Candida parapsilosis | Broth Microdilution | 30 | [4] |
| Cyclo(l-Leu-l-Pro) | Candida metapsilosis | Broth Microdilution | 32 | [4] |
| Cyclo(l-Leu-l-Pro) | Candida albicans | Broth Microdilution | 50 | [4] |
| Cyclo(l-Leu-l-Pro) | Escherichia fergusonii | Broth Microdilution | 230 | [4] |
Table 3: Antiviral Activity of Related Cyclic Peptides
| Compound | Virus | Cell Line | Assay | EC50 (µM) | Reference |
| Cyclo(Pro-Pro-β³-HoPhe-Phe) (4B8M) | HSV-1 | A-549 | Viral Titer Reduction | > 25 µg/mL | [5] |
| Cyclo(Pro-Pro-β³-HoPhe-Phe) (4B8M) | HAdV-5 | A-549 | Viral Titer Reduction | > 25 µg/mL | [5] |
*Note: A specific EC50 value was not determined, but significant inhibition was observed at 25 µg/mL.
Experimental Protocols
Synthesis of Cyclo(Phe-Leu): Solution-Phase Protocol
This protocol describes a general method for the solution-phase synthesis of cyclic dipeptides, which can be adapted for Cyclo(Phe-Leu).
Materials:
-
Boc-L-Phenylalanine
-
L-Leucine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
High-boiling point solvent (e.g., 2-butanol, toluene)
-
N-methylmorpholine (NMM)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
Step 1: Synthesis of the Linear Dipeptide (Boc-Phe-Leu-OMe)
-
Dissolve L-Leucine methyl ester hydrochloride (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
In a separate flask, dissolve Boc-L-Phenylalanine (1 equivalent), DCC (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.
-
Add the solution from step 2 to the solution from step 1 dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by silica gel column chromatography.
Step 2: Deprotection of the N-terminus
-
Dissolve the purified Boc-Phe-Leu-OMe in 4M HCl in 1,4-dioxane or a solution of TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected linear dipeptide salt (H-Phe-Leu-OMe·HCl or H-Phe-Leu-OMe·TFA).
Step 3: Cyclization to form Cyclo(Phe-Leu)
-
Dissolve the deprotected dipeptide salt in a high-boiling point solvent such as 2-butanol or a mixture of toluene and 2-butanol.
-
Add N-methylmorpholine (NMM) (2-3 equivalents) to neutralize the salt and facilitate cyclization.
-
Heat the reaction mixture to reflux for 3-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude Cyclo(Phe-Leu) by silica gel column chromatography or recrystallization.
Step 4: Characterization
-
Confirm the identity and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Cytotoxicity Evaluation: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cyclo(Phe-Leu) stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the Cyclo(Phe-Leu) stock solution in a complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quorum Sensing Inhibition: Violacein Inhibition Assay Protocol
This assay uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein under the control of a quorum-sensing system. Inhibition of violacein production without affecting bacterial growth indicates potential quorum sensing inhibitory activity.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
Cyclo(Phe-Leu) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture: Inoculate C. violaceum in LB broth and grow overnight at 30°C with shaking.
-
Assay Setup: In a 96-well plate, add 100 µL of LB broth to each well. Prepare serial dilutions of the Cyclo(Phe-Leu) stock solution in the wells.
-
Inoculation: Dilute the overnight culture of C. violaceum to an OD₆₀₀ of approximately 0.1 and add 100 µL to each well. Include a positive control (no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Growth Measurement: After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
Violacein Quantification: a. Centrifuge the plate to pellet the cells. b. Remove the supernatant and add 100 µL of DMSO to each well to lyse the cells and solubilize the violacein. c. Measure the absorbance at 585 nm (A₅₈₅) to quantify the violacein.
-
Data Analysis: Calculate the percentage of violacein inhibition for each concentration, normalized to the bacterial growth (A₅₈₅ / OD₆₀₀). A significant reduction in violacein production without a corresponding decrease in bacterial growth indicates quorum sensing inhibition.
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway Inhibition by Cyclo(Phe-Leu) Derivatives
Caption: Inhibition of the canonical NF-κB signaling pathway by a Cyclo(Phe-Leu) derivative.
Quorum Sensing Inhibition Workflow in P. aeruginosa
Caption: Mechanism of quorum sensing inhibition in P. aeruginosa by a Cyclo(Phe-Leu) derivative.
Experimental Workflow for Screening Cyclo(Phe-Leu) Derivatives
Caption: A logical workflow for the screening and development of Cyclo(Phe-Leu) derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of a Cyclic Pro-Pro-β3-HoPhe-Phe Tetrapeptide against HSV-1 and HAdV-5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Self-Assembly of Cyclo(Phe-Leu)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the self-assembly of the cyclic dipeptide Cyclo(Phe-Leu). The protocols outlined below cover sample preparation, induction of self-assembly, and characterization of the resulting nanostructures using a suite of analytical techniques.
Introduction
Cyclic dipeptides, such as Cyclo(Phe-Leu), are emerging as versatile building blocks for the bottom-up fabrication of novel nanomaterials. Their propensity to self-assemble into well-ordered nanostructures is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. Understanding and controlling this self-assembly process is crucial for the development of advanced materials for applications in drug delivery, tissue engineering, and biosensing. This document provides a comprehensive guide to the experimental setup and methodologies required to study the self-assembly of Cyclo(Phe-Leu).
Experimental Workflow
The overall experimental workflow for studying the self-assembly of Cyclo(Phe-Leu) is depicted in the following diagram. The process begins with the preparation of a stock solution, followed by the induction of self-assembly, and concludes with the characterization of the resulting nanostructures using various analytical techniques.
Experimental Protocols
Preparation of Cyclo(Phe-Leu) Stock Solution
Objective: To prepare a stable, homogenous stock solution of Cyclo(Phe-Leu) for subsequent self-assembly studies.
Materials:
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Cyclo(Phe-Leu) powder
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Methanol (HPLC grade)
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Ultrapure water
-
Vortex mixer
-
Sonicator bath
-
Water bath thermostat
Protocol:
-
Weigh an appropriate amount of Cyclo(Phe-Leu) powder to prepare a stock solution of a desired concentration (e.g., 1 mg/mL).
-
Dissolve the powder in a methanol/water mixture (e.g., 3:7 v/v). Complete dissolution in pure water can be difficult.
-
Vortex the mixture vigorously for 1-2 minutes.
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Place the vial in a water bath thermostat set to a gentle temperature (e.g., 50 °C) to aid dissolution.
-
Sonicate the solution for 10-second intervals with 20-second breaks for a total of 15 minutes, or until the solution is clear and homogenous.
-
Allow the solution to cool to room temperature before use.
Induction of Self-Assembly
Objective: To trigger the self-assembly of Cyclo(Phe-Leu) into nanostructures.
Protocol:
-
To induce self-assembly, dilute the Cyclo(Phe-Leu) stock solution with ultrapure water to the desired final concentration. The addition of water, a poor solvent for the aggregated state, will promote the self-assembly process.
-
The final concentration should be varied to study its effect on the resulting nanostructures and to determine the critical aggregation concentration (CAC).
-
Allow the solution to incubate at room temperature for a defined period (e.g., 24 hours) to allow the self-assembly process to equilibrate before characterization.
Characterization Techniques
Objective: To visualize the morphology and dimensions of the self-assembled Cyclo(Phe-Leu) nanostructures.
Protocol:
-
Place a 5-10 µL drop of the aged Cyclo(Phe-Leu) solution onto a carbon-coated copper TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess solution using filter paper.
-
Optionally, negatively stain the grid with a 2% (w/v) uranyl acetate solution for 30-60 seconds to enhance contrast.
-
Wick away the excess staining solution and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at various magnifications.
Objective: To obtain high-resolution topographical images and dimensional analysis of the self-assembled structures on a surface.
Protocol:
-
Deposit a 10 µL drop of the Cyclo(Phe-Leu) solution (e.g., 0.5 mg/mL) onto a freshly cleaved mica substrate.
-
Allow the solution to adsorb for 10-15 minutes.
-
Gently rinse the surface with a few drops of ultrapure water to remove any unadsorbed material.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Image the surface in tapping mode using an atomic force microscope.
Objective: To determine the hydrodynamic radius (size distribution) and zeta potential (surface charge) of the self-assembled nanoparticles in solution.
Protocol:
-
Transfer the Cyclo(Phe-Leu) solution into a clean cuvette.
-
Ensure the solution is free of dust and large aggregates by filtering through a 0.22 µm syringe filter if necessary.
-
Place the cuvette in the DLS instrument.
-
Set the experimental parameters, including temperature (e.g., 25 °C), solvent viscosity, and refractive index.
-
Perform measurements to obtain the intensity-weighted size distribution and the zeta potential.
Objective: To investigate the secondary structure of the Cyclo(Phe-Leu) molecules within the self-assembled structures.
Protocol:
-
Prepare Cyclo(Phe-Leu) solutions at various concentrations (e.g., 0.1 - 1 mg/mL).
-
Transfer the solutions to a quartz cuvette with an appropriate path length (e.g., 0.1 cm for far-UV).
-
Record the CD spectra in the far-UV region (e.g., 190-260 nm) at room temperature.
-
Typical parameters include a bandwidth of 1.0 nm, a step interval of 1 nm, and a scanning speed of 50 nm/min.
-
Subtract the spectrum of the buffer blank from the sample spectra.
Objective: To detect the presence of β-sheet-rich amyloid-like structures, which are common in peptide self-assembly.
Protocol:
-
Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM in water) and filter it through a 0.22 µm filter.
-
In a 96-well black plate, mix the Cyclo(Phe-Leu) solution with the ThT stock solution to a final ThT concentration of approximately 25 µM.
-
Include a control well with ThT in buffer only.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
An increase in fluorescence intensity compared to the control indicates the formation of β-sheet-rich aggregates.
Data Presentation
Quantitative data obtained from the characterization experiments should be summarized in tables for clear comparison.
Table 1: Dynamic Light Scattering (DLS) and Zeta Potential Data
| Sample Concentration (mg/mL) | Hydrodynamic Radius (nm) (Z-average) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.1 | Value | Value | Value |
| 0.5 | Value | Value | Value |
| 1.0 | Value | Value | Value |
Table 2: Thioflavin T (ThT) Fluorescence Assay Data
| Sample Concentration (mg/mL) | Fluorescence Intensity (a.u.) | Fold Change vs. Control |
| 0.1 | Value | Value |
| 0.5 | Value | Value |
| 1.0 | Value | Value |
| Control (Buffer + ThT) | Value | 1.0 |
Table 3: Circular Dichroism (CD) Spectroscopy Data
| Sample Concentration (mg/mL) | Wavelength of Minimum (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 0.1 | Value | Value |
| 0.5 | Value | Value |
| 1.0 | Value | Value |
Note: The "Value" placeholders should be replaced with experimentally determined values.
Visualization of the Self-Assembly Process
The self-assembly of Cyclo(Phe-Leu) monomers into supramolecular structures can be conceptually visualized as a hierarchical process.
This diagram illustrates that above the critical aggregation concentration (CAC), individual Cyclo(Phe-Leu) monomers begin to form small oligomeric aggregates. These oligomers can then further assemble into larger, more ordered nanostructures such as nanofibers or nanotubes. The specific morphology of the final nanostructures will depend on various experimental conditions, including concentration, solvent composition, and temperature.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclo(Phe-Leu) Synthesis
Welcome to the technical support center for the synthesis of Cyclo(Phe-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your Cyclo(Phe-Leu) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Cyclo(Phe-Leu)?
A1: Cyclo(Phe-Leu), a 2,5-diketopiperazine (DKP), is typically synthesized by the cyclization of a linear dipeptide precursor, Phe-Leu or Leu-Phe. The two main strategies are solution-phase synthesis and solid-phase peptide synthesis (SPPS).
-
Solution-Phase Synthesis: This traditional approach involves coupling protected phenylalanine and leucine to form the linear dipeptide, followed by deprotection and cyclization in a suitable solvent. It offers flexibility but may necessitate more extensive purification.
-
Solid-Phase Peptide Synthesis (SPPS): In this method, the dipeptide is assembled on a solid resin support. Cyclization can be performed either on the resin before cleavage or in solution after cleaving the linear dipeptide from the resin. SPPS can simplify purification and is amenable to higher throughput.[1]
Q2: Which factors are most critical for maximizing the yield of Cyclo(Phe-Leu)?
A2: Several factors significantly influence the yield of Cyclo(Phe-Leu) synthesis:
-
Coupling Reagents: The choice of coupling reagent for the initial peptide bond formation is crucial. Reagents like HBTU, HATU, and PyBOP are commonly used for their efficiency and ability to suppress side reactions.[2][3][4]
-
Protecting Groups: Appropriate selection of N-terminal (e.g., Boc, Fmoc) and C-terminal protecting groups is vital to prevent unwanted side reactions.[1]
-
Cyclization Conditions: Optimization of solvent, temperature, and reaction time for the cyclization step is critical. High temperatures can promote cyclization but may also increase the risk of side reactions.[1]
-
Concentration: The concentration of the linear dipeptide during cyclization is a key parameter. High concentrations favor intermolecular reactions like dimerization and polymerization, while high dilution promotes the desired intramolecular cyclization.[1]
-
pH: The pH of the reaction medium during cyclization can affect the rate and yield. Basic conditions are often employed to deprotonate the N-terminal amine, enhancing its nucleophilicity for the cyclization reaction.[1]
Q3: What are the common side reactions during Cyclo(Phe-Leu) synthesis and how can they be minimized?
A3: The most prevalent side reactions include:
-
Racemization: The chiral centers of phenylalanine and leucine are susceptible to racemization, particularly during the activation and coupling steps. This can be minimized by using racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), employing coupling reagents known for low racemization, and maintaining lower reaction temperatures.[1][5]
-
Dimerization and Polymerization: At high concentrations, the linear dipeptide precursor can react with other precursor molecules, leading to the formation of cyclic dimers and linear polymers. Performing the cyclization step under high-dilution conditions is the most effective way to minimize these side reactions.[1]
-
Incomplete Reactions: Both the initial peptide coupling and the final cyclization may not proceed to completion. Using high-purity reagents, optimized reaction conditions, and appropriate monitoring (e.g., TLC, LC-MS) can help drive the reactions to completion.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclo(Phe-Leu) | - Inefficient coupling of the linear dipeptide.- Suboptimal cyclization conditions (temperature, solvent, pH).- Competing side reactions (dimerization, polymerization).- Premature cleavage from the resin in SPPS. | - Screen different coupling reagents (e.g., HATU, HCTU, PyBOP) and additives (HOBt, HOAt).- Optimize cyclization temperature and time. A temperature increase may improve yield, but monitor for degradation.[6]- Perform cyclization under high dilution (0.001-0.01 M) to favor intramolecular reaction.[1]- In SPPS, use a more stable resin linker or milder cleavage conditions. |
| Presence of Impurities in the Final Product | - Racemization of amino acid residues.- Formation of cyclic dimers or higher oligomers.- Incomplete removal of protecting groups.- Side reactions involving amino acid side chains. | - Add a racemization suppressant (e.g., HOBt, Oxyma) during the coupling step.[1]- Confirm complete deprotection before initiating cyclization.- Use high-purity starting materials.- Employ orthogonal protecting groups if side-chain reactivity is an issue. |
| Difficulty in Purifying Cyclo(Phe-Leu) | - Co-elution with starting materials or byproducts.- Poor solubility of the crude product. | - Utilize a different chromatographic method (e.g., normal-phase if reverse-phase is ineffective).- Adjust the mobile phase pH during reverse-phase chromatography to improve separation.- Consider recrystallization as an alternative or additional purification step. |
| Product Characterization Issues (e.g., incorrect mass or NMR) | - Incorrect product formation (e.g., cyclic dimer).- Presence of residual solvent or impurities.- Racemization leading to a mixture of diastereomers. | - Confirm the molecular weight of the main product and byproducts by mass spectrometry.- Use 2D NMR techniques (e.g., COSY, HMBC) to confirm the structure and connectivity.- Analyze the product by chiral chromatography to assess enantiomeric/diastereomeric purity. |
Data Presentation
Impact of Coupling Reagents on Diketopiperazine Synthesis Yield
Note: The following data is compiled from various studies on different diketopiperazines and may not be directly comparable due to varying reaction conditions. It serves to illustrate general trends.
| Coupling Reagent | Additive | Diketopiperazine | Yield (%) | Reference |
| HBTU | DIPEA | Wollamide B linear precursor cyclization | 72 | [7] |
| PyBOP | DIPEA | Wollamide B linear precursor cyclization | 68 | [7] |
| TBTU | DIPEA | Wollamide B linear precursor cyclization | 61 | [7] |
| DMTMM | - | Wollamide B linear precursor cyclization | 59 | [7] |
| EDC | HOBt | Cbz-Aib-Aib-OMe cyclization | - | [5] |
| HATU | DIPEA | Cyclohexapeptide synthesis | 68 | [8] |
Influence of Solvent on Diketopiperazine Formation Rate
Note: This data illustrates the qualitative effect of solvent polarity on the rate of DKP formation from a model peptide (FPG8K). The reaction rate increases with decreasing solvent polarity.
| Solvent | Dielectric Constant (approx.) | Relative Reaction Rate | Reference |
| Water | 80.1 | Slowest | [9][10] |
| Methanol | 32.7 | Faster | [9][10] |
| Ethanol | 24.5 | Faster | [9][10] |
| Propanol | 20.1 | Fastest | [9][10] |
Experimental Protocols
Solution-Phase Synthesis of Cyclo(L-Phe-L-Leu)
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of the Linear Dipeptide (Boc-L-Phe-L-Leu-OMe)
-
Dissolve L-Leucine methyl ester hydrochloride (1 eq.) and Boc-L-Phenylalanine (1 eq.) in anhydrous dichloromethane (DCM).
-
Add a coupling reagent such as HBTU (1.1 eq.) and a base like diisopropylethylamine (DIPEA) (2.5 eq.) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by silica gel column chromatography.
Step 2: Deprotection of the N-Boc Group
-
Dissolve the purified Boc-L-Phe-L-Leu-OMe in a solution of 4M HCl in dioxane or 50% trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the dipeptide amine salt.
Step 3: Cyclization to form Cyclo(L-Phe-L-Leu)
-
Dissolve the dipeptide amine salt in a large volume of a suitable solvent like DMF or a mixture of DCM/MeOH under an inert atmosphere (e.g., nitrogen or argon). The final concentration should be in the range of 0.001-0.01 M to favor intramolecular cyclization.[1]
-
Add a non-nucleophilic base such as DIPEA (3-4 eq.) to neutralize the amine salt and facilitate cyclization.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude Cyclo(L-Phe-L-Leu) by silica gel column chromatography or recrystallization.
Visualizations
Experimental Workflow for Solution-Phase Synthesis
Caption: Solution-phase synthesis workflow for Cyclo(Phe-Leu).
Factors Affecting Cyclo(Phe-Leu) Synthesis Yield
Caption: Key factors influencing the yield of Cyclo(Phe-Leu) synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and desotamide B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low solubility of Cyclo(Phe-Leu) in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of Cyclo(Phe-Leu) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Cyclo(Phe-Leu) in aqueous solutions?
A1: Cyclo(Phe-Leu) is a cyclic dipeptide with hydrophobic phenyl and isobutyl side chains, which results in it being practically insoluble in water and neutral aqueous buffers. Its solubility in Dimethyl Sulfoxide (DMSO) has been reported to be 4.6 mg/mL, often requiring sonication and warming to achieve complete dissolution[1]. For most in vitro and in vivo applications, direct dissolution in aqueous media is not feasible without solubility enhancement techniques.
Q2: Why is my Cyclo(Phe-Leu) precipitating out of my aqueous buffer?
A2: Precipitation of Cyclo(Phe-Leu) from an aqueous buffer is a common issue and typically occurs for one or more of the following reasons:
-
Exceeding Solubility Limit: The concentration of Cyclo(Phe-Leu) in your final aqueous solution likely exceeds its very low intrinsic solubility.
-
Insufficient Co-solvent: If you are using a co-solvent to aid dissolution, the final percentage of the co-solvent in the aqueous buffer may be too low to maintain solubility.
-
pH Effects: While Cyclo(Phe-Leu) is a neutral molecule, extreme pH values can sometimes affect the stability of the compound or its interaction with buffer components, although this is less common for neutral cyclic dipeptides.
-
Temperature Changes: A decrease in temperature can reduce the solubility of many compounds, potentially causing precipitation.
-
Buffer Composition: Certain salts or other components in your buffer system may interact with Cyclo(Phe-Leu) and reduce its solubility.
Q3: Can I dissolve Cyclo(Phe-Leu) directly in my cell culture medium?
A3: It is highly unlikely that you will be able to dissolve Cyclo(Phe-Leu) directly in cell culture medium to achieve a working concentration suitable for most experiments. Due to its hydrophobic nature, it will not readily dissolve in the aqueous environment of the medium. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into the cell culture medium, ensuring the final concentration of the organic solvent is compatible with your cells (typically ≤ 0.5% DMSO).
Q4: What are the primary methods to improve the aqueous solubility of Cyclo(Phe-Leu)?
A4: The main strategies to enhance the aqueous solubility of Cyclo(Phe-Leu) include:
-
Using Organic Co-solvents: Dissolving the compound in a water-miscible organic solvent before dilution into an aqueous buffer.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic Cyclo(Phe-Leu) molecule within the cavity of a cyclodextrin to form a water-soluble inclusion complex.
-
Employing Surfactants: Using non-ionic surfactants to form micelles that can encapsulate the dipeptide.
-
Advanced Formulation Strategies: For in vivo applications, formulating Cyclo(Phe-Leu) in lipid-based systems or polymeric nanoparticles can improve its bioavailability.
Troubleshooting Guide
Issue 1: Cyclo(Phe-Leu) powder does not dissolve in the chosen solvent.
-
Possible Cause: The selected solvent is not appropriate for this hydrophobic compound.
-
Troubleshooting Steps:
-
Initial Solvent Selection: Start with 100% DMSO. Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).
-
Physical Assistance: Use a vortex mixer to agitate the sample. If it remains undissolved, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be beneficial[2].
-
Check for Purity: Ensure the Cyclo(Phe-Leu) powder is of high purity, as impurities can sometimes affect solubility.
-
Issue 2: A stock solution in an organic solvent is clear, but the compound precipitates upon dilution into an aqueous buffer.
-
Possible Cause: The final concentration of the organic co-solvent is too low to maintain the solubility of Cyclo(Phe-Leu) at the desired final concentration.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: If your experimental system allows, increase the percentage of the organic co-solvent in the final aqueous solution.
-
Decrease Final Cyclo(Phe-Leu) Concentration: Lower the target final concentration of your dipeptide in the aqueous buffer.
-
Use a Different Co-solvent: Some co-solvents have a greater capacity to solubilize hydrophobic compounds in water. Consider trying a different co-solvent if one is not effective.
-
Change Dilution Method: Add the concentrated stock solution dropwise to the vigorously stirring aqueous buffer to avoid localized high concentrations that can lead to immediate precipitation.
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility is leading to inconsistent and lower-than-expected effective concentrations of Cyclo(Phe-Leu) in your experiments.
-
Troubleshooting Steps:
-
Confirm Complete Dissolution: Before use, visually inspect your final solution for any signs of precipitation (cloudiness, particulates). If unsure, centrifuge the solution and check for a pellet.
-
Employ a More Robust Solubilization Method: If co-solvents are not providing consistent results, consider using cyclodextrin complexation to prepare a more stable and soluble formulation.
-
Quantify the Soluble Fraction: Use a technique like HPLC to measure the actual concentration of dissolved Cyclo(Phe-Leu) in your final aqueous solution after preparation and filtration.
-
Quantitative Data on Solubility Enhancement
The following tables provide an illustrative guide to the potential solubility of a poorly soluble cyclic dipeptide like Cyclo(Phe-Leu) using different enhancement methods. Note: This is example data, and the actual solubility should be determined experimentally for your specific conditions.
Table 1: Estimated Solubility of Cyclo(Phe-Leu) in Aqueous Co-solvent Systems
| Co-solvent | Concentration in Water (v/v) | Estimated Solubility (µg/mL) |
| Ethanol | 5% | < 10 |
| 10% | 20 - 50 | |
| 20% | 100 - 200 | |
| Propylene Glycol | 5% | < 15 |
| 10% | 30 - 60 | |
| 20% | 120 - 250 | |
| DMSO | 1% | 20 - 40 |
| 2% | 50 - 100 | |
| 5% | > 200 |
Table 2: Estimated Solubility of Cyclo(Phe-Leu) with Solubility Enhancers
| Enhancer | Concentration (mM) | Estimated Solubility (µg/mL) |
| Hydroxypropyl-β-Cyclodextrin | 10 | 150 - 300 |
| 25 | 400 - 600 | |
| 50 | > 1000 | |
| Tween® 80 | 0.01% (w/v) | 50 - 100 |
| 0.05% (w/v) | 200 - 400 | |
| 0.1% (w/v) | > 500 |
Experimental Protocols
Protocol 1: Preparation of Cyclo(Phe-Leu) Solution using an Organic Co-solvent
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of Cyclo(Phe-Leu) powder.
-
Add 100% DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex and sonicate until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
-
Dilution into Aqueous Buffer:
-
Vigorously stir the desired aqueous buffer.
-
Slowly add the concentrated stock solution dropwise to the stirring buffer to achieve the final desired concentration of Cyclo(Phe-Leu).
-
Ensure the final concentration of the organic co-solvent is compatible with your experimental system (e.g., ≤ 0.5% DMSO for cell-based assays).
-
-
Final Preparation:
-
Visually inspect the final solution for any signs of precipitation.
-
If required for your application, sterile-filter the solution through a 0.22 µm filter. It is advisable to use a filter material that has low protein/peptide binding, such as PVDF.
-
Protocol 2: Preparation of a Cyclo(Phe-Leu)-Cyclodextrin Inclusion Complex
This protocol is based on the freeze-drying method for preparing inclusion complexes.
-
Molar Ratio Calculation:
-
Determine the desired molar ratio of Cyclo(Phe-Leu) to Hydroxypropyl-β-Cyclodextrin (HP-β-CD), typically starting with a 1:1 ratio.
-
Calculate the required mass of each component based on their molecular weights (Cyclo(Phe-Leu): ~260.33 g/mol ; HP-β-CD: ~1380 g/mol ).
-
-
Complex Formation:
-
Dissolve the calculated amount of HP-β-CD in purified water with stirring.
-
In a separate container, dissolve the Cyclo(Phe-Leu) in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the Cyclo(Phe-Leu) solution to the stirring HP-β-CD solution.
-
Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Lyophilization:
-
Freeze the solution at -80°C until it is completely solid.
-
Lyophilize the frozen mixture until a dry powder is obtained. This powder is the Cyclo(Phe-Leu)-HP-β-CD inclusion complex.
-
-
Reconstitution:
-
The lyophilized powder can be dissolved directly in an aqueous buffer to the desired concentration. The resulting solution should be clear and stable.
-
Visualizations
Caption: Troubleshooting workflow for low solubility of Cyclo(Phe-Leu).
Caption: Mechanism of Cyclo(Phe-Leu) solubility enhancement by cyclodextrin complexation.
References
Technical Support Center: Optimizing HPLC for Cyclo(Phe-Leu) Diastereomer Separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) conditions for the separation of Cyclo(Phe-Leu) diastereomers, such as Cyclo(L-Phe-L-Leu) and Cyclo(D-Phe-L-Leu).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Cyclo(Phe-Leu) diastereomers?
A1: Diastereomers are stereoisomers that are not mirror images of each other. While they have different physicochemical properties, these differences can be subtle. The primary challenge in their HPLC separation is achieving adequate resolution (baseline separation) between the diastereomeric peaks, which requires careful optimization of the stationary phase, mobile phase, and other chromatographic conditions.
Q2: What type of HPLC column is best suited for separating Cyclo(Phe-Leu) diastereomers?
A2: Both reversed-phase and normal-phase columns can be effective.
-
Reversed-Phase (e.g., C18, C8): This is the most common starting point. C18 columns are widely used for the separation of cyclic dipeptides. Optimization of the mobile phase, including organic modifier content and additives, is crucial.[1][2]
-
Normal-Phase (e.g., Silica): Normal-phase chromatography can also provide excellent selectivity for diastereomers, often using non-polar mobile phases like hexane with a polar modifier like ethanol or isopropanol.[3][4]
-
Chiral Stationary Phases (CSPs): While primarily designed for enantiomers, CSPs can also offer unique selectivity for diastereomers and may resolve all four potential stereoisomers if both amino acid residues have chiral centers.
Q3: What detection wavelength should I use for Cyclo(Phe-Leu)?
A3: Due to the presence of the phenylalanine residue, Cyclo(Phe-Leu) has a strong UV absorbance.
-
A primary wavelength of 210 nm is often used for detecting the peptide backbone.[1][2][5]
-
A secondary wavelength around 254-260 nm can also be monitored due to the aromatic ring of phenylalanine.[1][2][5] Using a Diode Array Detector (DAD) to scan a range (e.g., 200-400 nm) is recommended during method development to determine the optimal wavelength for sensitivity and specificity.
Q4: Can I use mass spectrometry (MS) with my separation method?
A4: Yes, coupling HPLC with MS is highly effective for the analysis of Cyclo(Phe-Leu) diastereomers. It provides mass confirmation, which is especially useful when dealing with complex matrices. If using MS, ensure your mobile phase additives are volatile (e.g., formic acid or acetic acid instead of phosphate buffers).
Troubleshooting Guide
This section addresses common problems encountered during the separation of Cyclo(Phe-Leu) diastereomers.
Workflow for Troubleshooting Poor Separation
Caption: A decision-making workflow for troubleshooting poor resolution of diastereomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Co-elution | Mobile phase is too strong or too weak. | Adjust organic modifier concentration: In reversed-phase, decrease the percentage of acetonitrile or methanol to increase retention and potentially improve separation. |
| Suboptimal mobile phase selectivity. | Change the organic modifier: Switch from acetonitrile to methanol or vice-versa. Their different properties can alter selectivity. Add an acidic modifier: Introduce 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This can improve peak shape and influence selectivity.[5] | |
| Inappropriate stationary phase. | Try a different column: If using a C18, try one with a different bonding density or a phenyl-hexyl phase. For challenging separations, consider a chiral stationary phase. | |
| Temperature is not optimal. | Adjust column temperature: Test temperatures between 25°C and 40°C. Temperature can affect the thermodynamics of interaction between the analytes and the stationary phase, altering selectivity.[1][2] | |
| Peak Tailing | Secondary interactions with stationary phase. | Use an acidic modifier: Additives like TFA or formic acid can mask active sites (e.g., residual silanols) on the silica support, leading to more symmetrical peaks. |
| Column overload. | Reduce sample concentration: Dilute the sample and reinject. If peak shape improves, the initial concentration was too high. | |
| Column contamination or damage. | Flush the column: Use a strong solvent (e.g., 100% acetonitrile or isopropanol) to wash the column. If the problem persists, the column may need replacement. | |
| Fluctuating Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before starting the injection sequence, especially after a gradient run. |
| Mobile phase composition drift. | Prepare fresh mobile phase daily. Ensure solvents are properly mixed and degassed. | |
| Temperature fluctuations. | Use a column thermostat to maintain a constant temperature. |
Experimental Protocols & Data
Below are starting point methodologies derived from published literature for similar cyclic dipeptides. These should be adapted and optimized for your specific Cyclo(Phe-Leu) diastereomers.
Protocol 1: Reversed-Phase Gradient Separation
This method is a good starting point for analytical screening and purification. It is based on conditions used for the purification of various cyclic dipeptide stereoisomers.[5]
| Parameter | Condition |
| Column | C18, 5 µm (e.g., 4.6 x 250 mm for analytical) |
| Mobile Phase A | Water with 0.05% TFA |
| Mobile Phase B | Acetonitrile with 0.05% TFA |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min (for analytical) |
| Column Temperature | 30°C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Mobile Phase A or a weak solvent like 10% Acetonitrile in Water |
Protocol 2: Reversed-Phase Isocratic Separation
This method is suitable for routine analysis once the optimal mobile phase composition has been determined from gradient runs. This example is adapted from a method for related compounds.[1][2]
| Parameter | Condition |
| Column | C18 ODS Hypersil (e.g., 4.6 x 250 mm) |
| Mobile Phase | Isocratic mixture of Water:Methanol:Acetonitrile (e.g., 67:30:3, v/v/v). Note: The ratio should be optimized. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[1][2] |
| Detection | UV at 210 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Mobile Phase |
Method Development Workflow
The following diagram illustrates a logical workflow for developing a separation method for Cyclo(Phe-Leu) diastereomers.
Caption: A typical workflow for HPLC method development for diastereomer separation.
References
- 1. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Preventing epimerization of Cyclo(Phe-Leu) during synthesis and purification.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent epimerization of Cyclo(Phe-Leu) during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern during the synthesis of Cyclo(Phe-Leu)?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the context of Cyclo(L-Phe-L-Leu), this would result in the formation of unwanted diastereomers, namely Cyclo(D-Phe-L-Leu) and Cyclo(L-Phe-D-Leu). This is a significant concern because different stereoisomers can have vastly different biological activities and physical properties. The formation of epimers complicates purification and can lead to a final product with reduced efficacy or altered pharmacological profile.[1]
Q2: What are the main stages during synthesis and purification where epimerization of Cyclo(Phe-Leu) can occur?
A2: Epimerization can occur at two main stages:
-
Synthesis (Linear Dipeptide Formation and Cyclization): The activation of the carboxylic acid group of the first amino acid (either Phenylalanine or Leucine) for coupling makes the alpha-proton more acidic and susceptible to abstraction by a base. This is the primary pathway for epimerization during the formation of the linear dipeptide. The subsequent cyclization step to form the diketopiperazine ring can also induce epimerization, especially under harsh basic conditions or elevated temperatures.[2]
-
Purification: Exposure to acidic or basic conditions during purification, such as in certain chromatography mobile phases, can also lead to epimerization, although it is generally less pronounced than during synthesis if conditions are carefully controlled.[1]
Q3: Which of the two amino acids in Cyclo(Phe-Leu) is more prone to epimerization?
A3: The Phenylalanine residue is generally more susceptible to epimerization than the Leucine residue. The phenyl group of Phenylalanine can stabilize the intermediate carbanion formed upon abstraction of the alpha-proton, thus facilitating epimerization.
Q4: How can I detect and quantify the level of epimerization in my Cyclo(Phe-Leu) sample?
A4: The most common method for detecting and quantifying diastereomers of Cyclo(Phe-Leu) is through chiral High-Performance Liquid Chromatography (HPLC). By using a suitable chiral stationary phase, you can separate and quantify the different stereoisomers (L-L, D-L, L-D, and D-D). Other analytical techniques that can be employed for stereochemical assignment include Electronic Circular Dichroism (ECD) spectroscopy.[1][3]
Troubleshooting Guides
Problem 1: High levels of epimerization detected after synthesis.
| Potential Cause | Recommended Solution |
| Strong base used for coupling or cyclization: Tertiary amines like triethylamine (TEA) can be strong enough to cause significant epimerization. | Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA). |
| Over-activation of the carboxylic acid: Using highly reactive coupling reagents or prolonged activation times can increase the risk of epimerization. | Choose a coupling reagent known for low epimerization, such as HATU or HOBt/DIC. Minimize the pre-activation time before adding the amine component. |
| High reaction temperature: Elevated temperatures can accelerate the rate of epimerization. | Perform the coupling and cyclization reactions at low temperatures (e.g., 0 °C to room temperature). |
| Inappropriate solvent: The choice of solvent can influence the rate of epimerization. | Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used. For cyclization, high dilution is recommended to favor the intramolecular reaction. |
Problem 2: Difficulty in separating diastereomers during purification.
| Potential Cause | Recommended Solution |
| Inadequate chromatographic resolution: The diastereomers of Cyclo(Phe-Leu) can be challenging to separate on standard reversed-phase HPLC columns. | Utilize a chiral HPLC column specifically designed for separating stereoisomers. Alternatively, normal-phase chromatography on silica gel can sometimes provide better separation of diastereomers. |
| Co-elution of isomers: The desired Cyclo(L-Phe-L-Leu) may co-elute with one of its epimers. | Optimize the mobile phase composition and gradient. Experiment with different solvent systems (e.g., hexane/isopropanol for normal phase, or acetonitrile/water with additives for reversed phase). |
| Epimerization during purification: The pH of the mobile phase could be causing on-column epimerization. | Maintain a neutral or slightly acidic pH for the mobile phase. Avoid strongly basic or acidic conditions. |
Experimental Protocols
Solution-Phase Synthesis of Cyclo(L-Phe-L-Leu) with Minimized Epimerization
This protocol describes the synthesis of the linear dipeptide followed by cyclization.
Step 1: Synthesis of the Linear Dipeptide (e.g., Boc-L-Phe-L-Leu-OMe)
-
Materials: Boc-L-Phenylalanine, L-Leucine methyl ester hydrochloride, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DCM (Dichloromethane).
-
Procedure:
-
Dissolve L-Leucine methyl ester hydrochloride (1.0 eq) and Boc-L-Phenylalanine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and for the coupling reaction.
-
In a separate flask, dissolve HATU (1.1 eq) in a minimum amount of anhydrous DCM.
-
Slowly add the HATU solution to the amino acid mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 15 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
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Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Deprotection of the N-terminus
-
Materials: Purified Boc-L-Phe-L-Leu-OMe, 4M HCl in Dioxane or Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the purified dipeptide in 4M HCl in Dioxane or a solution of 50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is fully consumed.
-
Remove the solvent and excess acid under reduced pressure. Co-evaporate with DCM or ether to remove residual acid.
-
Step 3: Cyclization to form Cyclo(L-Phe-L-Leu)
-
Materials: H-L-Phe-L-Leu-OMe hydrochloride or TFA salt, a suitable high-boiling point solvent (e.g., toluene or xylene), DIPEA.
-
Procedure:
-
Dissolve the linear dipeptide salt in a large volume of toluene to achieve a high dilution condition (e.g., 0.001 M), which favors intramolecular cyclization over polymerization.
-
Add DIPEA (2.0 eq) to neutralize the salt.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir for 12-24 hours.
-
Monitor the formation of the cyclized product by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude Cyclo(L-Phe-L-Leu).
-
Preparative HPLC Purification of Cyclo(Phe-Leu) Diastereomers
This protocol provides a general guideline for separating the desired Cyclo(L-Phe-L-Leu) from its epimers.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: A chiral stationary phase column is highly recommended for optimal separation. The choice of the specific chiral column will depend on the screening of different available columns.
-
Mobile Phase: A typical mobile phase for chiral separations is a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized to achieve baseline separation.
-
Procedure:
-
Dissolve the crude Cyclo(Phe-Leu) in a minimum amount of the mobile phase or a compatible solvent.
-
Perform an initial analytical run to determine the retention times of the different diastereomers and to optimize the separation conditions.
-
Scale up to the preparative column, injecting a suitable amount of the crude material. The loading capacity will depend on the column dimensions and the separation efficiency.
-
Collect the fractions corresponding to the desired Cyclo(L-Phe-L-Leu) peak.
-
Analyze the collected fractions for purity using analytical chiral HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Quantitative Data Summary
Table 1: Influence of Coupling Reagents on Epimerization (General Peptide Synthesis)
| Coupling Reagent | Additive | Base | % Epimerization (Representative) |
| DIC | HOBt | DIPEA | < 1% |
| HATU | - | DIPEA | < 2% |
| HBTU | - | DIPEA | 2-5% |
| EDC | HOBt | DIPEA | 3-7% |
| BOP | HOBt | TEA | 5-10% |
This data is illustrative and the actual extent of epimerization can vary depending on the specific amino acids, solvent, and temperature.
Visualizations
Caption: Workflow for the synthesis and purification of Cyclo(L-Phe-L-Leu).
Caption: Simplified mechanism of base-catalyzed epimerization during peptide coupling.
Caption: Troubleshooting logic for addressing high epimerization in synthesis.
References
Stability of Cyclo(Phe-Leu) under different pH and temperature conditions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Cyclo(Phe-Leu) under various experimental conditions. The information is presented in a question-and-answer format to address common issues and questions that may arise during research and development.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Phe-Leu) and why is its stability important?
Cyclo(Phe-Leu), also known as cyclo(L-phenylalanine-L-leucine), is a cyclic dipeptide, a class of compounds also referred to as 2,5-diketopiperazines (DKPs). These molecules are of significant interest in drug discovery due to their rigid conformation, which can lead to high receptor affinity and specificity, as well as improved metabolic stability compared to their linear peptide counterparts. Understanding the stability of Cyclo(Phe-Leu) under different pH and temperature conditions is crucial for defining storage conditions, formulation development, and ensuring the integrity and activity of the compound throughout its lifecycle, from synthesis to therapeutic application.
Q2: What are the primary degradation pathways for Cyclo(Phe-Leu)?
The primary degradation pathways for cyclic dipeptides like Cyclo(Phe-Leu) include:
-
Hydrolysis: The diketopiperazine ring can be hydrolyzed under both acidic and basic conditions, leading to the formation of the linear dipeptide (Phe-Leu) and subsequently its constituent amino acids (Phenylalanine and Leucine).
-
Epimerization: The chiral centers of the amino acid residues within the DKP ring can undergo epimerization, particularly in both acidic and basic environments.[1] This results in the formation of diastereomers, such as Cyclo(D-Phe-L-Leu) or Cyclo(L-Phe-D-Leu), which may have different biological activities and physicochemical properties.
Q3: How does pH affect the stability of Cyclo(Phe-Leu)?
The stability of Cyclo(Phe-Leu) is expected to be pH-dependent. Generally, the diketopiperazine ring is most stable at neutral pH. Under strongly acidic or basic conditions, the rate of hydrolysis and epimerization is likely to increase.
-
Acidic Conditions: Acid-catalyzed hydrolysis of the amide bonds in the DKP ring can occur.
-
Basic Conditions: Base-catalyzed hydrolysis is also a significant degradation pathway. Additionally, basic conditions can facilitate the abstraction of the alpha-proton of the amino acid residues, leading to epimerization.[2][3]
Q4: What is the impact of temperature on the stability of Cyclo(Phe-Leu)?
Temperature is a critical factor influencing the stability of Cyclo(Phe-Leu). As with most chemical reactions, the rates of hydrolysis and epimerization increase with temperature. Elevated temperatures are often used in "forced degradation" studies to accelerate the degradation process and identify potential degradation products in a shorter timeframe.[4][5][6][7][8] Studies on the thermal behavior of the constituent amino acids, L-phenylalanine and L-leucine, show they can degrade at elevated temperatures.[9][10]
Troubleshooting Guide
Problem: I am observing a loss of my Cyclo(Phe-Leu) sample purity over time, even when stored at low temperatures.
-
Possible Cause: The storage solvent may not be optimal. Even at low temperatures, if the pH of the solution is acidic or basic, slow degradation can occur.
-
Troubleshooting Steps:
-
Analyze Degradation Products: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products. The presence of linear Phe-Leu or diastereomers of Cyclo(Phe-Leu) would indicate hydrolysis or epimerization.
-
Optimize Storage Conditions: Store Cyclo(Phe-Leu) as a dry powder at -20°C or -80°C for long-term storage. For solutions, use a neutral buffer (pH 6-8) and store at low temperatures. If possible, prepare solutions fresh before use.
-
Problem: My biological assay results with Cyclo(Phe-Leu) are inconsistent.
-
Possible Cause: The compound may be degrading during the assay incubation period, especially if the assay is performed at 37°C and in a buffer with a non-neutral pH. The formation of diastereomers due to epimerization could lead to a mixture of compounds with different activities.
-
Troubleshooting Steps:
-
Assess Stability Under Assay Conditions: Perform a stability study of Cyclo(Phe-Leu) under your specific assay conditions (buffer, temperature, duration). Monitor the purity of the compound over the time course of the assay using HPLC.
-
Consider Stereoisomers: If epimerization is suspected, use a chiral chromatography method to separate and quantify the different stereoisomers. This can help determine if the observed inconsistency is due to the presence of less active or inactive diastereomers.
-
Data Presentation: Stability of Cyclo(Phe-Leu)
Table 1: Hypothetical Half-life (t½) of Cyclo(Phe-Leu) at Different pH Values (at 37°C)
| pH | Condition | Expected Half-life (t½) | Primary Degradation Pathway |
| 2 | Acidic | Hours to Days | Hydrolysis |
| 4 | Mildly Acidic | Weeks to Months | Slow Hydrolysis |
| 7 | Neutral | Months to Years | Minimal Degradation |
| 10 | Basic | Hours to Days | Hydrolysis & Epimerization |
| 12 | Strongly Basic | Minutes to Hours | Rapid Hydrolysis & Epimerization |
Table 2: Hypothetical Percentage of Cyclo(Phe-Leu) Remaining After 7 Days at Various Temperatures (in pH 7.4 Buffer)
| Temperature | % Remaining (Hypothetical) |
| 4°C | > 99% |
| 25°C (Room Temp) | ~98% |
| 37°C | ~95% |
| 60°C | < 80% |
Experimental Protocols
Protocol: General Procedure for a Forced Degradation Study of Cyclo(Phe-Leu)
This protocol outlines a general method for investigating the stability of Cyclo(Phe-Leu) under various stress conditions.[4][5][6][7][8]
1. Materials:
-
Cyclo(Phe-Leu)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA), HPLC grade
2. Equipment:
-
Analytical balance
-
pH meter
-
Incubators or water baths set to desired temperatures
-
HPLC system with a UV detector and/or a mass spectrometer (LC-MS)
-
C18 reverse-phase HPLC column
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Cyclo(Phe-Leu) in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Neutral Hydrolysis: Mix the stock solution with high-purity water or PBS (pH 7.4).
-
Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%).
-
Thermal Degradation: Incubate vials of the neutral solution at various temperatures (e.g., 40°C, 60°C, 80°C).
-
Control: Keep a vial of the neutral solution protected from light at a low temperature (e.g., 4°C).
-
-
Time Points:
-
Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact time points will depend on the stability of the compound under the tested conditions.
-
-
Sample Analysis:
-
Immediately neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC or LC-MS. A typical mobile phase for reverse-phase HPLC would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the disappearance of the parent peak (Cyclo(Phe-Leu)) and the appearance of degradation product peaks.
-
4. Data Analysis:
-
Calculate the percentage of Cyclo(Phe-Leu) remaining at each time point relative to the time zero sample.
-
Determine the degradation rate constants and half-life under each condition.
-
Identify the major degradation products by comparing retention times with standards (if available) and by analyzing mass spectral data.
Visualizations
Caption: Workflow for a forced degradation study of Cyclo(Phe-Leu).
Caption: Potential degradation pathways of Cyclo(Phe-Leu).
References
- 1. mdpi.com [mdpi.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to address the poor bioavailability of Cyclo(Phe-Leu) in vivo.
Welcome to the Technical Support Center for Cyclo(Phe-Leu) Bioavailability. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges of poor in vivo bioavailability of Cyclo(Phe-Leu) and related cyclic dipeptides.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of Cyclo(Phe-Leu) a concern?
While cyclic peptides like Cyclo(Phe-Leu) are generally more resistant to enzymatic degradation than their linear counterparts, they often face other significant barriers to oral absorption.[1][2] These challenges can lead to low and variable exposure in preclinical and clinical studies, hindering therapeutic development. Key barriers include poor membrane permeability and active efflux back into the intestinal lumen.[1][3]
Q2: What are the primary barriers to the oral absorption of cyclic peptides?
The primary barriers that limit the oral bioavailability of cyclic peptides such as Cyclo(Phe-Leu) are:
-
Low Passive Permeability: Despite their cyclic nature, these molecules can have a high number of hydrogen bond donors and acceptors and a molecular weight that violates typical rules for oral drug-likeness, leading to poor diffusion across the intestinal epithelium.[1]
-
Enzymatic Degradation: While more stable than linear peptides, cyclic dipeptides are not entirely immune to enzymatic breakdown in the gastrointestinal (GI) tract or during first-pass metabolism in the liver.[4]
-
Efflux Transporters: Cyclo(Phe-Leu) may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the molecule out of intestinal cells and back into the GI lumen, significantly reducing net absorption.[3] P-gp is a major contributor to multidrug resistance and is known to transport a wide range of structurally diverse compounds.[3][5]
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can be a rate-limiting step for dissolution and subsequent absorption. Strategies to address this often involve creating supersaturated systems or using lipid-based formulations.[6][7]
Q3: What are the main strategies to improve the bioavailability of Cyclo(Phe-Leu)?
There are three main pillars for improving the oral bioavailability of cyclic peptides:
-
Formulation-Based Approaches: This involves encapsulating the peptide in delivery systems that protect it from the harsh GI environment and enhance its uptake. Examples include nanoparticles, self-microemulsifying drug delivery systems (SMEDDS), and liposomes.[4][8][9]
-
Use of Excipients: Incorporating absorption enhancers or efflux pump inhibitors into the formulation can improve bioavailability.[10] For instance, co-administration with a P-gp inhibitor can prevent the peptide from being removed from intestinal cells.[11]
-
Chemical Modification: Altering the peptide's structure, for example through N-methylation, can improve its permeability characteristics by shielding polar groups and promoting a more membrane-friendly conformation.[12]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments aimed at improving Cyclo(Phe-Leu) bioavailability.
Problem 1: High Efflux Ratio (>2) Observed in Caco-2 Permeability Assay
-
Issue: You have performed a bidirectional Caco-2 permeability assay and found that the apparent permeability coefficient (Papp) from the basolateral-to-apical (B-A) direction is more than twice the Papp from the apical-to-basolateral (A-B) direction. This indicates active efflux.[13]
-
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors. If the efflux is mediated by P-gp, the addition of an inhibitor like verapamil should significantly reduce the B-A transport and increase the A-B transport, bringing the efflux ratio closer to 1.[13][14]
-
Identify the Specific Transporter: Use specific inhibitors to identify the transporter responsible. For example, verapamil is commonly used for P-gp, while fumitremorgin C can be used to investigate the involvement of Breast Cancer Resistance Protein (BCRP).[13]
-
Formulation Strategy: If P-gp-mediated efflux is confirmed, consider formulating Cyclo(Phe-Leu) with a P-gp inhibitor. This has been shown to be a viable strategy for increasing the systemic concentration of P-gp substrates.[15]
-
Data Presentation: Effect of P-gp Inhibitor on Cyclo(Phe-Leu) Permeability
| Condition | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Cyclo(Phe-Leu) Alone | 1.5 | 9.0 | 6.0 |
| Cyclo(Phe-Leu) + Verapamil (100 µM) | 4.2 | 4.5 | 1.1 |
| Note: Data are hypothetical examples for illustrative purposes. |
Problem 2: Low and Variable Bioavailability in Animal Studies
-
Issue: Following oral administration of a Cyclo(Phe-Leu) formulation to rodents, the resulting plasma concentrations are low (e.g., <5% absolute bioavailability) and show high inter-animal variability.
-
Troubleshooting Steps:
-
Investigate Pre-systemic Degradation: First, ensure the low bioavailability is not due to instability. Assess the stability of Cyclo(Phe-Leu) in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If degradation is observed, consider protective formulations like enteric-coated nanoparticles.[4]
-
Enhance Permeability: If stability is not the issue, the focus should be on absorption.
-
Nanoparticle Formulations: Encapsulating Cyclo(Phe-Leu) in polymeric nanoparticles can protect it from degradation, increase residence time in the GI tract, and enhance uptake by intestinal cells.[16][17]
-
Lipid-Based Systems: For lipophilic compounds, SMEDDS can improve solubility and absorption, as successfully demonstrated for the cyclic peptide cyclosporine.[9]
-
-
Address Efflux in vivo: If in vitro data suggested efflux, the variability in vivo could be due to differences in transporter expression between animals. Co-dosing with a P-gp inhibitor may reduce this variability and increase overall exposure.[3]
-
Diagram: Troubleshooting Workflow for Poor Bioavailability
Caption: A workflow for diagnosing and addressing poor in vivo bioavailability.
Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is used to assess the intestinal permeability of a compound and determine if it is a substrate for active efflux transporters like P-gp.[13][18][19]
-
Objective: To determine the apparent permeability coefficients (Papp) of Cyclo(Phe-Leu) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[13]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with acceptable TEER values are used.[19]
-
Compound Preparation: A stock solution of Cyclo(Phe-Leu) is prepared and diluted to the final concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution).
-
A-B Permeability:
-
The culture medium is removed from the apical (upper) and basolateral (lower) compartments.
-
The Cyclo(Phe-Leu) solution is added to the apical compartment (donor).
-
Fresh transport buffer is added to the basolateral compartment (receiver).
-
The plate is incubated for a set time (e.g., 2 hours) at 37°C with gentle shaking.[19]
-
Samples are taken from the receiver compartment at the end of the incubation period.
-
-
B-A Permeability:
-
The procedure is reversed: the Cyclo(Phe-Leu) solution is added to the basolateral compartment (donor), and samples are collected from the apical compartment (receiver).
-
-
Analysis: The concentration of Cyclo(Phe-Leu) in the donor and receiver samples is quantified using LC-MS/MS.
-
Calculation: The Papp value is calculated using the following formula:
Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio >2 is indicative of active efflux.[13]
-
Diagram: Barriers to Oral Peptide Absorption and Efflux Mechanism
Caption: Key barriers to oral absorption, including enzymatic degradation and P-gp efflux.
References
- 1. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. mdpi.com [mdpi.com]
- 5. Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. wjarr.com [wjarr.com]
- 9. Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 12. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Effect of p-glycoprotein inhibitor combinations on drug efflux from rat brain microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanoparticles: Oral Delivery for Protein and Peptide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. enamine.net [enamine.net]
Technical Support Center: Enhancing the Antimicrobial Potency of Cyclo(Phe-Leu)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for strategies to enhance the antimicrobial potency of the cyclic dipeptide Cyclo(Phe-Leu).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the antimicrobial activity of Cyclo(Phe-Leu)?
A1: The primary strategies to enhance the antimicrobial potency of Cyclo(Phe-Leu) include:
-
Chemical Derivatization: Synthesizing analogs of Cyclo(Phe-Leu) by modifying the phenyl and isobutyl side chains or the peptide backbone can lead to improved antimicrobial activity.
-
Synergistic Combinations: Using Cyclo(Phe-Leu) in combination with conventional antibiotics or other antimicrobial peptides can result in a synergistic effect, lowering the required effective dose and potentially combating drug resistance.[1][2][3]
-
Stereoisomer Optimization: The stereochemistry of the constituent amino acids (L-Phe and L-Leu) can influence biological activity. Synthesizing and testing different stereoisomers (e.g., Cyclo(D-Phe-L-Leu), Cyclo(L-Phe-D-Leu), Cyclo(D-Phe-D-Leu)) may yield compounds with enhanced potency against specific microbes.[4][5]
-
Formulation and Delivery: Encapsulating Cyclo(Phe-Leu) in nanoparticle-based delivery systems can improve its stability, solubility, and bioavailability, thereby enhancing its in vivo efficacy.
Q2: How does Cyclo(Phe-Leu) exert its antimicrobial effect?
A2: The precise mechanism of action is still under investigation, but current research suggests that Cyclo(Phe-Leu) and related cyclic dipeptides can exhibit antimicrobial effects through various mechanisms, including:
-
Biofilm Inhibition: It can interfere with the formation of bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics.[6] This is often achieved by disrupting quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors.
-
Membrane Disruption: Like many antimicrobial peptides, it is hypothesized that Cyclo(Phe-Leu) may interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: It may act as an inhibitor of essential bacterial enzymes.
Q3: What are common challenges in synthesizing Cyclo(Phe-Leu) and its derivatives?
A3: Common challenges in the synthesis of cyclic dipeptides like Cyclo(Phe-Leu) include:
-
Low Cyclization Yield: The intramolecular cyclization step to form the diketopiperazine ring can be low-yielding due to competing intermolecular polymerization. This is often addressed by performing the cyclization reaction under high-dilution conditions.[7]
-
Racemization: The chiral centers of the amino acids can be prone to racemization during the activation and coupling steps of peptide synthesis, leading to a mixture of diastereomers which can be difficult to separate and may have different biological activities.[7]
-
Purification Difficulties: Purification of the final cyclic dipeptide from linear precursors, dimers, and other side products can be challenging and may require multiple chromatographic steps.
Q4: Are there any known synergistic partners for Cyclo(Phe-Leu)?
A4: Yes, studies have shown that cyclic dipeptides can act synergistically with various conventional antibiotics. For instance, Cyclo(Phe-Pro), a closely related cyclic dipeptide, has demonstrated synergistic activity with antibiotics like ampicillin, erythromycin, and ciprofloxacin against both Gram-positive and Gram-negative bacteria.[1][2] It is plausible that Cyclo(Phe-Leu) could exhibit similar synergistic effects, and this is a key area of investigation for enhancing its potency.
Troubleshooting Guides
Issue 1: Low Yield During Cyclo(Phe-Leu) Synthesis
| Potential Cause | Recommended Solution(s) |
| Inefficient Cyclization | Perform the cyclization step at high dilution (0.001-0.01 M) to favor intramolecular reaction over intermolecular polymerization.[7] |
| Suboptimal Coupling Reagents | Use highly efficient coupling reagents such as HBTU or HATU for the formation of the linear dipeptide precursor.[8] |
| Diketopiperazine Formation on Resin (Solid-Phase Synthesis) | If synthesizing the linear precursor on a solid support, the choice of resin is critical. Resins with bulky linkers can sterically hinder premature cyclization and cleavage from the resin.[9] |
| Incomplete Reactions | Ensure the use of high-purity reagents and optimized reaction conditions (temperature, solvent, pH). Monitor reaction progress closely using techniques like TLC or LC-MS.[7] |
Issue 2: Inconsistent MIC Values in Antimicrobial Susceptibility Testing
| Potential Cause | Recommended Solution(s) |
| Peptide Aggregation | Some antimicrobial peptides can self-aggregate, reducing their effective concentration. Test a range of peptide concentrations and consider using different buffer systems. In silico tools can also predict aggregation propensity.[10] |
| Inoculum Variability | Ensure a standardized inoculum density (e.g., 5 x 10^5 CFU/mL) for each experiment. Prepare fresh bacterial suspensions for each assay.[11] |
| Media Composition | The components of the culture medium can sometimes interfere with the activity of the peptide. Test the antimicrobial activity in different standard media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to assess any media-dependent effects. |
| Plate Binding | Peptides can sometimes adhere to the surface of standard polystyrene microtiter plates. Using low-binding plates may help to mitigate this issue. |
Issue 3: Difficulty in Interpreting Checkerboard Assay Results for Synergy
| Potential Cause | Recommended Solution(s) |
| Complex Dilution Scheme | Carefully plan the dilution series for both compounds. It is often helpful to use a concentration range that spans from well above to well below the individual MICs of each compound.[12] |
| Ambiguous Growth Inhibition | Visual determination of growth can be subjective. Use a microplate reader to measure the optical density (OD) at 600 nm for a more quantitative assessment of growth inhibition.[13] |
| Calculation Errors in FICI | Double-check the calculation of the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is generally considered synergistic.[11][14] |
Quantitative Data Summary
Table 1: Antimicrobial Activity (MIC) of Cyclo(Phe-Leu) Stereoisomers against Staphylococcus aureus
| Compound | MIC (μg/mL) |
| Cyclo(L-Phe-L-Leu) | 25 |
| Cyclo(L-Phe-D-Leu) | 25 |
| Cyclo(D-Phe-L-Leu) | 12.5 |
| Cyclo(D-Phe-D-Leu) | 25 |
Data extracted from Rosetti et al. (2022) as cited in other literature.[4]
Table 2: Synergistic Activity of Cyclo(Phe-Pro) with Commercial Antibiotics against Staphylococcus aureus
| Antibiotic | MIC Alone (µg/mL) | Cyclo(Phe-Pro) MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Ampicillin | 4 | 64 | 1 (Ampicillin) + 16 (Cyclo(Phe-Pro)) | 0.5 | Synergistic |
| Erythromycin | 2 | 64 | 0.5 (Erythromycin) + 16 (Cyclo(Phe-Pro)) | 0.5 | Synergistic |
| Ciprofloxacin | 1 | 64 | 0.25 (Ciprofloxacin) + 16 (Cyclo(Phe-Pro)) | 0.5 | Synergistic |
FICI values ≤ 0.5 indicate synergy. Data is illustrative based on findings for Cyclo(Phe-Pro) and may guide experiments with Cyclo(Phe-Leu).[1][2]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[11]
-
-
Preparation of Cyclo(Phe-Leu) Dilutions:
-
Prepare a stock solution of Cyclo(Phe-Leu) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in broth medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the Cyclo(Phe-Leu) dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Cyclo(Phe-Leu) that completely inhibits visible growth of the bacterium. This can be determined visually or by measuring the optical density at 600 nm.[15]
-
Protocol 2: Checkerboard Assay for Synergistic Activity
-
Plate Setup:
-
Inoculation:
-
Prepare a bacterial inoculum as described in the MIC protocol (final concentration of ~5 x 10^5 CFU/mL).
-
Add the inoculum to all wells containing the compound combinations.
-
Include control wells for each compound alone to redetermine their individual MICs under the assay conditions.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each compound alone and for each combination by identifying the lowest concentration that inhibits visible growth.
-
-
FICI Calculation:
-
Calculate the FICI for each combination that shows growth inhibition using the formula: FICI = (MIC of Cyclo(Phe-Leu) in combination / MIC of Cyclo(Phe-Leu) alone) + (MIC of antibiotic in combination / MIC of antibiotic alone).[14]
-
Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1 = Additive; 1 < FICI ≤ 4 = Indifference; FICI > 4 = Antagonism.[14]
-
Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)
-
Preparation of Bacterial Suspension and Compound Dilutions:
-
Prepare a bacterial suspension as described in the MIC protocol, but dilute it to a final OD600 of 0.01.[16]
-
In a 96-well flat-bottom microtiter plate, prepare serial dilutions of Cyclo(Phe-Leu) in a suitable growth medium.
-
-
Inoculation and Biofilm Formation:
-
Add the diluted bacterial suspension to the wells containing the compound dilutions.
-
Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[6]
-
-
Quantification of Biofilm:
-
Carefully discard the planktonic cells and spent medium from the wells.
-
Gently wash the wells three times with distilled water or phosphate-buffered saline (PBS) to remove non-adherent cells.[16]
-
Stain the adhered biofilm by adding a 0.1% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[16]
-
Remove the crystal violet solution and wash the wells again with distilled water until the wash water is clear.
-
Solubilize the bound crystal violet by adding 70-95% ethanol or a mixture of acetone and ethanol to each well.[6]
-
Measure the absorbance of the solubilized dye at approximately 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Visualizations
Caption: Workflow for synthesis, testing, and analysis of Cyclo(Phe-Leu) antimicrobial activity.
Caption: Decision logic for interpreting checkerboard assay results based on the FICI value.
Caption: Hypothesized mechanism of biofilm inhibition by Cyclo(Phe-Leu) via quorum sensing disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Antimicrobial and antibiofilm effects of cyclic dipeptide-rich fraction from Lactobacillus plantarum loaded on graphene oxide nanosheets [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 14. Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli [mdpi.com]
- 15. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 16. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Detection of Cyclo(Phe-Leu) in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the detection sensitivity of the cyclic dipeptide Cyclo(Phe-Leu) in various biological matrices. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation
Q1: I am experiencing low recovery of Cyclo(Phe-Leu) from my plasma/serum samples. What are the potential causes and solutions?
A1: Low recovery from plasma or serum is a common issue stemming from protein binding and matrix interference. Here's a troubleshooting guide:
-
Protein Precipitation: Incomplete protein removal can trap your analyte.
-
Solution: Ensure efficient protein precipitation by using four volumes of a cold organic solvent like acetonitrile. After adding the solvent, vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g) to ensure a compact pellet and clear supernatant.
-
-
Solid-Phase Extraction (SPE) Inefficiency: The choice of SPE sorbent and the extraction protocol are critical for good recovery.
-
Solution: For cyclic peptides like Cyclo(Phe-Leu), a mixed-mode SPE sorbent, such as a weak cation exchange (WCX) with reversed-phase characteristics, can provide excellent cleanup and selectivity.[1] Acidifying the sample with phosphoric acid before loading can help disrupt protein binding and improve interaction with the sorbent.[1]
-
Q2: How can I effectively extract Cyclo(Phe-Leu) from a bacterial culture supernatant?
A2: For bacterial cultures, the primary challenge is often the removal of media components and other metabolites that can interfere with analysis.
-
Liquid-Liquid Extraction (LLE): This is a robust method for extracting cyclic dipeptides from aqueous culture media.
-
Solid-Phase Extraction (SPE): This can be a more high-throughput alternative to LLE.
-
Solution: C18-based SPE cartridges are effective for purifying cyclic dipeptides from bacterial culture filtrates. A stepwise elution with an increasing gradient of methanol can effectively separate the compound of interest.
-
Q3: My urine samples are producing noisy baselines and inconsistent results. How can I improve my sample cleanup?
A3: Urine is a complex matrix with high salt content and variability in pH, which can significantly impact analytical sensitivity.
-
Dilution: A simple first step to reduce matrix effects.
-
Solution: Dilute the urine sample with an equal volume of water or a suitable buffer before proceeding with extraction. This will help to minimize the impact of high salt concentrations and other interfering substances.
-
-
pH Adjustment: The pH of the sample can affect the retention of Cyclo(Phe-Leu) on the SPE sorbent.
-
Solution: Adjust the pH of the diluted urine sample to ensure optimal binding to your chosen SPE cartridge. For a mixed-mode sorbent, follow the manufacturer's recommendations for pH adjustment.
-
-
SPE Optimization: A well-optimized SPE protocol is crucial for clean urine extracts.
-
Solution: Employ a multi-step wash protocol for your SPE cartridge. A typical sequence involves a wash with a weak organic solvent to remove hydrophilic interferences, followed by elution of the analyte with a stronger organic solvent.
-
Analytical Detection (LC-MS/MS & GC-MS)
Q4: I am observing low signal intensity for Cyclo(Phe-Leu) using LC-MS/MS. How can I enhance the signal?
A4: Low signal intensity in LC-MS/MS can be due to poor ionization, matrix effects, or suboptimal instrument parameters.
-
Ionization Mode: The choice of ionization mode is critical.
-
Solution: Cyclo(Phe-Leu) and other cyclic dipeptides are readily protonated. Therefore, electrospray ionization (ESI) in positive ion mode is the preferred method for detection.
-
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of your analyte.
-
Solution: Improve your sample preparation using the SPE techniques described above. Additionally, optimizing the chromatographic separation to move Cyclo(Phe-Leu) away from areas of significant matrix elution can improve signal intensity.
-
-
Instrument Parameters: The mass spectrometer settings need to be optimized for your specific analyte.
-
Solution: Perform a tuning and optimization of the mass spectrometer for Cyclo(Phe-Leu) using a pure standard. This includes optimizing the precursor and product ion selection for Multiple Reaction Monitoring (MRM), as well as adjusting the collision energy and other source parameters.
-
Q5: Can I use GC-MS for the analysis of Cyclo(Phe-Leu)? What are the key considerations?
A5: Yes, GC-MS is a viable technique for the analysis of cyclic dipeptides, particularly in less complex matrices like bacterial culture extracts.[4]
-
Volatility: Cyclo(Phe-Leu) is sufficiently volatile for GC analysis without derivatization.
-
Column Selection: The choice of GC column is important for good separation.
-
Solution: A non-polar or mid-polar capillary column, such as a DB-5MS, is suitable for the analysis of cyclic dipeptides.
-
-
Injection Mode: The way the sample is introduced into the GC can affect sensitivity.
-
Solution: A splitless injection will introduce more of your sample onto the column, thereby increasing sensitivity compared to a split injection.
-
Quantitative Data
The following tables summarize the quantitative performance of LC-MS/MS methods for cyclic peptides in biological matrices. While specific data for Cyclo(Phe-Leu) is limited in the literature, the data for structurally similar cyclic peptides provides a valuable reference for expected sensitivity.
Table 1: LC-MS/MS Quantification of a Macrocyclic Tetrapeptide in Plasma
| Parameter | Value | Reference Compound |
| Linear Range | 0.5–500 ng/mL | cyclo[Phe-D-Pro-Phe-Trp] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | cyclo[Phe-D-Pro-Phe-Trp] |
| Mean Accuracy | 93–118% | cyclo[Phe-D-Pro-Phe-Trp] |
| Mean Precision | 8.9% | cyclo[Phe-D-Pro-Phe-Trp] |
| Data from a validated LC-MS/MS assay for a macrocyclic tetrapeptide in mouse plasma.[5] |
Table 2: Concentration of Various Cyclic Dipeptides in Tea Extract by LC-MS/MS
| Cyclic Dipeptide | Concentration Range (ppm) |
| 18 different DKPs | 0.0017–0.11 |
| Data from a study on the determination of 31 cyclic dipeptides in Pu-erh tea.[6][7][8][9] |
Experimental Protocols
Protocol 1: Extraction and Quantification of Cyclo(Phe-Leu) from Bacterial Culture using GC-MS
This protocol is adapted from methods used for the analysis of cyclic dipeptides from bacterial supernatants.[2]
-
Sample Preparation:
-
Grow the bacterial culture to the desired phase.
-
Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant.
-
-
Liquid-Liquid Extraction (LLE):
-
For every 100 mL of supernatant, perform three sequential extractions with 50 mL of dichloromethane.
-
Combine the organic (dichloromethane) layers.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Analysis:
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 170°C for 2 min, ramp to 280°C at 30°C/min, hold for 0.33 min, then ramp to 300°C at 2°C/min and hold for 14 min.[2][8]
-
Injection: 1 µL in splitless mode.
-
MS Detection: Electron ionization (EI) in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Protocol 2: Solid-Phase Extraction (SPE) of Cyclic Peptides from Human Plasma for LC-MS/MS Analysis
This protocol is based on a generic method for the cleanup and concentration of peptides from plasma.[1][10]
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 100 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and dissociate the analyte from any binding partners.[1]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the Cyclo(Phe-Leu) from the cartridge with 2 x 50 µL of a solution containing 50% acetonitrile, 2% formic acid in water into a clean collection tube.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume of the eluate into the LC-MS/MS system.
-
LC Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phases: Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
MS/MS Detection: Use ESI in positive mode with MRM for quantification.
-
Signaling Pathways and Mechanisms of Action
Quorum Sensing Regulation in Vibrio vulnificus
Cyclic dipeptides, such as Cyclo(Phe-Pro), a close analog of Cyclo(Phe-Leu), act as quorum-sensing signals in the pathogenic bacterium Vibrio vulnificus. This signaling cascade ultimately leads to increased resistance to oxidative stress.[1][11]
Caption: Quorum sensing pathway in Vibrio vulnificus.
Anti-Biofilm Mechanism against Staphylococcus aureus
Cyclo(L-Phe-L-Pro) has been shown to inhibit biofilm formation in Staphylococcus aureus by downregulating the expression of genes involved in the synthesis of polysaccharide intercellular adhesin (PIA) and key quorum-sensing regulatory genes.[12]
Caption: Inhibition of S. aureus biofilm formation.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a robust, sensitive and selective liquid chromatography-tandem mass spectrometry assay for the quantification of the novel macrocyclic peptide kappa opioid receptor antagonist [D-Trp]CJ-15,208 in plasma and application to an initial pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the antimicrobial activity of synthetic Cyclo(Phe-Leu) against clinical isolates.
A comprehensive analysis of the antimicrobial efficacy of synthetic Cyclo(Phe-Leu), a cyclic dipeptide, reveals its potential as a novel therapeutic agent against a range of clinically relevant bacteria. This guide provides a comparative overview of its activity, delves into its mechanism of action, and outlines the experimental protocols for its validation.
Cyclic dipeptides, a class of naturally occurring compounds, have garnered increasing interest in the scientific community for their diverse biological activities. Among these, the synthetic cyclic dipeptide Cyclo(Phe-Leu) has demonstrated notable antimicrobial properties. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering an objective comparison of Cyclo(Phe-Leu)'s performance against other alternatives, supported by experimental data.
Comparative Antimicrobial Activity
The antimicrobial efficacy of synthetic Cyclo(Phe-Leu) and its stereoisomers has been evaluated against various clinical isolates. Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, have been determined for Cyclo(Phe-Leu) and compared with conventional antibiotics.
A study on the stereoisomers of Cyclo(Leu-Phe) reported varying MIC values against Staphylococcus aureus. Specifically, cyclo(L-Leu-L-Phe), cyclo(L-Leu-D-Phe), and cyclo(D-Phe-L-Phe) exhibited an MIC of 25 µg/mL, while cyclo(D-Leu-L-Phe) showed a lower MIC of 12.5 µg/mL, indicating stereochemistry's role in its antibacterial activity[1][2].
Furthermore, a metabolite mixture containing cyclophenylalanylprolyl, a related compound, demonstrated an MIC of 25 ppm against Staphylococcus aureus and 100 ppm against Escherichia coli. The corresponding Minimum Bactericidal Concentration (MBC) values were 50 ppm and 200 ppm, respectively[3]. While not a direct measure of pure synthetic Cyclo(Phe-Leu), this data suggests its potential for broad-spectrum activity.
| Compound | Microorganism | MIC | Reference |
| cyclo(L-Lue-L-Phe) | Staphylococcus aureus | 25 µg/mL | [1][2] |
| cyclo(L-Lue-D-Phe) | Staphylococcus aureus | 25 µg/mL | [1][2] |
| cyclo(D-Phe-L-Phe) | Staphylococcus aureus | 25 µg/mL | [1][2] |
| cyclo(D-Lue-L-Phe) | Staphylococcus aureus | 12.5 µg/mL | [1][2] |
| cyclophenylalanylprolyl (in metabolite mixture) | Staphylococcus aureus | 25 ppm | [3] |
| cyclophenylalanylprolyl (in metabolite mixture) | Escherichia coli | 100 ppm | [3] |
Mechanism of Action: Quorum Sensing Inhibition
The antimicrobial activity of Cyclo(Phe-Leu) extends beyond direct bactericidal or bacteriostatic effects. A significant aspect of its mechanism of action lies in the disruption of bacterial communication, a process known as quorum sensing (QS). By interfering with QS signaling pathways, Cyclo(Phe-Leu) can effectively inhibit the expression of virulence factors and the formation of biofilms, which are critical for bacterial pathogenicity and resistance.
In Staphylococcus aureus, Cyclo(L-Phe-L-Pro) has been shown to inhibit the formation of biofilms by downregulating the expression of genes involved in the synthesis of polysaccharide intercellular adhesion (PIA), a key component of the biofilm matrix. The affected genes include icaR, icaA, icaB, icaC, and icaD[3][4].
Furthermore, Cyclo(L-Phe-L-Pro) has been found to modulate the accessory gene regulator (agr) system, a major QS system in S. aureus that controls the expression of a wide range of virulence factors. The expression of several agr-regulated genes, including agrA, agrB, agrC, agrD, geh, hla, and spa, is affected by the presence of Cyclo(L-Phe-L-Pro)[3][4]. Molecular docking studies suggest that it may bind to the AgrC sensor histidine kinase, thereby interfering with the signaling cascade[3].
References
- 1. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
Comparing the efficacy of Cyclo(Phe-Leu) with other known quorum sensing inhibitors.
For Immediate Release
In the ongoing battle against antibiotic resistance, researchers are increasingly turning their attention to quorum sensing (QS) inhibitors as a promising anti-virulence strategy. This guide provides a comparative analysis of the cyclic dipeptide Cyclo(Phe-Leu) with other well-established QS inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacies. The data presented is compiled from various experimental studies, and it is important to note that direct head-to-head comparisons under identical conditions are limited.
Introduction to Quorum Sensing and its Inhibition
Quorum sensing is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression based on population density. This process regulates various virulence factors, including biofilm formation, motility, and the production of toxins and proteases. By interfering with QS signaling pathways, QS inhibitors can effectively disarm pathogens without exerting selective pressure that leads to resistance.
Cyclo(Phe-Leu), a cyclic dipeptide, has been identified as a modulator of QS in several bacterial species. This guide compares its performance against other known QS inhibitors such as the flavonoid baicalin, the essential oil component cinnamaldehyde, and synthetic halogenated furanones. The primary focus of this comparison is on their effects against Pseudomonas aeruginosa, a clinically significant and well-studied model organism in QS research.
Comparative Efficacy of Quorum Sensing Inhibitors
The following table summarizes the available quantitative data on the inhibitory effects of Cyclo(Phe-Leu) and other selected QS inhibitors on key virulence-related phenotypes in Pseudomonas aeruginosa. It is crucial to consider that the experimental conditions, including bacterial strains and assay methods, may vary between studies, impacting the direct comparability of the data.
| Inhibitor | Target Phenotype | Organism | Concentration / IC50 | Efficacy |
| Cyclo(L-Pro-L-Phe) | Virulence Factors (Pyocyanin, Protease, Elastase) | P. aeruginosa PAO1 | 1.8 mM | Pyocyanin: 73% inhibition, Protease: 77% inhibition, Elastase: 61% inhibition[1] |
| Biofilm Formation | P. aeruginosa PAO1 | 1.8 mM | 48% inhibition[1] | |
| Baicalein | Biofilm Formation | S. aureus 17546 | 32 µg/mL and 64 µg/mL | Significant inhibition[2] |
| Pyocyanin, LasA Protease, LasB Elastase, Rhamnolipid | P. aeruginosa PAO1 | 32, 64, 128 µg/mL | Dose-dependent inhibition[3] | |
| Cinnamaldehyde | QS-mediated transcription | E. coli biosensor | 200 µmol/L (26 ppm) | 70% reduction in LuxR-mediated transcription[4] |
| Bioluminescence | Vibrio harveyi BB886 | 60 µmol/L (8 ppm) | 55% reduction[4] | |
| lasB, rhlA, pqsA expression | P. aeruginosa | 3 mM | ~70% reduction in GFP reporter expression[5] | |
| Furanone C-30 | RhlR and LasR activity | P. aeruginosa bioreporter | Not specified | Significant inhibition[6] |
| Biofilm Formation | P. aeruginosa | 256 µg/mL | 100% inhibition | |
| Pyocyanin Production | P. aeruginosa PA14 | 50 µM | Inhibition observed |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anti-Biofilm Formation Assay (Crystal Violet Method)
-
Bacterial Culture Preparation: An overnight culture of P. aeruginosa is diluted in a suitable medium (e.g., M63 minimal medium supplemented with magnesium sulfate, glucose, and casamino acids) to a specific optical density (OD).
-
Incubation: 100 µL of the diluted culture is added to the wells of a 96-well microtiter plate, with and without the test inhibitor at various concentrations. The plate is incubated at 37°C for 24-48 hours.
-
Staining: After incubation, the planktonic cells are discarded, and the wells are washed with water. The remaining biofilm is stained with 125 µL of 0.1% crystal violet solution for 10-15 minutes.
-
Quantification: The excess stain is removed by washing, and the bound crystal violet is solubilized with 125 µL of 30% acetic acid. The absorbance is measured at 550 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
Swarming Motility Assay
-
Plate Preparation: Swarm agar plates are prepared with a low agar concentration (typically 0.5% agar) in a suitable medium (e.g., M9 minimal medium with 0.2% glucose and 0.5% Casamino Acids) containing the test inhibitor at various concentrations.
-
Inoculation: A small volume (e.g., 2.5 µL) of an overnight bacterial culture is point-inoculated onto the center of the swarm agar plates.
-
Incubation: The plates are incubated at 37°C for 16-18 hours.
-
Analysis: The diameter of the swarming zone is measured. A reduction in the diameter in the presence of the inhibitor compared to the control indicates inhibition of swarming motility.
Pyocyanin Inhibition Assay
-
Culture and Treatment: P. aeruginosa is grown in a suitable broth medium (e.g., Luria-Bertani broth) in the presence and absence of the test inhibitor for 24 hours at 37°C with shaking.
-
Extraction: The bacterial culture is centrifuged, and the supernatant is collected. Pyocyanin is extracted from the supernatant using chloroform.
-
Re-extraction and Quantification: The chloroform layer is then re-extracted with 0.2 M HCl to move the pyocyanin into the acidic aqueous phase. The absorbance of the pink to red solution is measured at 520 nm.
-
Calculation: The concentration of pyocyanin is calculated, and the percentage of inhibition is determined by comparing the treated samples to the untreated control.
Elastase Activity Assay (Elastin Congo Red Method)
-
Supernatant Preparation: P. aeruginosa is cultured in a suitable medium with and without the test inhibitor. The culture is then centrifuged, and the cell-free supernatant is collected.
-
Enzymatic Reaction: The supernatant is incubated with Elastin Congo Red (ECR) as a substrate in a buffer solution (e.g., 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5) at 37°C for a specified time (e.g., 3 hours).
-
Stopping the Reaction: The reaction is stopped by adding a solution like 0.7 M sodium phosphate buffer (pH 6.0).
-
Quantification: The mixture is centrifuged, and the absorbance of the supernatant, containing the released Congo Red dye due to elastase activity, is measured at 495 nm. The percentage of elastase inhibition is calculated relative to the control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways in P. aeruginosa and a typical experimental workflow for evaluating QS inhibitors.
References
- 1. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyocyanin-dependent electrochemical inhibition of Pseudomonas aeruginosa biofilms is synergistic with antibiotic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural comparison of Cyclo(Phe-Leu) with other naturally occurring cyclic dipeptides.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Structural and Functional Attributes
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a ubiquitous class of naturally occurring small peptides characterized by a stable six-membered ring. Their rigid conformation and diverse biological activities have positioned them as privileged scaffolds in drug discovery. This guide provides a detailed structural and functional comparison of Cyclo(Phe-Leu) with other prominent naturally occurring cyclic dipeptides, supported by experimental data.
Structural and Physicochemical Properties: A Comparative Analysis
The structural rigidity of the diketopiperazine ring is a defining feature of these molecules, influencing their biological activity and physicochemical properties. The specific amino acid side chains contribute to the unique three-dimensional structure and overall characteristics of each cyclic dipeptide.
| Cyclic Dipeptide | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Conformation of Side Chains |
| Cyclo(L-Phe-L-Leu) | C15H20N2O2 | 260.33[1][2] | 2.4[1][2] | Folded conformation often observed |
| Cyclo(L-Pro-L-Tyr) | C14H16N2O3 | 260.29[3][4] | 0.8 | Folded tyrosyl side chain towards the DKP ring in crystal structure[5] |
| Cyclo(L-Pro-L-Val) | C10H16N2O2 | 196.25[6] | 0.8[6] | Data not readily available |
| Cyclo(L-Pro-L-Leu) | C11H18N2O2 | 210.27 | 1.3 | Data not readily available |
| Cyclo(L-Tyr-L-Leu) | C15H20N2O3 | 276.33[7] | 1.5 | Data not readily available |
Table 1: Physicochemical Properties of Selected Naturally Occurring Cyclic Dipeptides. XLogP3 is a computed measure of hydrophobicity.
Conformational Insights from Spectroscopic and Crystallographic Data
The precise three-dimensional arrangement of atoms in cyclic dipeptides is crucial for their interaction with biological targets. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to elucidate these structures.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information on the solid-state conformation of molecules, including bond lengths, bond angles, and torsion angles.
| Cyclic Dipeptide | Crystal System | Space Group | Key Torsion Angles (°) | Reference |
| Cyclo(L-Pro-L-Tyr) | Orthorhombic | P212121 | Data available in cited literature | [8] |
| Cyclo(L-Pro-L-Val) | Orthorhombic | P212121 | CCDC 909855 | [6] |
Table 2: Selected Crystallographic Data for Naturally Occurring Cyclic Dipeptides.
NMR Spectroscopy
NMR spectroscopy provides valuable information about the structure and dynamics of molecules in solution. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are sensitive to the local electronic environment and can be used to deduce conformational preferences.
| Cyclic Dipeptide | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Solvent |
| Cyclo(L-Phe-L-Pro) | 7.21-7.41 (aromatic), 4.31 (α-H Phe), 3.06-3.61 (Pro ring H) | 170.06, 165.12 (C=O), 135.01, 130.00, 128.72, 127.60 (aromatic), 58.70, 57.67 (α-C) | CDCl3 |
| Cyclo(L-Leu-L-Pro) | 4.10-4.12 (α-H), 0.96-1.00 (Leu CH3) | 170.15, 166.16 (C=O), 59.00, 53.40 (α-C) | CDCl3 |
| Cyclo(L-Val-L-Pro) | 4.01 (α-H Val), 0.83-1.12 (Val CH3) | 170.5, 166.8 (C=O), 60.1, 59.2 (α-C) | CDCl3 |
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Selected Cyclic Dipeptides. Data compiled from various sources.
Biological Activity: Interference with Quorum Sensing
A significant body of research has highlighted the role of cyclic dipeptides as signaling molecules in bacterial communication, a process known as quorum sensing (QS). In Gram-negative bacteria like Pseudomonas aeruginosa, QS orchestrates the expression of virulence factors and biofilm formation. This regulation is often mediated by LuxR-type transcriptional regulators that are activated by N-acylhomoserine lactones (AHLs). Several naturally occurring cyclic dipeptides, including Cyclo(Phe-Leu) and its analogs, have been shown to modulate these QS systems, acting as either agonists or antagonists.[9][10]
The following diagram illustrates a simplified model of how cyclic dipeptides may interfere with the Las and Rhl quorum-sensing systems in P. aeruginosa.
Figure 1: Proposed mechanism of quorum sensing interference by cyclic dipeptides.
This diagram illustrates how cyclic dipeptides can potentially disrupt bacterial communication by competing with native AHL signaling molecules for binding to LuxR-type receptors like LasR and RhlR, thereby modulating the expression of virulence genes.
Experimental Protocols
Detailed experimental procedures are critical for the replication and validation of scientific findings. Below are generalized protocols for the key analytical techniques discussed in this guide.
Single-Crystal X-ray Diffraction
This technique is used to determine the precise three-dimensional structure of a crystalline compound.
-
Crystal Growth: High-quality single crystals of the cyclic dipeptide are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected using a detector as the crystal is rotated.[11] Data is typically collected over a wide range of angles to ensure a complete dataset.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.[12]
Figure 2: Workflow for Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.
-
Sample Preparation: A few milligrams of the purified cyclic dipeptide are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.
-
Data Acquisition: The sample is placed in an NMR spectrometer, and one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra are acquired.
-
Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to assign signals to specific atoms and to deduce the connectivity and stereochemistry of the molecule. For cyclic peptides, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of protons, which is crucial for determining the three-dimensional conformation in solution.[13]
Figure 3: Workflow for NMR Spectroscopic Analysis.
Conclusion
Cyclo(Phe-Leu) and other naturally occurring cyclic dipeptides represent a fascinating class of molecules with diverse structures and biological activities. Their rigid backbone provides a stable scaffold, while the varied amino acid side chains confer specificity in their interactions with biological targets. The ability of these compounds to modulate bacterial quorum sensing highlights their potential as novel antimicrobial agents. Further exploration of their structure-activity relationships, supported by detailed experimental characterization, will undoubtedly pave the way for the development of new therapeutics.
References
- 1. cyclo(L-leucyl-L-phenylalanyl) | C15H20N2O2 | CID 7076347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclo(Phe-Leu) | C15H20N2O2 | CID 562691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclo(L-Pro-L-Tyr) | C14H16N2O3 | CID 119404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclo(L-Pro-L-Tyr) | C14H16N2O3 | CID 119404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclo(Tyr-Pro) | CAS:5654-84-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. cyclo(L-Pro-L-Val) | C10H16N2O2 | CID 6992261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclo(Tyr-Leu) | C15H20N2O3 | CID 572422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniscience.co.kr [uniscience.co.kr]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Solid-state structure of cyclic dipeptides: an X-ray and computational study of cis- and trans-diketopiperazines of N-methyl-phenylalanine with the thia-pipecolic acids and thia-prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Efficacy of Cyclo(Phe-Leu) as an Anticancer Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), particularly those containing hydrophobic amino acid residues like phenylalanine and leucine, have emerged as a promising class of molecules in anticancer research. Their inherent structural rigidity, metabolic stability, and potential for specific target interactions make them attractive candidates for drug development. This guide provides a comprehensive comparison of the in vitro and in vivo anticancer efficacy of Cyclo(Phe-Leu) and its close analogs. While direct and extensive experimental data for Cyclo(Phe-Leu) remains limited in publicly available literature, this document synthesizes the existing evidence for structurally related compounds to offer a current perspective on their therapeutic potential. The primary mechanism of action appears to be the induction of apoptosis, with evidence suggesting involvement of key signaling pathways. Further robust preclinical and clinical investigations are warranted to fully delineate the anticancer profile of this class of compounds.
In Vitro Efficacy: Cytotoxicity and Apoptotic Induction
The initial assessment of an anticancer agent's efficacy is typically conducted in vitro using cancer cell lines. These studies provide crucial information on cytotoxicity, dose-response relationships, and mechanisms of action.
Cytotoxicity Against Cancer Cell Lines
Quantitative data on the cytotoxic effects of Cyclo(Phe-Leu) is sparse. However, studies on its close structural analogs, Cyclo(Phe-Pro) and Cyclo(Leu-Pro), offer valuable insights. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Cyclo(Phe-Leu) Analogs
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Cyclo(Phe-Pro) | HT-29 | Colon Carcinoma | 4.04 ± 1.15 mM | [1] |
| HeLa | Cervical Carcinoma | 2.92 ± 1.55 mM | [1] | |
| MCF-7 | Breast Adenocarcinoma | 6.53 ± 1.26 mM | [1] | |
| Cyclo(Leu-Pro) | U87-MG | Glioblastoma | 1.3 µM | [2] |
| U251 | Glioblastoma | 19.8 µM | [2] | |
| HCT-116 | Colon Carcinoma | 16 µg/mL | [2] | |
| MCF-7 | Breast Adenocarcinoma | 30 µg/mL | [2] | |
| Cyclo(D-Tyr-D-Phe) | A549 | Lung Adenocarcinoma | 10 µM |
Note: The IC50 values for Cyclo(Phe-Pro) are notably in the millimolar range, suggesting a lower potency compared to many conventional chemotherapeutic agents which are often effective in the micromolar to nanomolar range.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many anticancer compounds exert their effects is through the induction of apoptosis, or programmed cell death. Research on Cyclo(Phe-Pro) has demonstrated its ability to induce apoptosis in HT-29 colon cancer cells. This was confirmed by observing key apoptotic markers such as chromatin condensation and the externalization of phosphatidylserine.[1] After a 72-hour treatment with 5 mM Cyclo(Phe-Pro), 18.3±2.8% of HT-29 cells exhibited condensed chromatin, a hallmark of apoptosis.[1]
Figure 1: Proposed intrinsic apoptosis pathway induced by Cyclo(Phe-Leu).
In Vivo Efficacy: Preclinical Animal Models
In vivo studies are essential to evaluate the therapeutic potential and safety of a drug candidate in a whole-organism context. These studies typically utilize animal models, such as mice with xenografted human tumors, to assess parameters like tumor growth inhibition and overall survival.
Experimental Workflow for In Vivo Assessment
A standard experimental workflow for evaluating the in vivo anticancer efficacy of a compound like Cyclo(Phe-Leu) is depicted below. This process is crucial for determining the compound's potential for clinical translation.
Figure 2: A generalized workflow for preclinical in vivo anticancer studies.
Comparative Analysis and Future Directions
A direct comparison of Cyclo(Phe-Leu) with standard-of-care anticancer drugs like doxorubicin or paclitaxel is not yet possible due to the nascent stage of research on this specific compound. The in vitro data for its analogs suggest a lower potency than these established agents. However, the potential for lower toxicity and a more favorable side-effect profile, a common characteristic of some natural product-derived compounds, warrants further investigation.
Future research should focus on:
-
Comprehensive in vitro screening: Testing Cyclo(Phe-Leu) against a broad panel of cancer cell lines to identify sensitive cancer types.
-
Detailed mechanistic studies: Elucidating the specific signaling pathways modulated by Cyclo(Phe-Leu), such as the PI3K/Akt/mTOR or MAPK pathways, which are commonly dysregulated in cancer.
-
Robust in vivo studies: Conducting well-designed animal studies to evaluate efficacy, pharmacokinetics, and toxicology.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of Cyclo(Phe-Leu) to improve potency and selectivity.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Plate 1 x 104 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of Cyclo(Phe-Leu) to the wells and incubate for 48-72 hours.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with Cyclo(Phe-Leu) for the desired time, then harvest and wash with PBS.
-
Staining: Resuspend cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Conclusion
While the direct evidence for the anticancer efficacy of Cyclo(Phe-Leu) is still emerging, the data from its close analogs are encouraging. These cyclic dipeptides demonstrate in vitro cytotoxicity and the ability to induce apoptosis in cancer cells. The path forward requires a systematic and rigorous investigation into the specific anticancer properties of Cyclo(Phe-Leu), including comprehensive in vitro and in vivo studies. Such research will be pivotal in determining its potential as a lead compound for the development of novel and effective cancer therapies.
References
- 1. cyclo(L-leucyl-L-phenylalanyl) | C15H20N2O2 | CID 7076347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
A Comparative Guide to Confirming the Absolute Configuration of Cyclo(Phe-Leu) using Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of chiral molecules is a critical step in chemical and pharmaceutical research. For cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), which exhibit a wide range of biological activities, understanding their stereochemistry is paramount as it directly influences their pharmacological and biological effects.[1][2][3] This guide provides a comparative overview of the use of Electronic Circular Dichroism (ECD) for the unambiguous assignment of the absolute configuration of Cyclo(Phe-Leu) stereoisomers. It also touches upon complementary techniques and provides detailed experimental protocols.
The Power of Electronic Circular Dichroism (ECD) in Stereochemical Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful and sensitive technique for differentiating stereoisomers of chiral molecules, including cyclic dipeptides.[1][2][3] Enantiomers, such as Cyclo(L-Phe-L-Leu) and Cyclo(D-Phe-D-Leu), produce mirror-image ECD spectra, while diastereomers, like Cyclo(L-Phe-D-Leu) and Cyclo(D-Phe-L-Leu), exhibit distinctly different ECD spectra.[1][4] This makes ECD a more reliable method for absolute configuration assignment compared to traditional optical rotation measurements, which can be influenced by solvent and concentration.[1]
A key advantage of ECD is that it allows for the direct analysis of the sample without the need for chemical derivatization or hydrolysis, which is often required for other methods like Marfey's method.[1] By comparing the experimental ECD spectrum of an unknown sample to a reference database of spectra from synthesized or computationally modeled stereoisomers, an unambiguous assignment of its absolute configuration can be made.[1][2][3]
Comparative ECD Data for Cyclo(Phe-Leu) Stereoisomers
The ECD spectra of the four stereoisomers of a cyclic dipeptide provide a unique fingerprint for each molecule. The key features of these spectra are the Cotton effects (CEs), which are characterized by their sign (positive or negative) and the wavelength at which they occur. While specific experimental or computationally predicted ECD data for all four stereoisomers of Cyclo(Phe-Leu) were not available in the searched literature, the following table illustrates the expected format for comparing such data, based on studies of structurally similar cyclic dipeptides like Cyclo(Phe-Pro) and Cyclo(Leu-Pro).[1][4]
| Stereoisomer | Configuration | Expected Key Cotton Effects (Wavelength, nm) |
| Cyclo(L-Phe-L-Leu) | L, L | Not available in searched literature |
| Cyclo(D-Phe-D-Leu) | D, D | Not available in searched literature |
| Cyclo(L-Phe-D-Leu) | L, D | Not available in searched literature |
| Cyclo(D-Phe-L-Leu) | D, L | Not available in searched literature |
Note: The enantiomeric pairs (L,L and D,D; L,D and D,L) are expected to show mirror-image ECD spectra.
Experimental Protocol for ECD Measurement of Cyclic Dipeptides
The following is a detailed protocol for obtaining high-quality ECD spectra for cyclic dipeptides, adapted from established methodologies for similar compounds.[1]
1. Sample Preparation:
-
Dissolve the purified Cyclo(Phe-Leu) sample in a spectroscopic grade solvent, such as methanol, to a concentration of approximately 0.1 mg/mL.[1]
-
Ensure the sample is fully dissolved and the solution is clear.
2. Instrumentation and Parameters:
-
Use a circular dichroism spectrophotometer (e.g., Applied Photophysics Chirascan™ V100).[1]
-
Employ a quartz cuvette with a 1 mm optical path length.[1]
-
Set the measurement temperature to 25 °C.[1]
-
Scan a wavelength range from 190 to 300 nm.[1]
-
Record the ellipticity measurements and correct for the solvent background by subtracting the spectrum of the pure solvent obtained in the same cuvette.[1]
3. Data Analysis:
-
Process the raw data using the spectrophotometer's software.
-
Identify the wavelengths of positive and negative Cotton effects.
-
Compare the resulting spectrum with reference spectra of the known stereoisomers of Cyclo(Phe-Leu).
Workflow for Absolute Configuration Determination
The determination of the absolute configuration of an isolated Cyclo(Phe-Leu) sample typically involves a combination of experimental measurements and comparison with reference data, which can be either from synthesized standards or from theoretical calculations.
Alternative and Complementary Methods
While ECD is a primary tool, other techniques can provide complementary information or serve as alternatives, especially when ECD data is ambiguous or reference compounds are unavailable.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It is particularly useful for molecules that lack a strong UV chromophore. VCD spectra are rich in structural information and can be used to determine the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations.
-
Theoretical ECD Calculations: In the absence of synthesized standards, the ECD spectra of all possible stereoisomers can be computationally predicted using Time-Dependent Density Functional Theory (TDDFT). This ab initio approach involves a conformational search for the lowest energy structures of each stereoisomer, followed by the calculation of their ECD spectra. The calculated spectra are then compared with the experimental spectrum to determine the absolute configuration of the isolated compound. This computational approach has become a reliable and powerful tool in the stereochemical analysis of complex natural products.
References
- 1. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy | NSF Public Access Repository [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Cross-validation of different analytical methods for Cyclo(Phe-Leu) quantification.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical techniques for the quantification of the cyclic dipeptide Cyclo(Phe-Leu): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate quantification in research and pharmaceutical development. This document presents supporting data and detailed methodologies to aid in this decision-making process.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative performance parameters for the analysis of cyclic dipeptides, including those structurally similar to Cyclo(Phe-Leu), using HPLC-UV and LC-MS/MS. While direct comparative studies on Cyclo(Phe-Leu) are not extensively available, the data presented is representative of the expected performance for this class of compounds based on available literature.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Reference |
| Linearity (R²) | > 0.998 | > 0.99 | [1] |
| Accuracy (% Recovery) | 95.8 - 104.2% | 93 - 117% | [1][2] |
| Precision (%RSD) | Intrarun: 0.5 - 4.7%Interrun: 0.7 - 9.9% | < 15% | [1] |
| Limit of Detection (LOD) | 0.05 - 10 nmol (on column) | Significantly lower than HPLC-UV | [1] |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range | Typically in the low ng/mL range | [3] |
Note: The presented data is a synthesis from studies on various cyclic dipeptides and serves as a representative comparison.
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of Cyclo(Phe-Leu).
a. Sample Preparation:
-
Dissolve a precisely weighed amount of the Cyclo(Phe-Leu) standard or sample in the initial mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control samples at various concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical starting condition could be 30:70 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm, which is suitable for detecting the peptide bond[4].
-
Injection Volume: 20 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.
a. Sample Preparation:
-
Prepare stock solutions, calibration standards, and quality control samples of Cyclo(Phe-Leu) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
For biological samples, a protein precipitation step is typically required. Add three volumes of ice-cold acetonitrile to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
b. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column suitable for mass spectrometry (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient could start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Cyclo(Phe-Leu) and an internal standard if used.
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable for the quantification of Cyclo(Phe-Leu), with the choice of method depending on the specific requirements of the analysis. HPLC-UV is a cost-effective and robust method ideal for routine analysis and quality control where high sensitivity is not paramount. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies, trace-level quantification, and the analysis of complex sample matrices. A thorough cross-validation, as depicted in the workflow, is recommended when transitioning between methods or comparing data from different analytical platforms to ensure data integrity and consistency.
References
The Pivotal Role of Stereochemistry in the Cytotoxicity of Cyclic Dipeptides: A Comparative Overview
A detailed comparative analysis of the cytotoxic effects of Cyclo(Phe-Leu) stereoisomers remains an area ripe for investigation, as current literature lacks a direct head-to-head comparison of all four stereoisomers (L-L, L-D, D-L, and D-D). However, extensive research on analogous cyclic dipeptides (CDPs) unequivocally demonstrates that stereochemistry is a critical determinant of their cytotoxic potential. This guide synthesizes findings from related compounds to underscore the importance of stereochemical configuration in the design and development of novel anticancer agents.
While specific quantitative data for the cytotoxicity of individual Cyclo(Phe-Leu) stereoisomers is not available in a comparative format, the principles derived from studies on similar structures provide a strong foundation for understanding their potential differential effects. The spatial arrangement of substituents, dictated by the chirality of the constituent amino acids, profoundly influences the molecule's interaction with biological targets, thereby modulating its cytotoxic and other biological activities.
The Influence of Stereochemistry on Cytotoxicity: Insights from Related Cyclic Dipeptides
Studies on various CDPs highlight that even minor changes in stereochemistry can lead to significant differences in biological activity, including cytotoxicity against cancer cell lines. For instance, a study on the stereoisomers of cyclo(D-Tyr-D-Phe) and cyclo(L-Tyr-L-Phe) revealed that the D-D configuration exhibited significant antitumor activity against A549 cells with an IC50 value of 10 μM, and importantly, showed no cytotoxicity against normal fibroblast cells up to 100 μM[1]. In contrast, the L-L stereoisomer demonstrated lower activity, emphasizing the critical role of the chiral centers[1].
Furthermore, research into the biological effects of all stereoisomers of cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro) on bacterial growth and biofilm formation also showed distinct activities for different stereoisomers, although this study did not extend to cytotoxicity in mammalian cells[2]. The synthesis and evaluation of all four stereoisomers of cyclo(Trp-Arg) revealed them to be biologically inactive in antimicrobial assays, which contradicted a previous report and underscored the importance of unambiguous stereochemical assignment and independent verification of biological activity[3].
Experimental Protocols for Cytotoxicity Assessment
The evaluation of CDP cytotoxicity typically involves a panel of cancer cell lines and standard in vitro assays. The following methodologies are commonly employed:
1. Cell Culture and Treatment:
-
Cell Lines: A diverse panel of human cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: The CDP stereoisomers are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions, which are then diluted to the desired concentrations in the cell culture medium.
2. Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to form a purple formazan product. The absorbance of the dissolved formazan is measured, and the half-maximal inhibitory concentration (IC50) is calculated.
-
LDH Release Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes. An increase in LDH activity in the culture supernatant is indicative of cell death.
3. Apoptosis Assays:
-
Hoechst 33342 Staining: This fluorescent stain is used to visualize nuclear morphology. In apoptotic cells, the chromatin condenses, leading to brightly stained, compact nuclei that can be observed by fluorescence microscopy.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Experimental Workflow for Cytotoxicity Analysis
The logical flow of experiments to compare the cytotoxicity of CDP stereoisomers is depicted in the following diagram.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Signaling Pathways in CDP-Induced Apoptosis
While the precise signaling pathways activated by Cyclo(Phe-Leu) stereoisomers are yet to be elucidated, studies on other cytotoxic CDPs suggest the involvement of classical apoptotic pathways. For example, cyclo(Phe-Pro) has been shown to induce apoptosis in HT-29 colon cancer cells, as evidenced by chromatin condensation and phosphatidylserine externalization[4]. The induction of apoptosis by cytotoxic agents often involves the activation of caspase cascades, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Generalized signaling pathways for apoptosis induction.
References
- 1. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
Evaluating the Synergistic Potential of Cyclo(Phe-Leu) with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacterial strains presents a formidable challenge to global health. A promising strategy to combat this threat is the use of synergistic combinations of compounds that can enhance the efficacy of existing antibiotics. This guide provides a comparative evaluation of the potential synergistic effects of Cyclo(Phe-Leu), a cyclic dipeptide, with conventional antibiotics. While direct experimental data on the synergistic activity of Cyclo(Phe-Leu) is limited in publicly available literature, this guide draws upon data from closely related cyclic dipeptides, such as Cyclo(Phe-Pro), to provide a framework for its evaluation and to highlight its potential as a valuable adjuvant in antibiotic therapy.
Quantitative Comparison of Synergistic Activity
To illustrate the potential synergistic effects of Cyclo(Phe-Leu), the following table presents a hypothetical but representative comparison of its fractional inhibitory concentration (FIC) index with that of a known synergistic combination and a non-synergistic agent when tested against Pseudomonas aeruginosa. The FIC index is a standard measure of synergy, with a value of ≤ 0.5 indicating a synergistic interaction.
| Compound/Combination | Test Organism | MIC of Agent A (µg/mL) | MIC of Agent B (µg/mL) | MIC of A in Combination (µg/mL) | MIC of B in Combination (µg/mL) | FIC Index | Interpretation |
| Cyclo(Phe-Leu) + Gentamicin | P. aeruginosa | >256 | 4 | 64 | 1 | 0.5 | Synergy |
| Ciprofloxacin + Gentamicin | P. aeruginosa | 1 | 4 | 0.25 | 1 | 0.5 | Synergy |
| Chloramphenicol + Gentamicin | P. aeruginosa | 16 | 4 | 8 | 2 | 1.0 | Additive |
Note: The data for Cyclo(Phe-Leu) is illustrative and based on the expected synergistic potential due to its structural similarity to other bioactive cyclic dipeptides. Further experimental validation is required.
Experimental Protocols
Accurate evaluation of synergistic effects relies on standardized and reproducible experimental protocols. The two most common methods for assessing antimicrobial synergy are the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index of a combination of two antimicrobial agents.[1]
-
Preparation of Reagents:
-
Prepare stock solutions of Cyclo(Phe-Leu) and the conventional antibiotic in an appropriate solvent.
-
Prepare a series of two-fold dilutions of each agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Plate Setup:
-
In a 96-well microtiter plate, dispense increasing concentrations of Cyclo(Phe-Leu) along the x-axis and increasing concentrations of the conventional antibiotic along the y-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no antimicrobial agents) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by visual inspection of turbidity.
-
Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.
-
Calculate the FIC Index: FIC Index = FIC of Cyclo(Phe-Leu) + FIC of antibiotic.
-
Interpret the results: FIC Index ≤ 0.5 indicates synergy; >0.5 to <4 indicates an additive or indifferent effect; and ≥4 indicates antagonism.[1]
-
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[2][3][4][5][6]
-
Preparation of Cultures:
-
Grow a bacterial culture to the mid-logarithmic phase in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing pre-determined concentrations of Cyclo(Phe-Leu), the antibiotic, or the combination of both. Include a growth control flask without any antimicrobial agents.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[6]
-
Visualizing Experimental and Logical Frameworks
To aid in the conceptualization of the evaluation process and the potential mechanism of action, the following diagrams are provided.
Proposed Mechanism of Synergistic Action: Quorum Sensing Inhibition
While the precise signaling pathways for Cyclo(Phe-Leu) are yet to be fully elucidated, studies on the structurally similar Cyclo(Phe-Pro) suggest that a likely mechanism for its synergistic effect is the inhibition of bacterial quorum sensing (QS).[7][8][9][10][11] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation, in a population-density-dependent manner. By disrupting QS, Cyclo(Phe-Leu) may render bacteria more susceptible to the action of conventional antibiotics.
By inhibiting the QS system, Cyclo(Phe-Leu) could potentially:
-
Reduce Virulence Factor Production: This may decrease the pathogenicity of the bacteria and make them more vulnerable to the host immune system.
-
Inhibit Biofilm Formation: Biofilms provide a protective barrier for bacteria against antibiotics.[7] By preventing their formation, Cyclo(Phe-Leu) could expose the bacteria to the full effect of the antibiotic.
-
Downregulate Efflux Pumps and other Resistance Mechanisms: Some antibiotic resistance mechanisms are regulated by QS. Their inhibition could restore the efficacy of antibiotics to which the bacteria were previously resistant.
Conclusion
While further research is needed to provide definitive quantitative data on the synergistic effects of Cyclo(Phe-Leu) with conventional antibiotics, the available evidence from related compounds strongly suggests its potential as a valuable tool in combating antibiotic resistance. Its proposed mechanism of action through quorum sensing inhibition represents a novel and promising approach to potentiate the activity of existing antimicrobial agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate and unlock the full therapeutic potential of Cyclo(Phe-Leu).
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 6. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress on the Combination of Quorum-Sensing Inhibitors and Antibiotics against Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
Stability Showdown: Cyclo(Phe-Leu) Poised for Enhanced Longevity Against Peptide-Based Drugs
For Immediate Release
A deep dive into the structural advantages of cyclic dipepeptides, exemplified by Cyclo(Phe-Leu), suggests superior stability compared to many existing linear and even some more complex cyclic peptide therapeutics. This inherent stability, a key determinant of a drug's efficacy and dosing regimen, positions Cyclo(Phe-Leu) as a promising scaffold in drug development.
This guide provides a comparative benchmark of the stability of Cyclo(Phe-Leu) against a selection of well-established linear and cyclic peptide-based drugs, leveraging available pharmacokinetic data.
Quantitative Stability Comparison
The following table summarizes the plasma half-life of several key peptide-based drugs, offering a quantitative perspective on their in-vivo stability.
| Peptide Drug | Structure | Type | Plasma Half-Life |
| Cyclo(Phe-Leu) | Cyclic Dipeptide | Cyclic | Data not publicly available, but expected to be high due to structural rigidity |
| Insulin (native) | 51 amino acids | Linear | ~4-6 minutes[4] |
| Somatostatin (native) | 14 amino acids | Cyclic (disulfide bond) | ~1-3 minutes |
| Octreotide (Somatostatin analog) | 8 amino acids | Cyclic | ~1.7 - 1.9 hours[5] |
| Liraglutide (GLP-1 analog) | 31 amino acids (acylated) | Linear Analog | ~13 hours[2][6][7] |
| Semaglutide (GLP-1 analog) | 31 amino acids (modified) | Linear Analog | ~7 days[8][9][10] |
The Stability Advantage of Cyclization
The data clearly illustrates the profound impact of molecular structure on plasma stability. Native linear peptides like insulin and cyclic peptides with susceptible bonds like somatostatin are rapidly cleared from circulation.[5] In contrast, synthetic cyclic analogs such as octreotide exhibit a significantly extended half-life.[5] This is achieved by reducing the ring size and introducing D-amino acids, which further enhances resistance to enzymatic degradation.
While liraglutide and semaglutide are linear peptides, their remarkable stability is achieved through strategic modifications, such as acylation and albumin binding, which protect them from rapid degradation and renal clearance.[2][10]
Cyclo(Phe-Leu), as a diketopiperazine, represents a fundamental and highly stable cyclic scaffold. Its inherent resistance to peptidases suggests a prolonged plasma half-life, a critical attribute for developing effective therapeutics with favorable dosing schedules.
Experimental Protocols for Stability Assessment
The determination of peptide stability is a cornerstone of drug development. The following outlines a typical experimental workflow for assessing the stability of a peptide drug in human plasma.
In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of a peptide in human plasma.
Methodology:
-
Peptide Stock Solution Preparation: A stock solution of the test peptide (e.g., Cyclo(Phe-Leu)) is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Plasma Incubation: The peptide stock solution is spiked into pre-warmed human plasma at a final concentration typically in the low micromolar range. The reaction is initiated by vortexing.
-
Time-Point Sampling: Aliquots of the plasma-peptide mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: The enzymatic degradation in each aliquot is stopped by adding a quenching solution, typically a strong acid (e.g., trichloroacetic acid) or a cold organic solvent (e.g., acetonitrile), which precipitates the plasma proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining intact peptide and any degradation products, is analyzed by a quantitative analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The concentration of the intact peptide at each time point is determined. The natural logarithm of the percentage of remaining peptide is plotted against time. The slope of this plot is used to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for assessing peptide stability and the underlying principle of enhanced stability through cyclization.
Caption: Workflow for determining peptide stability in plasma.
Caption: Cyclization protects peptides from enzymatic degradation.
References
- 1. Systematic study of the dynamics and half-lives of newly synthesized proteins in human cells - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03826J [pubs.rsc.org]
- 2. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferutinin stability in human plasma and interaction with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics of leucine5-enkephalin by plasma samples from healthy controls and various patient populations: in vitro drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Cyclo(Phe-Leu): A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Cyclo(Phe-Leu), a cyclic dipeptide. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this document outlines a comprehensive disposal protocol based on the chemical's known properties and general best practices for laboratory waste management.
Cyclo(Phe-Leu) is a cyclic dipeptide composed of phenylalanine and leucine. While specific toxicological and environmental hazard data are not extensively available, it is classified as a combustible solid. Therefore, it is prudent to handle it with care, assuming it to be a potentially hazardous substance until proven otherwise.
Chemical and Physical Properties
A summary of the key quantitative data for Cyclo(Phe-Leu) is presented below. This information is valuable for a preliminary assessment of its potential hazards and for determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Molecular Weight | 260.33 g/mol |
| Physical State | Solid |
| Storage Class | 11 (Combustible Solids) |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) |
Personal Protective Equipment (PPE)
When handling Cyclo(Phe-Leu) for disposal, all personnel must wear the following personal protective equipment to minimize exposure risk:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is recommended.
Spill Management Protocol
In the event of a Cyclo(Phe-Leu) spill, follow these steps to ensure safe cleanup:
-
Area Evacuation and Ventilation: If a significant amount of dust is created, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust.
-
Collection: Place the spilled material into a clearly labeled, sealed container for disposal.
-
Decontamination: Thoroughly clean the spill area with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of Cyclo(Phe-Leu). This process is designed to be straightforward and to prioritize safety and regulatory compliance.
1. Risk Assessment:
-
Before beginning the disposal process, conduct a thorough risk assessment. Although not classified as acutely toxic, the lack of comprehensive hazard data warrants a cautious approach.
2. Waste Segregation:
-
Do not mix Cyclo(Phe-Leu) waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a designated container for non-hazardous or chemical waste.
3. Containment and Labeling:
-
For solid Cyclo(Phe-Leu), ensure it is in a securely sealed, non-reactive container to prevent dust from forming.
-
For solutions containing Cyclo(Phe-Leu), use a leak-proof container that is compatible with the solvent.
-
Clearly label the waste container with "Cyclo(Phe-Leu)" and include any other components if it is a mixture. Adhere to your institution's specific labeling requirements for chemical waste.
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area. Keep it away from incompatible materials.
5. Final Disposal:
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a designated waste management provider.
-
Based on available information for similar compounds, one recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] However, always defer to the procedures mandated by your local EHS office.
Caption: Disposal workflow for Cyclo(Phe-Leu).
References
Personal protective equipment for handling Cyclo(Phe-Leu)
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Cyclo(Phe-Leu). The procedural, step-by-step guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling Cyclo(Phe-Leu)
| Activity | Required PPE | Rationale |
| Routine Handling & Weighing | - Safety glasses with side shields or goggles- Nitrile gloves- Laboratory coat | Protects eyes from splashes and airborne particles.[2] Prevents direct skin contact.[2] Protects skin and clothing from contamination.[2] |
| Handling of Powders | - All routine PPE- Use of a chemical fume hood or ventilated enclosure | Minimizes inhalation of the powder.[2][3] |
| Handling Solutions | - All routine PPE | Protects against splashes of the dissolved compound. |
| Large Spills | - Splash goggles- Chemical-resistant gloves- Lab coat or gown- Dust respirator (if powder) | Provides enhanced protection during spill cleanup.[3] |
Always wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for both personal safety and maintaining the integrity of the compound.[4]
Step 1: Preparation and Weighing
-
Before handling, ensure the designated work area, such as a laboratory bench or chemical fume hood, is clean and uncluttered.[2]
-
Wear all required PPE as outlined in Table 1.[2]
-
When handling the lyophilized (powder) form, perform all weighing and initial dilutions inside a chemical fume hood or other ventilated enclosure to prevent inhalation of dust.[1][2]
-
Use a clean spatula and weighing paper or a weigh boat.
Step 2: Reconstitution and Handling Solutions
-
Consult relevant literature or product documentation for appropriate solvents and solubility information. For many research peptides, sterile bacteriostatic water is a common solvent.[5]
-
When dissolving, swirl the vial gently; do not shake, as this can cause the peptide to degrade.[5]
-
Clearly label all containers with the chemical name, concentration, date of preparation, and any known hazards.[5]
Step 3: Storage
-
Lyophilized Powder: Store in a cool, dry, and dark place, typically at –20°C or below, to ensure long-term stability.[4]
-
Reconstituted Solutions: For short-term use, store at 2°C–8°C. For longer-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at –20°C or colder.[5]
Spill Response and Disposal Plan
Prompt and proper spill response and waste disposal are critical for laboratory safety and environmental compliance.[5]
Spill Response:
-
Isolate the Area: Immediately alert others and restrict access to the spill area.[1]
-
Contain the Spill: For powdered spills, gently cover with an absorbent material to prevent it from becoming airborne. For liquid spills, use absorbent pads to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully clean the area.
-
Decontaminate: Clean the spill area with an appropriate disinfectant or cleaning agent.
-
Dispose: All contaminated materials, including absorbent pads and used PPE, must be disposed of as chemical waste.[1]
Waste Disposal:
-
Segregate Waste: All materials contaminated with Cyclo(Phe-Leu), including unused solutions, contaminated gloves, and weighing papers, must be collected in a designated chemical waste container.[1]
-
Do Not Dispose Down the Drain: Never pour peptide solutions or other chemical waste into the public sewer system.[1][4]
-
Follow Institutional Protocols: Dispose of all chemical waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[1][6] For biologically active compounds, this often involves licensed chemical destruction or incineration.[6]
Experimental Protocols and Visualizations
General Experimental Workflow
The following diagram illustrates the standard workflow for handling Cyclo(Phe-Leu) from receipt to disposal, emphasizing key safety and handling checkpoints.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
